molecular formula C10H8F3N3 B1602031 4-Hydrazinyl-8-(trifluoromethyl)quinoline CAS No. 57369-92-3

4-Hydrazinyl-8-(trifluoromethyl)quinoline

Cat. No.: B1602031
CAS No.: 57369-92-3
M. Wt: 227.19 g/mol
InChI Key: CJQJNVOPMJTCHC-UHFFFAOYSA-N
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Description

4-Hydrazinyl-8-(trifluoromethyl)quinoline is a useful research compound. Its molecular formula is C10H8F3N3 and its molecular weight is 227.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[8-(trifluoromethyl)quinolin-4-yl]hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3N3/c11-10(12,13)7-3-1-2-6-8(16-14)4-5-15-9(6)7/h1-5H,14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJQJNVOPMJTCHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C(=C1)C(F)(F)F)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40569126
Record name 4-Hydrazinyl-8-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40569126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57369-92-3
Record name 4-Hydrazinyl-8-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40569126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Chemical Properties and Reactivity of 4-Hydrazinyl-8-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Hydrazinyl-8-(trifluoromethyl)quinoline is a highly functionalized heterocyclic compound of significant interest in the fields of medicinal chemistry and drug discovery. Its unique molecular architecture, combining a quinoline scaffold, a reactive hydrazinyl group, and an electron-withdrawing trifluoromethyl moiety, makes it a versatile building block for synthesizing complex molecules with diverse pharmacological profiles. The quinoline core is a privileged structure, present in numerous FDA-approved drugs, and is known for a wide spectrum of biological activities including antimalarial, anticancer, and antiviral properties.[1][2][3][4] The addition of the trifluoromethyl group often enhances metabolic stability, membrane permeability, and binding affinity of drug candidates.[5]

This technical guide provides an in-depth exploration of the synthesis, physicochemical properties, and chemical reactivity of this compound. It is intended for researchers, chemists, and drug development professionals, offering both theoretical insights and practical, field-proven experimental protocols to effectively utilize this valuable chemical intermediate.

Physicochemical Properties and Structural Analysis

The reactivity and utility of this compound are direct consequences of its structural and electronic properties. The molecule's behavior is governed by the interplay between the aromatic quinoline system, the strongly electron-withdrawing trifluoromethyl (-CF3) group at the C-8 position, and the nucleophilic hydrazinyl (-NHNH₂) group at the C-4 position.

Structural Features:

  • Quinoline Core: A bicyclic aromatic system that provides a rigid scaffold for orienting functional groups.

  • Trifluoromethyl Group (-CF₃): Located on the benzenoid ring, this group acts as a powerful electron-withdrawing agent through inductive effects. This decreases the electron density of the entire ring system, influencing the pKa of the quinoline nitrogen and the reactivity of the ring towards electrophilic substitution.

  • Hydrazinyl Group (-NHNH₂): Positioned on the pyridinoid ring, this group is the primary center of reactivity. The terminal amine (-NH₂) is highly nucleophilic, making it an excellent site for condensation and cyclization reactions.

A summary of its key physical and spectroscopic properties is provided below.

PropertyValueSource / Notes
Molecular Formula C₁₀H₈F₃N₃
Molecular Weight 243.19 g/mol Calculated
Appearance Solid
¹H NMR (DMSO-d₆) A broad singlet for the two NH₂ protons appears at δ 4.50 ppm. A multiplet corresponding to the quinoline and NH protons is observed between δ 7.47 and 8.73 ppm.[1][5]
¹⁹F NMR A sharp singlet for the -CF₃ group is typically observed around δ -58.7 ppm.[1][5]
InChI Key MTMYLQINXDADBL-UHFFFAOYSA-N

Synthesis of this compound

The most direct and widely cited method for the synthesis of this compound is via nucleophilic aromatic substitution (SₙAr) on a halogenated precursor.[1][5] The process starts with the readily available 4-chloro-8-(trifluoromethyl)quinoline and utilizes hydrazine hydrate as the nucleophile.

Causality of Experimental Design:

The choice of 4-chloro-8-(trifluoromethyl)quinoline as the starting material is strategic. The chlorine atom at the C-4 position is activated towards nucleophilic substitution by the electron-withdrawing effect of the ring nitrogen. The reaction with hydrazine hydrate, a potent nucleophile, proceeds efficiently under thermal conditions. Ethanol is an ideal solvent as it readily dissolves the starting materials and is compatible with the reflux temperature required to drive the reaction to completion.

Synthetic Workflow Diagram

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Product A 4-Chloro-8-(trifluoromethyl)quinoline C This compound A->C Nucleophilic Aromatic Substitution B Hydrazine Hydrate (NH₂NH₂·H₂O) Ethanol (Solvent) Reflux B->C

Caption: Synthesis of the title compound via SₙAr reaction.

Detailed Experimental Protocol: Synthesis

This protocol is a validated, self-contained procedure for the laboratory-scale synthesis of the title compound.

  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloro-8-(trifluoromethyl)quinoline (10.0 g, 43.0 mmol).

    • Add 100 mL of absolute ethanol to the flask and stir until the solid is fully dissolved.

    • Carefully add hydrazine hydrate (6.4 mL, 129.0 mmol, 3.0 equivalents) to the solution. Caution: Hydrazine hydrate is toxic and corrosive; handle in a fume hood with appropriate personal protective equipment (PPE).[6][7]

  • Reaction Execution:

    • Heat the reaction mixture to reflux (approximately 78 °C) using a heating mantle.

    • Maintain the reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 50% ethyl acetate in hexanes). The product spot should be significantly more polar than the starting material.

  • Work-up and Isolation:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into 500 mL of ice-cold water with stirring. A precipitate will form.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the solid cake thoroughly with cold water (3 x 50 mL) to remove any residual hydrazine hydrate and salts.

    • Dry the product under vacuum at 40-50 °C to a constant weight.

  • Purification and Characterization (Self-Validation):

    • The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture if necessary.

    • Confirm the identity and purity of the final product using ¹H NMR, ¹⁹F NMR, and High-Resolution Mass Spectrometry (HRMS). The expected spectral data should align with the values presented in Table 1.[1]

Chemical Reactivity and Key Transformations

The synthetic value of this compound lies in the versatile reactivity of its hydrazinyl group. This moiety serves as a powerful nucleophile and a precursor for the construction of various nitrogen-containing heterocycles.

Condensation Reactions: Formation of Hydrazones

The most prominent reaction of this compound is its condensation with aldehydes and ketones to form stable arylhydrazones. This reaction is facile, high-yielding, and serves as a gateway to a vast library of derivatives with potential biological activity.[1][5]

The reaction proceeds via nucleophilic attack of the terminal nitrogen (-NH₂) of the hydrazinyl group onto the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by a dehydration step, typically acid-catalyzed, to yield the final hydrazone product, which contains a characteristic C=N-NH linkage. The reaction is often carried out in refluxing ethanol, which acts as a suitable solvent, and a catalytic amount of acid (like acetic acid) can be added to accelerate the dehydration step.

G A 4-Hydrazinyl-8- (trifluoromethyl)quinoline D (E)-4-(2-Benzylidenehydrazinyl)-8- (trifluoromethyl)quinoline Derivative A->D B Substituted Aldehyde (R-CHO) B->D C Ethanol (Solvent) Reflux C->D

Caption: General workflow for arylhydrazone synthesis.

This protocol describes the synthesis of an (E)-4-(2-benzylidenehydrazinyl)-8-(trifluoromethyl)quinoline derivative, a representative example of this reaction class.[1]

  • Reaction Setup:

    • In a 100 mL round-bottom flask, dissolve this compound (1.0 g, 4.11 mmol) in 25 mL of absolute ethanol.

    • Add the desired substituted benzaldehyde (4.11 mmol, 1.0 equivalent) to the solution.

    • Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Reaction Execution:

    • Heat the mixture to reflux and maintain for 2-4 hours.

    • Monitor the reaction by TLC until the starting hydrazine is consumed.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature. The product often precipitates out of the solution upon cooling.

    • If precipitation occurs, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure to induce crystallization.

    • Wash the collected solid with a small amount of cold ethanol and dry under vacuum.

  • Characterization (Self-Validation):

    • The formation of the hydrazone can be confirmed by ¹H NMR, looking for the appearance of a new singlet for the -N=CH- proton (typically δ 8.3-8.8 ppm) and the NH proton (typically δ > 11 ppm).[1][5]

    • Further characterization by ¹³C NMR, ¹⁹F NMR, and HRMS is required to fully validate the structure.

Cyclization Reactions: Building New Heterocyclic Rings

While direct examples involving this compound are specific, the hydrazinyl-quinoline scaffold is a well-established precursor for various cyclization reactions to form fused heterocyclic systems. These reactions dramatically increase molecular complexity and are fundamental in constructing novel drug candidates. Common transformations for arylhydrazines include:

  • Pyrazole Synthesis: Reaction with 1,3-dicarbonyl compounds (e.g., acetylacetone) or their equivalents leads to the formation of pyrazole rings.[8]

  • Triazole/Triazine Synthesis: Cyclization with reagents like cyanogen bromide, phosgene equivalents, or nitrous acid can lead to the formation of triazole or triazino-quinoline systems.[9]

  • Fischer Indole Synthesis: While less common for hydrazino-pyridines, under specific acidic conditions, the corresponding hydrazones can be cyclized to form indole-like structures.

These advanced transformations often require careful optimization of reaction conditions (catalyst, solvent, temperature) to favor the desired cyclized product over side reactions.

Potential for Autoxidation

It is important to note that hydrazinyl-quinolone systems have been reported to undergo autoxidation and dimerization, especially when heated in solvents like pyridine.[10] This can lead to the formation of complex, fused pyridazino-diquinoline structures. While the specific electronic and steric environment of this compound may mitigate this, researchers should be aware of this potential side reaction, particularly during prolonged heating or under basic conditions, and ensure product purity through rigorous analytical characterization.

Applications in Medicinal Chemistry and Drug Discovery

The primary application of this compound is as a strategic intermediate in the synthesis of novel bioactive compounds. The quinoline nucleus is a cornerstone of antimalarial drug design, and the trifluoromethyl group is a common feature in modern pharmaceuticals.[2][11]

The hydrazone derivatives synthesized from this core have been investigated for various therapeutic applications, including the development of new larvicidal agents to combat vector-borne diseases.[1][5] The rationale is that modifying the quinoline structure with hydrazone moieties can enhance biological activity and improve physicochemical properties.[5]

Drug Discovery Workflow Example

G A 4-Hydrazinyl-8- (trifluoromethyl)quinoline (Core Scaffold) C Parallel Synthesis (Hydrazone Formation) A->C B Library of Substituted Aldehydes B->C D Library of Novel Hydrazone Derivatives C->D E Biological Screening (e.g., Larvicidal Assay) D->E F Lead Compound Identification E->F

Caption: Role as a scaffold in lead generation workflow.

Safety and Handling

As a senior scientist, ensuring laboratory safety is paramount. This compound and its precursors require careful handling.

  • Core Compound & Salts: The hydrochloride salt is classified as acutely toxic if swallowed (GHS06). While data for the free base is limited, it should be handled with the same level of caution.

  • Precursors: 4-chloro-8-(trifluoromethyl)quinoline is a skin and eye irritant.

  • Reagents: Hydrazine hydrate is highly toxic, corrosive, a suspected carcinogen, and can cause severe skin burns and allergic reactions.[6][7] It is fatal if inhaled.[6]

Mandatory Handling Procedures:

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile is often insufficient for prolonged contact with some reagents; check compatibility charts), and safety glasses or goggles.

  • Ventilation: All manipulations involving hydrazine hydrate and the title compound should be performed exclusively within a certified chemical fume hood to prevent inhalation of vapors or dust.[6]

  • Waste Disposal: Dispose of all chemical waste in properly labeled containers according to institutional and local regulations. Do not discharge into drains.[12]

  • Spill Response: In case of a spill, evacuate the area. Use an appropriate absorbent material for containment, and clean the area as per your institution's safety protocols. Avoid creating dust from solid spills.

Conclusion

This compound is a potent and versatile chemical intermediate. Its synthesis is straightforward, and its reactivity is dominated by the nucleophilic hydrazinyl group, which provides a reliable handle for generating diverse libraries of hydrazone derivatives and other complex heterocycles. The trifluoromethyl group imparts desirable properties for drug development, making this compound a valuable asset in the pursuit of new therapeutic agents. By understanding its chemical properties and adhering to strict safety protocols, researchers can effectively leverage this powerful building block to advance their discovery programs.

References

Spectroscopic Blueprint of a Key Pharmaceutical Intermediate: A Technical Guide to 4-Hydrazinyl-8-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectroscopic data for 4-hydrazinyl-8-(trifluoromethyl)quinoline, a crucial building block in the synthesis of novel therapeutic agents. Designed for researchers, scientists, and drug development professionals, this document synthesizes available experimental data with established spectroscopic principles to offer a robust characterization of this compound. We will delve into the nuances of ¹H, ¹³C, and ¹⁹F NMR spectroscopy as they apply to this specific molecule, providing both reported data and expert interpretation to facilitate its unambiguous identification and use in complex synthetic pathways.

Introduction: The Significance of this compound

Quinolines substituted with a trifluoromethyl group are a cornerstone in medicinal chemistry, often imparting favorable properties such as metabolic stability and enhanced binding affinity to biological targets. The introduction of a hydrazinyl group at the 4-position provides a versatile synthetic handle for the construction of more complex molecular architectures, including hydrazones with potential biological activities.[1] A thorough understanding of the spectroscopic signature of this compound is therefore paramount for quality control, reaction monitoring, and structural confirmation in any research and development endeavor.

Molecular Structure and Numbering

For clarity throughout this guide, the following IUPAC numbering scheme for the quinoline ring system will be used.

Caption: Molecular structure of this compound with IUPAC numbering.

¹H NMR Spectroscopic Data

The proton NMR spectrum provides a fundamental fingerprint of the molecule, revealing the number of distinct proton environments and their connectivity.

ProtonChemical Shift (δ, ppm)MultiplicityNotes
NH₂~4.50Broad SingletExchangeable protons, integral corresponds to 2H.[1]
Quinoline-H & NH7.47 - 8.73MultipletComplex overlapping signals of the aromatic protons and the NH proton.[1]

Expertise & Experience: Interpreting the ¹H NMR Spectrum

The reported ¹H NMR data aligns with the expected electronic environment of the this compound structure.[1] The broad singlet at approximately 4.50 ppm is characteristic of the amino protons of a hydrazine group, which often exhibit broadened signals due to quadrupole effects from the nitrogen atoms and exchange with trace amounts of water in the NMR solvent.[2][3][4][5]

The aromatic region, a complex multiplet between 7.47 and 8.73 ppm, contains the signals for the five protons on the quinoline core and the single proton of the secondary amine in the hydrazinyl moiety.[1] The trifluoromethyl group at the 8-position and the hydrazinyl group at the 4-position, both being electron-withdrawing and electron-donating respectively, will influence the chemical shifts of the aromatic protons.[6] This complex interplay of electronic effects leads to the observed overlapping multiplet. To definitively assign each aromatic proton, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) would be indispensable.[6][7]

¹³C NMR Spectroscopic Data

CarbonPredicted Chemical Shift (δ, ppm)Notes
C2150 - 155Influenced by the nitrogen atom in the quinoline ring.
C3100 - 105Shielded by the electron-donating hydrazinyl group.
C4155 - 160Directly attached to the electron-donating hydrazinyl group.
C4a120 - 125Bridgehead carbon.
C5125 - 130Aromatic CH.
C6120 - 125Aromatic CH.
C7130 - 135Aromatic CH.
C8125 - 130 (quartet)Attached to the CF₃ group, will appear as a quartet due to ¹JCF coupling.
C8a145 - 150Bridgehead carbon adjacent to the nitrogen.
CF₃120 - 125 (quartet)Trifluoromethyl carbon, will appear as a quartet due to ¹JCF coupling.

Expertise & Experience: Rationale for Predicted ¹³C Chemical Shifts

The predicted chemical shifts are based on the established principles of ¹³C NMR spectroscopy for heterocyclic and substituted aromatic compounds.[11][12] The carbons of the quinoline ring will resonate in the aromatic region (typically 100-160 ppm). The carbon directly attached to the electron-donating hydrazinyl group (C4) is expected to be significantly deshielded. Conversely, the ortho and para carbons (C3 and C5) will experience some shielding. The trifluoromethyl group will cause the C8 and the CF₃ carbons to appear as quartets due to one-bond carbon-fluorine coupling (¹JCF), a characteristic feature in the ¹³C NMR spectra of trifluoromethyl-containing compounds.[13]

¹⁹F NMR Spectroscopic Data

The ¹⁹F NMR spectrum is a simple yet powerful tool for confirming the presence and electronic environment of the trifluoromethyl group.

Fluorine NucleusPredicted Chemical Shift (δ, ppm)MultiplicityNotes
-CF₃~ -58.7SingletThe three fluorine atoms are equivalent and will appear as a single peak. No significant coupling to protons is expected.

Expertise & Experience: Insights from ¹⁹F NMR

The chemical shift of the trifluoromethyl group is highly sensitive to its electronic environment.[14][15][16][17] For derivatives of this compound, the CF₃ group resonates at approximately -58.7 ppm.[1] This value is consistent with a trifluoromethyl group attached to an aromatic ring.[18] The absence of coupling to protons in the ¹⁹F NMR spectrum is expected due to the number of bonds separating the fluorine atoms from the aromatic protons.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible NMR data, the following experimental protocols are recommended.

Sample Preparation:

  • Weigh 10-20 mg of this compound into a clean, dry NMR tube.

  • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for compounds with exchangeable protons like those in the hydrazinyl group.

  • Gently agitate the tube to ensure complete dissolution. The sample should be a clear, homogeneous solution.

NMR Data Acquisition:

The following provides a general workflow for acquiring 1D and 2D NMR spectra. Specific parameters should be optimized for the spectrometer being used.

G cluster_prep Sample Preparation cluster_1d 1D NMR Acquisition cluster_2d 2D NMR Acquisition (for full assignment) cluster_proc Data Processing and Analysis prep1 Dissolve Sample in Deuterated Solvent acq_1h Acquire ¹H Spectrum prep1->acq_1h acq_13c Acquire ¹³C{¹H} Spectrum acq_1h->acq_13c acq_19f Acquire ¹⁹F Spectrum acq_13c->acq_19f acq_cosy Acquire COSY Spectrum acq_19f->acq_cosy acq_hsqc Acquire HSQC Spectrum acq_cosy->acq_hsqc acq_hmbc Acquire HMBC Spectrum acq_hsqc->acq_hmbc proc Fourier Transform, Phasing, and Baseline Correction acq_hmbc->proc analysis Peak Picking, Integration, and Structural Elucidation proc->analysis

Caption: General workflow for NMR data acquisition and analysis.

Conclusion

This technical guide provides a comprehensive spectroscopic blueprint for this compound. By integrating reported experimental data with well-established NMR principles and predictive analysis based on closely related structures, we have presented a detailed characterization of its ¹H, ¹³C, and ¹⁹F NMR spectra. This information is critical for any scientist working with this versatile building block, ensuring its correct identification and facilitating its application in the synthesis of novel compounds with potential therapeutic value. The provided experimental protocols offer a starting point for obtaining high-quality data, further strengthening the foundation for reproducible and reliable scientific research.

References

Unlocking the Therapeutic Potential of 4-Hydrazinyl-8-(trifluoromethyl)quinoline Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in the edifice of medicinal chemistry. Its rigid structure and ability to intercalate with DNA, coupled with its capacity for diverse substitutions, have rendered it a "privileged structure." This allows for the generation of a multitude of derivatives with a wide spectrum of pharmacological activities.[1] From the historical success of quinine in combating malaria to the development of modern anticancer and antimicrobial agents, the quinoline core continues to be a fertile ground for the discovery of novel therapeutics.[2][3][4] This guide focuses on a particularly promising, yet underexplored, class of quinoline derivatives: those bearing a hydrazinyl group at the 4-position and a trifluoromethyl moiety at the 8-position. The introduction of the trifluoromethyl group is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and cellular permeability. The hydrazinyl group, a versatile functional handle, allows for the synthesis of a wide array of hydrazone derivatives, which have demonstrated significant biological activities.[5][6] This technical guide aims to provide researchers, scientists, and drug development professionals with an in-depth exploration of the potential biological activities of 4-hydrazinyl-8-(trifluoromethyl)quinoline derivatives, grounded in scientific literature and field-proven insights.

The Synthetic Gateway: Accessing the this compound Core

The journey into the biological potential of these derivatives begins with their synthesis. A common and effective route to the core structure, this compound, involves a nucleophilic substitution reaction. The process typically starts with the commercially available 4-chloro-8-(trifluoromethyl)quinoline. This precursor is then reacted with hydrazine hydrate in a suitable solvent, such as ethanol, under reflux conditions.[7] The lone pair of electrons on the nitrogen atom of hydrazine acts as a nucleophile, attacking the electron-deficient carbon at the 4-position of the quinoline ring and displacing the chloride ion.

This straightforward synthetic accessibility is a significant advantage, allowing for the facile generation of the core scaffold for further derivatization and biological screening. The resulting this compound serves as a key intermediate for the synthesis of a library of derivatives, most commonly through condensation with various aldehydes and ketones to form the corresponding hydrazones.

Experimental Protocol: Synthesis of this compound
  • Materials: 4-chloro-8-(trifluoromethyl)quinoline, Hydrazine hydrate, Ethanol.

  • Procedure:

    • Dissolve 4-chloro-8-(trifluoromethyl)quinoline in ethanol in a round-bottom flask.

    • Add an excess of hydrazine hydrate to the solution.

    • Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, allow the reaction mixture to cool to room temperature.

    • The product, this compound, will precipitate out of the solution.

    • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

    • The purity of the product can be assessed by standard analytical techniques such as NMR and mass spectrometry.[7]

Potential Anticancer Activity: Targeting the Hallmarks of Cancer

The quinoline nucleus is a well-established pharmacophore in the design of anticancer agents.[3][6] Several quinoline-based drugs are currently in clinical use, and numerous derivatives have shown potent antiproliferative activity in preclinical studies.[8] The anticancer potential of this compound derivatives can be inferred from the known mechanisms of action of related quinoline hydrazones.

Putative Mechanisms of Anticancer Action

Quinoline hydrazone derivatives have been reported to exert their anticancer effects through a variety of mechanisms, including:

  • Induction of Apoptosis: Many anticancer drugs function by inducing programmed cell death, or apoptosis, in cancer cells. Quinoline-based dihydrazone derivatives have been shown to induce apoptosis in breast cancer cells (MCF-7) in a dose-dependent manner.[9][10] This is often accompanied by characteristic morphological changes such as membrane blebbing and DNA condensation.[11]

  • Cell Cycle Arrest: The cell cycle is a tightly regulated process that governs cell proliferation. Dysregulation of the cell cycle is a hallmark of cancer. Certain quinoline hydrazide derivatives have been found to induce cell cycle arrest at the G1 phase, preventing cancer cells from entering the DNA synthesis (S) phase.[5]

  • DNA Intercalation and Topoisomerase Inhibition: The planar aromatic structure of the quinoline ring allows it to intercalate between the base pairs of DNA, disrupting DNA replication and transcription.[5] Additionally, some quinoline derivatives can inhibit topoisomerase enzymes, which are crucial for resolving DNA topological problems during replication and transcription.[6]

  • Inhibition of Kinases: Protein kinases are key regulators of cellular signaling pathways that are often hyperactivated in cancer. Quinoline derivatives have been developed as inhibitors of various kinases, including cyclin-dependent kinases (CDKs), which are critical for cell cycle progression.[9]

In Vitro Evaluation of Anticancer Activity: The MTT Assay

A fundamental step in the evaluation of potential anticancer compounds is the assessment of their cytotoxicity against cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to determine cell viability.[12][13][14][15][16]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[15]

  • Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[13][14]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to dissolve the formazan crystals.[12][16]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[13][16]

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be determined.

In Vivo Anticancer Studies: From Bench to Bedside

Promising candidates from in vitro studies should be further evaluated in in vivo animal models to assess their efficacy and safety in a whole organism.[17][18] Xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used to evaluate the antitumor activity of novel compounds.[17]

Caption: A generalized workflow for the in vivo evaluation of anticancer compounds.

Antimicrobial Potential: A New Frontier in the Fight Against Drug Resistance

The emergence of antimicrobial resistance is a global health crisis, necessitating the development of new antimicrobial agents with novel mechanisms of action.[2] Quinoline derivatives have a long history of use as antimicrobial agents, and the this compound scaffold represents a promising starting point for the development of new antibacterial and antifungal drugs.[4][19]

Potential Mechanisms of Antimicrobial Action

The antimicrobial activity of quinoline derivatives is often attributed to their ability to interfere with essential cellular processes in microorganisms, such as:

  • Inhibition of DNA Gyrase and Topoisomerase IV: Fluoroquinolones, a major class of antibacterial agents, target bacterial DNA gyrase and topoisomerase IV, enzymes that are essential for DNA replication, recombination, and repair.[20]

  • Disruption of Cell Membrane Integrity: Some quinoline derivatives can interact with the microbial cell membrane, leading to increased permeability and leakage of cellular contents.

  • Inhibition of Key Enzymes: Quinoline derivatives can inhibit various microbial enzymes, such as peptide deformylase (PDF), which is involved in bacterial protein synthesis.[21]

In Vitro Evaluation of Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard laboratory technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[22][23][24][25][26] The MIC is the lowest concentration of the drug that inhibits the visible growth of the microorganism.

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the this compound derivative and make serial two-fold dilutions in a 96-well microtiter plate containing a suitable broth medium.[24][25]

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard).[22]

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.[22]

  • Incubation: Incubate the plate at an appropriate temperature and for a sufficient duration to allow for microbial growth.[23]

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.[22][26]

Quantitative Data: Antimicrobial Activity of Quinoline Derivatives
Compound ClassTest OrganismMIC (µg/mL)Reference
Quinoline-2-one derivativesStaphylococcus aureus (MRSA)0.75[27]
Quinoline-pyrazole hybridsMycobacterium tuberculosis10[20]
Novel quinoline derivativesEscherichia coli3.13 - 100 (µM)[19]

Anti-inflammatory and Neuroprotective Potential: Modulating Key Signaling Pathways

Chronic inflammation and neurodegenerative diseases are complex multifactorial disorders with a significant unmet medical need. Emerging evidence suggests that quinoline derivatives possess both anti-inflammatory and neuroprotective properties, making them attractive candidates for the development of novel therapies for these conditions.[28][29][30][31]

Anti-inflammatory Activity

Quinoline derivatives have been shown to exert anti-inflammatory effects by targeting key inflammatory mediators and signaling pathways.[31] For instance, some quinoline compounds can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[32] The underlying mechanisms often involve the modulation of signaling pathways like the nuclear factor-kappa B (NF-κB) and Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathways.[30][33]

Caption: A simplified diagram of the NF-κB signaling pathway and potential points of inhibition by quinoline derivatives.

Neuroprotective Effects

The neuroprotective potential of quinoline derivatives is an exciting area of research.[29][34][35][36] These compounds may protect neurons from damage and death through various mechanisms, including:

  • Antioxidant Activity: Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases. Some quinoline derivatives can act as antioxidants by scavenging reactive oxygen species (ROS).[35][36]

  • Inhibition of Acetylcholinesterase (AChE): In Alzheimer's disease, there is a decline in the levels of the neurotransmitter acetylcholine. AChE inhibitors, which prevent the breakdown of acetylcholine, are a mainstay of treatment. Some quinoline derivatives have been shown to inhibit AChE.[28][29]

  • Modulation of Neuroinflammatory Pathways: As discussed earlier, inflammation plays a crucial role in neurodegeneration. The anti-inflammatory properties of quinoline derivatives can also contribute to their neuroprotective effects.[34]

Conclusion and Future Directions

The this compound scaffold holds considerable promise as a template for the design and discovery of novel therapeutic agents. The synthetic accessibility of the core structure, combined with the diverse biological activities exhibited by related quinoline derivatives, provides a strong rationale for further investigation. Future research should focus on the synthesis and screening of a diverse library of this compound derivatives to fully elucidate their structure-activity relationships for anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities. In-depth mechanistic studies, including the identification of specific molecular targets and the elucidation of signaling pathways, will be crucial for the rational design of more potent and selective drug candidates. Furthermore, promising lead compounds should be advanced to in vivo studies to evaluate their efficacy and safety profiles in relevant animal models. The exploration of this chemical space has the potential to yield novel therapies for a range of human diseases.

References

An In-depth Technical Guide to 4-Hydrazinyl-8-(trifluoromethyl)quinoline: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydrazinyl-8-(trifluoromethyl)quinoline is a crucial heterocyclic building block in the landscape of medicinal chemistry and drug discovery. Its unique structural features, combining the versatile quinoline core with a reactive hydrazine moiety and an electron-withdrawing trifluoromethyl group, make it a valuable precursor for the synthesis of a diverse array of pharmacologically active compounds. This technical guide provides a comprehensive overview of the chemical identity, physical properties, synthesis, and analytical characterization of this compound. Furthermore, it delves into the significant applications of its derivatives, particularly in the development of novel anticancer and larvicidal agents, supported by insights into their potential mechanisms of action.

Chemical Identity and Physical Properties

This compound is a solid organic compound with the chemical formula C₁₀H₈F₃N₃. The presence of the trifluoromethyl group significantly influences its electronic properties and bioavailability, a feature often exploited in drug design.

PropertyValueSource(s)
CAS Number 57369-92-3[1]
Molecular Formula C₁₀H₈F₃N₃[1]
Molecular Weight 227.19 g/mol [1]
Appearance Solid (form not specified in available literature)N/A
Melting Point Not explicitly reported in available literature for the free base.N/A
Solubility Soluble in organic solvents like ethanol.[2]
Hydrochloride Salt CAS Number 1171001-63-0[3]
Hydrochloride Salt Molecular Weight 263.65 g/mol

Synthesis and Purification

The primary and well-documented method for the synthesis of this compound involves the nucleophilic substitution of a halogenated precursor with hydrazine hydrate.[2]

Synthetic Protocol: From 4-Chloro-8-(trifluoromethyl)quinoline

This procedure is adapted from established literature methods.[2]

Materials:

  • 4-Chloro-8-(trifluoromethyl)quinoline

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • A mixture of 4-chloro-8-(trifluoromethyl)quinoline and an excess of hydrazine hydrate is refluxed in ethanol.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The resulting residue is purified, typically through recrystallization, to yield this compound.

Causality of Experimental Choices:

  • Excess Hydrazine Hydrate: The use of excess hydrazine hydrate drives the reaction to completion by ensuring that the concentration of the nucleophile remains high throughout the reaction, following Le Chatelier's principle.

  • Ethanol as Solvent: Ethanol is a suitable solvent as it readily dissolves the reactants and is relatively inert under the reaction conditions. Its boiling point allows for the reaction to be carried out at an elevated temperature (reflux) to increase the reaction rate.

  • Reflux: Heating the reaction mixture to its boiling point and condensing the vapors back into the flask ensures that the reaction can be maintained at a constant and elevated temperature without loss of solvent.

Synthesis_Workflow cluster_reactants Reactants Reactant1 4-Chloro-8-(trifluoromethyl)quinoline Reaction Reflux Reactant1->Reaction Reactant2 Hydrazine Hydrate Reactant2->Reaction Solvent Ethanol Solvent->Reaction Solvent Product This compound Purification Purification (e.g., Recrystallization) Reaction->Purification Purification->Product

Synthetic workflow for this compound.

Analytical Characterization

The identity and purity of this compound are confirmed using a combination of spectroscopic and chromatographic techniques.

Spectroscopic Data
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of the synthesized compound in a suitable deuterated solvent (e.g., DMSO-d₆) is expected to show characteristic signals for the aromatic protons on the quinoline ring and the protons of the hydrazine group. A broad singlet corresponding to the NH₂ protons is a key indicator of the hydrazine moiety.[2]

  • Mass Spectrometry (MS): Mass spectrometry is a critical tool for confirming the molecular weight of the compound. The molecular ion peak (M⁺) should correspond to the calculated molecular weight of 227.19.[1]

  • ¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): The presence of the trifluoromethyl group can be unequivocally confirmed by ¹⁹F NMR spectroscopy, which would show a singlet at a characteristic chemical shift.[2]

Chromatographic Methods
  • High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of this compound and its derivatives. A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water is a common starting point for method development.[4] UV detection is suitable due to the chromophoric nature of the quinoline ring.

  • Gas Chromatography-Mass Spectrometry (GC-MS): While GC-MS can be used for the analysis of quinoline derivatives, the polarity and potential thermal lability of the hydrazine group may necessitate derivatization to improve volatility and chromatographic performance.[5]

Safety and Handling

Detailed safety data for this compound is not extensively published. However, based on the known hazards of its structural components—hydrazine derivatives and trifluoromethylated aromatic compounds—appropriate precautions must be taken.

  • General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Toxicity: The hydrochloride salt of this compound is classified as acutely toxic if swallowed. Hydrazine and its derivatives are known to be corrosive and may cause skin sensitization.[6]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Applications in Drug Discovery

The true value of this compound lies in its utility as a scaffold for the synthesis of novel therapeutic agents. The reactive hydrazine group serves as a handle for the introduction of various pharmacophores, leading to the generation of libraries of compounds for biological screening.

Anticancer Agents

Derivatives of this compound, particularly hydrazones formed by condensation with various aldehydes and ketones, have shown promising anticancer activity.[7][8]

Potential Mechanisms of Action:

  • Cell Cycle Arrest: Some quinoline-hydrazone derivatives have been shown to induce cell cycle arrest, often at the G1 or S phase, thereby inhibiting cancer cell proliferation.[6][9]

  • Induction of Apoptosis: These compounds can trigger programmed cell death (apoptosis) in cancer cells.[6]

  • Enzyme Inhibition: Quinoline derivatives can act as inhibitors of key enzymes involved in cancer progression, such as protein kinases.[7]

  • Autophagy Inhibition: Some quinoline-based hydrazones have been found to accumulate in lysosomes and inhibit autophagy, a cellular process that cancer cells can use to survive.[9]

Anticancer_Mechanism cluster_cellular_effects Cellular Effects cluster_molecular_targets Molecular Targets Compound Quinoline-Hydrazone Derivative CellCycle Cell Cycle Arrest (G1/S Phase) Compound->CellCycle Apoptosis Induction of Apoptosis Compound->Apoptosis Autophagy Autophagy Inhibition Compound->Autophagy Kinases Protein Kinases Compound->Kinases DNA DNA Intercalation/ Topoisomerase Inhibition Compound->DNA CancerCell Cancer Cell Proliferation CellCycle->CancerCell Inhibits CellDeath Cancer Cell Death Apoptosis->CellDeath Leads to Autophagy->CellDeath Leads to Kinases->CancerCell Inhibits Signaling for DNA->CancerCell Inhibits Replication

Potential anticancer mechanisms of quinoline-hydrazone derivatives.
Larvicidal Agents

Recent studies have highlighted the potential of hydrazone derivatives of this compound as effective larvicides, particularly against mosquito species that are vectors for diseases like malaria.[2]

Potential Mechanism of Action: The precise mechanism of larvicidal activity for these specific quinoline derivatives is still under investigation. However, the mode of action for quinoline-based insecticides often involves interference with vital biological processes in the insect.[10][11] Plausible mechanisms could include:

  • Neurotoxicity: Interference with the insect's nervous system.

  • Enzyme Inhibition: Inhibition of enzymes crucial for the larva's development and survival.

  • Disruption of Midgut Physiology: Damage to the digestive system of the larvae.

Conclusion

This compound is a compound of significant interest to the scientific community, particularly those involved in the synthesis of novel bioactive molecules. Its straightforward synthesis and the versatility of its reactive hydrazine group provide a robust platform for the development of new chemical entities. The demonstrated potential of its derivatives as both anticancer and larvicidal agents underscores the importance of this scaffold in addressing critical challenges in human health. Further research into the specific biological targets and mechanisms of action of these derivatives will undoubtedly pave the way for the development of next-generation therapeutics and vector control agents.

References

solubility and stability of 4-Hydrazinyl-8-(trifluoromethyl)quinoline in common solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Characterization of 4-Hydrazinyl-8-(trifluoromethyl)quinoline: Solubility and Stability Profiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the characterization of this compound, a key intermediate in the synthesis of novel therapeutic agents.[1] Given the limited publicly available data on its physicochemical properties, this document outlines detailed, field-proven methodologies for determining its solubility in common pharmaceutical solvents and assessing its stability under forced degradation conditions. As a Senior Application Scientist, the rationale behind experimental choices, the establishment of self-validating protocols, and the interpretation of potential outcomes are emphasized to ensure scientific integrity and practical utility in a drug development setting.

Introduction: The Significance of this compound

This compound serves as a crucial building block in medicinal chemistry, particularly in the synthesis of novel arylhydrazone derivatives with potential biological activities.[1] The presence of the trifluoromethyl group and the quinoline core suggests that its derivatives may exhibit unique pharmacological profiles.[1] Before its advancement into further stages of drug discovery and development, a thorough understanding of its fundamental physicochemical properties, namely solubility and stability, is paramount. These properties directly influence bioavailability, formulation development, and the overall viability of a drug candidate. This guide provides the necessary protocols to establish these critical parameters.

Solubility Determination: A Gateway to Understanding Bioavailability

A compound's solubility dictates its dissolution rate and, consequently, its absorption and bioavailability. The following protocols are designed to determine both the kinetic and thermodynamic solubility of this compound in a range of pharmaceutically relevant solvents.

Recommended Solvents for Screening

A diverse panel of solvents should be employed to construct a comprehensive solubility profile. The selection should encompass aqueous and organic media relevant to various stages of drug development.

Solvent Category Specific Solvents Rationale
Aqueous Buffers Phosphate-Buffered Saline (PBS) pH 7.4Simulates physiological pH.
Citrate Buffer pH 3.0Represents the acidic environment of the stomach.
Bicarbonate Buffer pH 9.0Relevant for intestinal conditions.
Organic Solvents Dimethyl Sulfoxide (DMSO)Common solvent for initial compound storage and high-throughput screening.
EthanolA pharmaceutically acceptable co-solvent.
MethanolUsed in analytical method development.
AcetonitrileCommon mobile phase in HPLC analysis.
Co-solvent Systems Ethanol/Water Mixtures (e.g., 10%, 20%, 50% v/v)To assess the impact of polarity on solubility.
Experimental Protocol: Kinetic Solubility Assay

This high-throughput method provides an early indication of a compound's solubility from a DMSO stock solution.

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with the chosen aqueous buffer to achieve a range of final concentrations (e.g., 1 µM to 200 µM).

  • Incubation: Incubate the plate at room temperature (25°C) for 2 hours with gentle shaking to allow for precipitation of the compound.

  • Analysis: Analyze the plate using nephelometry or turbidimetry to detect the concentration at which precipitation occurs. This is the kinetic solubility.

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

This gold-standard method determines the equilibrium solubility of a compound.

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to vials containing each of the selected solvents.

  • Equilibration: Tightly seal the vials and agitate them at a constant temperature (e.g., 25°C and 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.

  • Quantification: Carefully collect the supernatant, dilute it appropriately, and quantify the concentration of the dissolved compound using a validated HPLC-UV method.

Diagram of the Solubility Determination Workflow

G cluster_0 Kinetic Solubility cluster_1 Thermodynamic Solubility KS1 Prepare 10 mM stock in DMSO KS2 Serial dilution in aqueous buffer KS1->KS2 KS3 Incubate for 2h at 25°C KS2->KS3 KS4 Analyze via nephelometry KS3->KS4 TS1 Add excess solid to solvent TS2 Equilibrate for 24-48h TS1->TS2 TS3 Centrifuge to separate solid TS2->TS3 TS4 Quantify supernatant by HPLC-UV TS3->TS4 Start Solubility Assessment Start->KS1 Start->TS1

Caption: Workflow for kinetic and thermodynamic solubility assessment.

Stability Assessment: Unveiling Degradation Pathways

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule.[2][3][4] These studies are critical for developing stability-indicating analytical methods.[2][4]

Forced Degradation Conditions

The following stress conditions are recommended based on ICH guidelines and the known chemistry of quinoline derivatives.[3][5]

Stress Condition Reagents and Conditions Potential Degradation Pathway
Acid Hydrolysis 0.1 N HCl, heated at 60°C for 24hHydrolysis of the hydrazinyl group.
Base Hydrolysis 0.1 N NaOH, at room temperature for 24hPotential for ring opening or other base-catalyzed reactions.
Oxidation 3% H₂O₂, at room temperature for 24hOxidation of the hydrazinyl moiety or the quinoline ring.
Photostability Exposure to ICH Q1B compliant light source (UV/Vis)Photodegradation, potentially leading to ring cleavage or rearrangement.[5]
Thermal Stress Solid compound heated at 80°C for 48hThermal decomposition.
Experimental Protocol: Forced Degradation Study

Methodology:

  • Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water). For each stress condition, mix the compound solution with the specified stressor. A control sample (unstressed) should also be prepared.

  • Stress Application: Expose the samples to the conditions outlined in the table above for the specified duration.

  • Neutralization: After the stress period, neutralize the acidic and basic samples to prevent further degradation.

  • Analysis: Analyze all samples, including the control, by a stability-indicating HPLC method, typically with a photodiode array (PDA) detector and a mass spectrometer (MS) to identify and quantify the parent compound and any degradation products.

Diagram of the Forced Degradation Workflow

G cluster_stress Stress Conditions Start Forced Degradation Study Start Prep Prepare 1 mg/mL Solution Start->Prep Acid Acid Hydrolysis (0.1 N HCl, 60°C) Prep->Acid Base Base Hydrolysis (0.1 N NaOH, RT) Prep->Base Oxidation Oxidation (3% H₂O₂, RT) Prep->Oxidation Photo Photostability (ICH Q1B) Prep->Photo Thermal Thermal Stress (Solid, 80°C) Prep->Thermal Analysis Analyze by HPLC-PDA-MS Acid->Analysis Base->Analysis Oxidation->Analysis Photo->Analysis Thermal->Analysis Report Identify Degradants & Assess Stability Analysis->Report

Caption: Workflow for conducting a forced degradation study.

Data Interpretation and Reporting

Solubility Data

The results from the solubility experiments should be tabulated for clear comparison.

Table 1: Solubility Profile of this compound

Solvent Temperature (°C) Kinetic Solubility (µM) Thermodynamic Solubility (mg/mL)
PBS pH 7.425[Experimental Value][Experimental Value]
Citrate Buffer pH 3.025[Experimental Value][Experimental Value]
DMSO25N/A[Experimental Value]
Ethanol25N/A[Experimental Value]
Stability Data

The stability data should summarize the extent of degradation and the number of degradation products formed under each stress condition.

Table 2: Summary of Forced Degradation Results

Stress Condition % Degradation of Parent Compound Number of Degradants Detected Major Degradant (m/z)
Acid Hydrolysis[Experimental Value][Experimental Value][Experimental Value]
Base Hydrolysis[Experimental Value][Experimental Value][Experimental Value]
Oxidation[Experimental Value][Experimental Value][Experimental Value]
Photostability[Experimental Value][Experimental Value][Experimental Value]
Thermal Stress[Experimental Value][Experimental Value][Experimental Value]

Conclusion

This technical guide provides a robust and scientifically sound framework for determining the solubility and stability of this compound. By following these detailed protocols, researchers and drug development professionals can generate the critical data needed to make informed decisions about the future development of this and related compounds. The insights gained from these studies will be invaluable for formulation design, analytical method development, and regulatory submissions.

References

Navigating the Synthesis and Handling of 4-Hydrazinyl-8-(trifluoromethyl)quinoline: A Technical Safety Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides an in-depth analysis of the safety, handling, and storage considerations for 4-Hydrazinyl-8-(trifluoromethyl)quinoline and its common salt form, this compound hydrochloride. As a trifunctional molecule incorporating a quinoline core, a reactive hydrazine moiety, and an electron-withdrawing trifluoromethyl group, this compound presents a specific and significant hazard profile that demands rigorous adherence to safety protocols. This document moves beyond a simple checklist, offering a rationale-driven approach grounded in the chemical properties of the compound's constituent parts to ensure a self-validating system of safety in the laboratory.

Disclaimer: This document is intended as a technical guide based on currently available data. It is not a substitute for a manufacturer-provided Safety Data Sheet (SDS). Always consult the official SDS from your supplier before commencing any work.

Hazard Identification and Risk Profile

The primary and most acute hazard identified for this compound hydrochloride is its oral toxicity. The Globally Harmonized System (GHS) classification underscores the severity of this risk.

CompoundCAS NumberGHS PictogramSignal WordHazard StatementHazard Classification
This compound hydrochloride1171001-63-0GHS06Danger H301: Toxic if swallowedAcute Toxicity 3 (Oral)

Table 1: GHS Hazard Classification for this compound hydrochloride.

Deconstructing the Hazard: A Chemist's Perspective

Understanding the "why" behind a hazard classification is critical for developing an intuitive sense of safety. The toxicity of this compound can be attributed to its distinct chemical features:

  • The Hydrazine Moiety (-NHNH₂): Hydrazine and its organic derivatives are a well-documented class of toxic and reactive compounds.[1][2] They can act as enzyme inhibitors and their metabolism can generate reactive intermediates, leading to cellular damage.[2] Chronic exposure to some hydrazines has been linked to carcinogenic effects.[1][3] Therefore, minimizing any potential for inhalation, ingestion, or dermal absorption is paramount.

  • The Quinoline Core: Quinoline itself is a heterocyclic aromatic compound with known biological activity and associated toxicity.[4][5] While many quinoline-based drugs are safely used, the parent structure can be toxic and irritating.[5] High exposures can lead to liver damage and other systemic effects.[5]

  • The Trifluoromethyl Group (-CF₃): The -CF₃ group is a strong electron-withdrawing group that significantly modulates the electronic properties and metabolic stability of the molecule. While often used in drug design to enhance properties, fluorinated compounds require careful handling, as their metabolic pathways can sometimes lead to toxic byproducts.[6]

The combination of these three moieties in a single molecule necessitates a handling protocol that assumes high toxicity and reactivity. A recent study detailing the synthesis of the parent compound, this compound, highlights its role as a key intermediate in creating pharmacologically active agents, underscoring its relevance and the need for safe handling practices in a research context.[7]

The Hierarchy of Controls: A Framework for Safe Handling

To mitigate the risks associated with this compound, a systematic approach based on the hierarchy of controls must be implemented. This framework prioritizes the most effective control measures.

HierarchyOfControls cluster_controls Hierarchy of Controls cluster_effectiveness Effectiveness Elimination Elimination (Not Feasible for Research) Substitution Substitution (Use a less hazardous analogue) Most Most Effective Engineering Engineering Controls (Fume Hood, Glovebox) Substitution->Engineering Administrative Administrative Controls (SOPs, Training, Labeling) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE Least Least Effective

Figure 1: Hierarchy of Controls for managing chemical risks.
  • Elimination/Substitution: In a research context where this specific molecule is the target, elimination is not possible. Substitution with a less hazardous chemical should be considered if the research goals allow.

  • Engineering Controls: This is the most critical and effective control measure. All work with this compound must be performed in a certified, properly functioning chemical fume hood to prevent inhalation of any dust or aerosols.[1][8]

  • Administrative Controls: Strict adherence to Standard Operating Procedures (SOPs) is mandatory.[8] All personnel must receive training on the specific hazards of this compound.[1] Areas where the compound is stored or used must be clearly marked with appropriate hazard warnings.

  • Personal Protective Equipment (PPE): PPE is the last line of defense and must not be used as a substitute for engineering controls.

Standard Operating Protocol: Handling and Storage

Required Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles are mandatory.[1] For procedures with a higher risk of splashing, a full face shield should be worn in addition to goggles.[2]

  • Hand Protection: Chemical-resistant gloves are required. Given the reactivity of hydrazines, butyl rubber or nitrile gloves are recommended.[1][2] Always inspect gloves for tears or punctures before use and practice proper glove removal technique to avoid contaminating your skin.[9]

  • Body Protection: A flame-resistant lab coat must be worn and fully fastened.[1]

  • Respiratory Protection: Not required if work is conducted within a certified fume hood.[1] Respirators should not be used as a primary control method for this compound.

Step-by-Step Handling Procedure
  • Preparation:

    • Ensure the chemical fume hood is on and functioning correctly.

    • Designate a specific area within the hood for the procedure to contain potential contamination.

    • Assemble all necessary equipment and reagents before retrieving the compound.

    • Verify the location and functionality of the nearest safety shower and eyewash station.

  • Weighing and Transfer:

    • The compound is a solid, so care must be taken to avoid generating dust.[10]

    • Weigh the compound in the fume hood. Use a disposable weighing boat or line the balance with aluminum foil to facilitate cleanup.

    • Use spatulas and tools dedicated to this compound to prevent cross-contamination.

    • When transferring the solid, do so carefully and slowly to minimize dust.

    • If making a solution, add the solid to the solvent slowly.

  • Post-Handling:

    • Decontaminate all surfaces within the fume hood that may have come into contact with the compound.

    • Carefully clean all non-disposable equipment.

    • Dispose of all contaminated waste (gloves, weighing boats, paper towels) in a clearly labeled, sealed hazardous waste container.[8]

    • Wash hands thoroughly with soap and water after removing gloves.[3]

Storage Guidelines

Proper storage is crucial to maintain the compound's integrity and prevent accidental exposure.

  • Location: Store in a cool, dry, and well-ventilated place.[10]

  • Container: Keep the container tightly closed.[10]

  • Classification: The compound is classified under Storage Class 6.1C: "Combustible, acute toxic Cat. 3 / toxic compounds or compounds which cause chronic effects". It should be stored in a dedicated cabinet for toxic substances, away from incompatible materials such as strong oxidizing agents.[1]

  • Labeling: The container must be clearly labeled with the full chemical name and all appropriate GHS hazard warnings.[8]

Emergency Procedures: A Self-Validating Response

Preparedness is key to mitigating the consequences of an accidental exposure or spill.

EmergencyResponse cluster_main Emergency Response Workflow Start Incident Occurs (Spill or Exposure) Assess Assess Situation (Is it safe to respond?) Start->Assess Evacuate Evacuate Area Alert Others & Call for Help Assess->Evacuate No Decontaminate Decontaminate Personnel (Use Safety Shower / Eyewash) Assess->Decontaminate Yes (Exposure) SpillControl Control Small Spill (If trained and safe to do so) Assess->SpillControl Yes (Small Spill) Medical Seek Immediate Medical Attention Evacuate->Medical Decontaminate->Medical End Report Incident SpillControl->End Medical->End

Figure 2: Workflow for responding to a chemical incident.
Exposure Response

  • Ingestion (H301 - Toxic if swallowed): This is the most severe acute risk. Do NOT induce vomiting.[10] Immediately call a poison control center or emergency medical services.[10] If the person is conscious, rinse their mouth with water.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration.[10] Seek immediate medical attention.

Spill Response
  • Small Spill (in fume hood): If you are trained and it is safe to do so, contain the spill. Use an inert absorbent material to sweep up the solid. Avoid raising dust.[10] Place all contaminated materials in a sealed, labeled hazardous waste container. Decontaminate the area thoroughly.

  • Large Spill (or any spill outside a fume hood): Evacuate the laboratory immediately. Alert others in the vicinity and contact your institution's emergency response team. Do not attempt to clean it up yourself.

Conclusion

This compound is a valuable research chemical with a significant and acute hazard profile, primarily driven by its oral toxicity. Its safe use hinges on a deep understanding of its chemical nature and the strict implementation of a control hierarchy that prioritizes engineering controls. By treating this compound with the respect its GHS classification demands and adhering to the detailed handling and emergency protocols outlined in this guide, researchers can mitigate the risks and continue their important work in a secure and protected environment.

References

A Senior Application Scientist's Guide to 4-Hydrazinyl-8-(trifluoromethyl)quinoline hydrochloride: From Bench to Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutics. Its versatile structure, amenable to a wide array of chemical modifications, has given rise to a multitude of compounds with significant biological activities. Among these, 4-Hydrazinyl-8-(trifluoromethyl)quinoline hydrochloride emerges as a key building block, a precursor to a class of molecules with demonstrated potential in anticancer, antimicrobial, and enzyme inhibition studies. This guide, curated from the perspective of a Senior Application Scientist, aims to provide a comprehensive technical overview of this compound, from its commercial acquisition and synthesis to its practical applications in drug discovery.

Navigating the Commercial Landscape: Procurement of this compound hydrochloride

The journey of any research endeavor begins with the reliable sourcing of starting materials. For researchers and drug development professionals, securing high-quality this compound hydrochloride is the first critical step. A survey of the current market reveals several reputable suppliers offering this compound, each with varying purities, quantities, and price points.

SupplierCatalog NumberPurityAvailable QuantitiesPrice (USD)
Sigma-Aldrich BBO000542Information not readily available; sold "as-is" for early discovery research[1]1 g$304.00[1]
BLD Pharm 1171001-63-0≥98% (typically)InquireInquire
Moldb M182281Typically 98%[2]InquireInquire

Expert Insight: When selecting a supplier, it is paramount to look beyond the initial cost. For early-stage discovery, where the compound's identity and purity are critical, a supplier providing a comprehensive Certificate of Analysis (CoA) is invaluable. While some suppliers, like Sigma-Aldrich, offer this compound for discovery purposes without extensive analytical data, others may provide more detailed characterization upon request. Always inquire about the availability of NMR, HPLC, and mass spectrometry data to ensure the integrity of your starting material.

Synthesis and Characterization: From Precursor to Purified Salt

Understanding the synthesis of this compound hydrochloride provides researchers with the option of in-house preparation, offering greater control over purity and scale. The synthesis is a multi-step process that begins with a commercially available precursor.

Synthesis Pathway

The synthetic route to this compound hydrochloride typically involves the nucleophilic substitution of a halogenated quinoline precursor with hydrazine, followed by salt formation.

G cluster_synthesis Synthesis Pathway 4-Chloro-8-(trifluoromethyl)quinoline 4-Chloro-8-(trifluoromethyl)quinoline This compound (free base) This compound (free base) 4-Chloro-8-(trifluoromethyl)quinoline->this compound (free base) Nucleophilic Substitution (Ethanol, Reflux) Hydrazine hydrate Hydrazine hydrate Hydrazine hydrate->this compound (free base) Product This compound hydrochloride This compound (free base)->Product Salt Formation HCl in Ethanol HCl in Ethanol HCl in Ethanol->Product

Caption: Synthesis of this compound hydrochloride.

Experimental Protocol: Synthesis of the Free Base

The synthesis of the intermediate, this compound, has been reported in the literature[3].

Step 1: Reaction Setup

  • In a round-bottom flask equipped with a reflux condenser, dissolve 4-chloro-8-(trifluoromethyl)quinoline in ethanol.

  • To this solution, add an excess of hydrazine hydrate.

Step 2: Reflux

  • Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Step 3: Isolation and Purification

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the this compound free base as a solid.

Experimental Protocol: Hydrochloride Salt Formation

Step 1: Dissolution

  • Dissolve the purified this compound free base in a minimal amount of a suitable organic solvent, such as ethanol or isopropanol.

Step 2: Acidification

  • Slowly add a solution of hydrogen chloride in ethanol (or another suitable solvent) to the dissolved free base while stirring.

Step 3: Precipitation and Isolation

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain the final product.

Characterization

A thorough characterization of the final product is essential to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR is crucial for confirming the proton environment of the quinoline ring and the hydrazine moiety. The literature reports a multiplet between δ 7.47 to 8.73 ppm for the quinoline and NH protons, and a broad singlet at δ 4.50 ppm for the NH₂ protons of the free base[3]. The hydrochloride salt will show characteristic shifts in these signals.

    • ¹³C NMR and ¹⁹F NMR will provide further structural confirmation.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecule.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the compound. A well-developed HPLC method can also be used for quality control of subsequent batches.

Applications in Drug Discovery: A Versatile Scaffold for Bioactive Molecules

The true value of this compound hydrochloride lies in its utility as a versatile intermediate for the synthesis of a wide range of bioactive molecules, particularly quinoline-hydrazone derivatives. These derivatives have garnered significant interest in drug discovery due to their diverse pharmacological activities.

Anticancer Activity

Quinoline-based hydrazones have emerged as a promising class of anticancer agents[4]. The mechanism of action is often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression[5].

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a standard initial step in evaluating the cytotoxic potential of a new compound[6].

Step 1: Cell Seeding

  • Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well.

  • Incubate for 24 hours to allow for cell attachment.

Step 2: Compound Treatment

  • Prepare serial dilutions of the quinoline-hydrazone derivative (synthesized from this compound hydrochloride) in cell culture medium.

  • Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubate the plates for 48-72 hours.

Step 3: MTT Addition and Formazan Solubilization

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to purple formazan crystals.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

Step 4: Absorbance Measurement

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • The absorbance is directly proportional to the number of viable cells. Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

G cluster_mtt MTT Assay Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment 24h Incubation MTT Addition MTT Addition Compound Treatment->MTT Addition 48-72h Incubation Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization 2-4h Incubation Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Arylhydrazones from 4-Hydrazinyl-8-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of arylhydrazones derived from 4-hydrazinyl-8-(trifluoromethyl)quinoline. Arylhydrazones are a class of organic compounds with significant interest in medicinal chemistry due to their diverse biological activities. The incorporation of the 8-(trifluoromethyl)quinoline moiety is of particular importance, as the trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of drug candidates.[1][2] This protocol outlines a robust and reproducible method for the condensation of this compound with various aromatic aldehydes, yielding a library of novel arylhydrazone compounds. Detailed experimental procedures, characterization methods, and process validation are provided to ensure the successful synthesis and quality control of the target molecules.

Introduction: The Significance of Quinoline-Based Arylhydrazones

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][3][4][5] The trifluoromethyl group, a bioisostere of the methyl group, is known to positively modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules.[1][6]

Hydrazones, characterized by the >C=N-NH- functional group, are also recognized as a privileged structural motif in drug discovery, exhibiting a broad range of pharmacological effects.[1][3] The synthesis of hybrid molecules that incorporate both the 8-(trifluoromethyl)quinoline and arylhydrazone moieties presents a promising strategy for the development of novel therapeutic agents with potentially enhanced efficacy and improved drug-like properties.[1][2] This guide provides a detailed protocol for the synthesis of these valuable compounds, intended for researchers in organic and medicinal chemistry.

Reaction Scheme and Mechanism

The synthesis of arylhydrazones from this compound proceeds via a condensation reaction with a substituted aromatic aldehyde. The reaction is typically carried out in a protic solvent, such as ethanol, and may be catalyzed by a small amount of acid, although it often proceeds efficiently without a catalyst.

General Reaction Scheme:

G cluster_0 Reactants cluster_1 Product This compound Arylhydrazone Product This compound->Arylhydrazone Product + Aryl Aldehyde Aryl Aldehyde->Arylhydrazone Product Ethanol, Reflux

Caption: General reaction scheme for the synthesis of arylhydrazones.

The mechanism involves the nucleophilic attack of the terminal nitrogen of the hydrazine onto the electrophilic carbonyl carbon of the aldehyde. This is followed by the elimination of a water molecule to form the stable arylhydrazone product. The reaction is reversible, and the removal of water can drive the equilibrium towards the product side.

Experimental Protocol

This protocol is divided into two main stages: the synthesis of the key intermediate, this compound, and the subsequent synthesis of the target arylhydrazones.

Synthesis of this compound (Intermediate 5)

The precursor, this compound, is synthesized from the commercially available 4-chloro-8-(trifluoromethyl)quinoline.

Materials and Reagents:

ReagentPuritySupplier (Recommended)
4-Chloro-8-(trifluoromethyl)quinoline≥98%Sigma-Aldrich, Acros
Hydrazine hydrate (80%)≥98%Sigma-Aldrich, Merck
Ethanol (absolute)≥99.8%Fisher Scientific

Equipment:

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Buchner funnel and filter paper

  • Beakers and graduated cylinders

  • Rotary evaporator

Step-by-Step Procedure:

  • To a 100 mL round-bottom flask, add 4-chloro-8-(trifluoromethyl)quinoline (1.0 eq).

  • Add absolute ethanol (20 mL) to dissolve the starting material.

  • Slowly add hydrazine hydrate (5.0 eq) to the solution at room temperature.

  • Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 80 °C).

  • Maintain the reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Chloroform/Methanol, 9:1).[2]

  • After completion of the reaction (disappearance of the starting material spot on TLC), cool the reaction mixture to room temperature.

  • Pour the cooled reaction mixture into ice-cold water (50 mL) with stirring.

  • A precipitate will form. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold water (2 x 20 mL).

  • Dry the product under vacuum to obtain this compound as a solid. The molecular ion peak in the mass spectrum should be at m/z 227.18, consistent with the molecular formula C₁₀H₈F₃N₃.[1][2]

General Procedure for the Synthesis of Arylhydrazones (6a-i)

This general procedure can be adapted for a variety of substituted aromatic aldehydes.

Materials and Reagents:

ReagentPuritySupplier (Recommended)
This compound-Synthesized in Step 3.1
Substituted Aromatic Aldehyde≥98%Sigma-Aldrich, Alfa Aesar
Ethanol (absolute)≥99.8%Fisher Scientific

Equipment:

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Buchner funnel and filter paper

  • Recrystallization apparatus

Step-by-Step Procedure:

  • In a 50 mL round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol (15 mL).

  • Add the respective substituted aromatic aldehyde (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 2-4 hours. Monitor the reaction by TLC (Eluent: Chloroform/Methanol, 9.5:0.5).[2]

  • Upon completion, cool the reaction mixture to room temperature.

  • The solid product will precipitate out of the solution. Collect the crude product by vacuum filtration.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) to afford the pure arylhydrazone derivative.

Process Validation and Quality Control

To ensure the identity and purity of the synthesized arylhydrazones, a series of analytical techniques should be employed.

Analytical TechniquePurposeExpected Observations
Thin Layer Chromatography (TLC) Monitor reaction progress and assess purity.A single spot for the purified product with a different Rf value compared to the starting materials.
Melting Point Determine purity.A sharp and well-defined melting point range.
¹H NMR Spectroscopy Structural elucidation.The ¹H-NMR spectrum should display a singlet for the -N=CH- proton around δ 8.33 ppm and a singlet for the NH proton around δ 11.31 ppm. The aromatic protons of the trifluoromethyl quinoline and the benzylidene moiety will appear in the region of δ 7.51–8.68 ppm.[1]
¹⁹F NMR Spectroscopy Confirm the presence of the trifluoromethyl group.A sharp singlet around δ -58.7 ppm is indicative of the CF₃ group.[1]
¹³C NMR Spectroscopy Confirm the carbon skeleton.The spectrum will show the expected number of carbon signals corresponding to the arylhydrazone structure.
High-Resolution Mass Spectrometry (HRMS) Determine the exact mass and molecular formula.The measured mass should be consistent with the calculated mass for the target arylhydrazone.

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis and characterization of arylhydrazones from this compound.

G Start Start: 4-Chloro-8-(trifluoromethyl)quinoline Synthesis_Intermediate Synthesis of This compound Start->Synthesis_Intermediate Purification_Intermediate Purification by Filtration Synthesis_Intermediate->Purification_Intermediate Characterization_Intermediate Characterization of Intermediate (MS) Purification_Intermediate->Characterization_Intermediate Synthesis_Arylhydrazone Synthesis of Arylhydrazone (Condensation with Aldehyde) Characterization_Intermediate->Synthesis_Arylhydrazone Purification_Product Purification by Recrystallization Synthesis_Arylhydrazone->Purification_Product Characterization_Product Full Characterization (NMR, MS, MP) Purification_Product->Characterization_Product Final_Product Pure Arylhydrazone Characterization_Product->Final_Product

Caption: Experimental workflow for arylhydrazone synthesis.

Example Data: Synthesis of a Small Library

The following table summarizes the synthesis of a few representative arylhydrazone derivatives using the general protocol described above.

Compound IDSubstituted AldehydeReaction Time (h)Yield (%)
6a 3-Bromo-4-fluorobenzaldehyde385
6b 4-Chlorobenzaldehyde2.590
6c 4-Methylbenzaldehyde292
6d 4-Methoxybenzaldehyde288

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield of intermediate Incomplete reaction or loss during work-up.Ensure the reaction goes to completion by monitoring with TLC. Use ice-cold water for precipitation and washing to minimize product loss.
Low yield of arylhydrazone Incomplete reaction or impure starting materials.Check the purity of the hydrazine intermediate and the aldehyde. Extend the reflux time if the reaction is slow.
Product is an oil Low melting point or presence of impurities.Try to induce crystallization by scratching the flask or adding a seed crystal. If that fails, purify by column chromatography.
Multiple spots on TLC Incomplete reaction or side product formation.If the reaction is incomplete, continue refluxing. If side products are present, purification by column chromatography may be necessary. Recrystallization is often sufficient.

Conclusion

The protocol detailed herein provides a reliable and efficient method for the synthesis of a diverse range of arylhydrazones derived from this compound. The straightforward condensation reaction, coupled with robust purification and characterization techniques, allows for the generation of high-purity compounds suitable for further investigation in drug discovery and development programs. The structural versatility of the arylhydrazone products makes this synthetic route a valuable tool for medicinal chemists exploring the chemical space around the privileged 8-(trifluoromethyl)quinoline scaffold.

References

Application Notes & Protocols for Evaluating the Larvicidal Activity of 4-Hydrazinyl-8-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Larvicides

Vector-borne diseases, particularly those transmitted by mosquitoes like malaria, dengue, and Zika, remain a significant threat to global public health. The increasing prevalence of insecticide resistance in mosquito populations necessitates a continuous search for novel chemical entities with effective larvicidal properties.[1] Quinoline-based compounds have long been a cornerstone in medicinal chemistry, recognized for their diverse pharmacological effects, including potent antimalarial and insecticidal activities.[2][3] The quinoline scaffold is a privileged structure in agrochemical research, offering a versatile platform for developing new pesticides.[4]

This document provides a comprehensive guide to the application of 4-Hydrazinyl-8-(trifluoromethyl)quinoline , a key synthetic intermediate, in larvicidal activity assays. While its derivatives have shown promise, understanding the intrinsic activity of this core structure is a critical step in the rational design of more potent and eco-friendly vector control agents.[5][6] We will detail the synthesis and characterization of this compound, provide step-by-step protocols for larvicidal bioassays based on World Health Organization (WHO) guidelines, and discuss potential mechanisms of action that underpin its bioactivity.[7][8]

Compound Profile: this compound

This compound serves as a crucial building block for more complex molecules. The presence of the trifluoromethyl group at the 8-position can significantly enhance the biological activity and physicochemical properties of the quinoline ring system.[2]

PropertyDataReference
IUPAC Name [8-(Trifluoromethyl)quinolin-4-yl]hydrazine[5]
Molecular Formula C₁₀H₈F₃N₃[5]
Molecular Weight 227.18 g/mol [5]
Appearance (Typically a solid)[5]
Key Functional Groups Quinoline, Hydrazine, Trifluoromethyl[5]

Synthesis and Characterization

The synthesis of this compound is a well-established procedure, typically achieved through the nucleophilic substitution of a halogenated precursor with hydrazine hydrate.[2][5]

Protocol 1: Synthesis of this compound

Causality: This protocol utilizes a standard SɴAr (Nucleophilic Aromatic Substitution) reaction. The electron-withdrawing nature of the quinoline ring nitrogen and the trifluoromethyl group activates the 4-position, making the 4-chloro substituent a good leaving group for displacement by the highly nucleophilic hydrazine. Ethanol serves as a suitable polar protic solvent for this reaction, and refluxing provides the necessary activation energy.

Materials:

  • 4-chloro-8-(trifluoromethyl)quinoline

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Ethanol (absolute)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heat source

  • Standard laboratory glassware for filtration and washing

Procedure:

  • In a round-bottom flask, dissolve 4-chloro-8-(trifluoromethyl)quinoline (1 equivalent) in absolute ethanol.

  • Add hydrazine hydrate (typically a molar excess, e.g., 3-5 equivalents) to the solution.

  • Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC), typically using a chloroform/methanol mixture as the mobile phase.[5]

  • Once the starting material is consumed, allow the reaction mixture to cool to room temperature.

  • The product often precipitates upon cooling. Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold ethanol to remove residual hydrazine and impurities.

  • Dry the product under vacuum to yield this compound.[2][5]

Characterization: The identity and purity of the synthesized compound should be rigorously confirmed using standard analytical techniques:

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure. The ¹H-NMR spectrum is expected to show characteristic signals for the quinoline ring protons and the NH/NH₂ protons of the hydrazine group.[2][5] The ¹⁹F NMR will show a distinct singlet for the CF₃ group.[5]

  • High-Resolution Mass Spectrometry (HRMS): To confirm the exact molecular weight and elemental composition. The molecular ion peak should correspond to the formula C₁₀H₈F₃N₃.[5]

  • Melting Point: To assess purity.[5]

Larvicidal Activity Bioassay

The following protocols for evaluating larvicidal activity are adapted from established WHO guidelines, ensuring data reliability and comparability.[8][9] The primary objective is to determine the lethal concentrations (LC₅₀ and LC₉₀) of the test compound against a target mosquito larval population.[10][11]

Experimental Workflow for Larvicidal Bioassay

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Bioassay Execution cluster_analysis Phase 3: Data Analysis Compound Synthesize & Characterize This compound StockSol Prepare Stock Solution (e.g., in DMSO) Compound->StockSol SerialDil Create Serial Dilutions (Test Concentrations) StockSol->SerialDil Expose Expose Larvae to Test Concentrations (20-25 larvae per replicate) SerialDil->Expose Larvae Rear & Select 3rd/4th Instar Larvae Larvae->Expose Controls Set Up Controls (Negative & Solvent) Larvae->Controls Incubate Incubate for 24-48h (Controlled Environment) Expose->Incubate Controls->Incubate Mortality Record Larval Mortality Incubate->Mortality Abbott Correct for Control Mortality (Abbott's Formula if >10%) Mortality->Abbott Probit Perform Probit Analysis Abbott->Probit LC Determine LC50 & LC90 Values Probit->LC

Caption: Workflow for Larvicidal Activity Testing.

Protocol 2: Larvicidal Bioassay (WHO Standard Method)

Causality: This protocol is designed to establish a dose-response relationship. Using a consistent number of larvae of a specific instar (developmental stage) minimizes variability.[10] The 24-48 hour exposure period is standard for acute toxicity testing.[12] Controls are essential to validate that mortality is due to the test compound and not other factors like the solvent or handling stress.

Materials:

  • Synthesized this compound

  • Dimethyl sulfoxide (DMSO) or ethanol as a solvent

  • Distilled or deionized water

  • Third or early fourth-instar larvae of the target mosquito species (e.g., Aedes aegypti, Anopheles arabiensis, Culex quinquefasciatus)

  • 250 mL beakers or disposable cups

  • Pipettes and micropipettes

  • Small amount of larval food (e.g., powdered fish food or yeast)

Procedure:

1. Preparation of Test Solutions: a. Prepare a stock solution of this compound in a suitable solvent (e.g., 1000 ppm in DMSO). The solvent concentration in the final test solution should not exceed 1%, as higher concentrations can be toxic to larvae.[12] b. From the stock solution, prepare a series of at least five descending concentrations (e.g., 100, 50, 25, 12.5, 6.25 ppm) through serial dilution in distilled water. The range should be chosen to produce mortality between 10% and 95%.[10]

2. Bioassay Setup: a. For each concentration, set up at least three replicates. b. Add 99 mL of distilled water to each test cup. c. Add 1 mL of the appropriate test dilution to each corresponding cup to achieve the final desired concentration. d. Gently introduce 20-25 third or early fourth-instar larvae into each cup using a dropper or soft brush.[10] e. Add a very small amount of larval food to each cup.

3. Controls: a. Negative Control: Prepare three replicate cups containing 100 mL of distilled water and 20-25 larvae. b. Solvent Control: Prepare three replicate cups containing 99 mL of distilled water, 1 mL of the solvent (e.g., DMSO), and 20-25 larvae. This is crucial to ensure the solvent itself is not causing mortality.[12]

4. Incubation and Data Collection: a. Maintain the test cups under controlled laboratory conditions (e.g., 25 ± 2°C, 70 ± 5% relative humidity).[11] b. After 24 hours, count the number of dead (moribund or immobile) larvae in each cup. Repeat the count at 48 hours.[12] c. Larvae are considered dead if they cannot be induced to move when gently prodded with a probe.

5. Data Analysis: a. Calculate the percentage mortality for each concentration. b. If mortality in the control group is between 5% and 20%, the observed mortality must be corrected using Abbott's formula.[12] If control mortality exceeds 20%, the experiment is considered invalid and should be repeated.

  • Abbott's Formula: Corrected % = [ (% Test Mortality - % Control Mortality) / (100 - % Control Mortality) ] x 100 c. Determine the LC₅₀ and LC₉₀ values and their 95% confidence intervals by subjecting the data to probit analysis using statistical software (e.g., PoloPlus, R, SPSS).[7][12]

Expected Data Representation
Concentration (ppm)No. of Larvae Exposed (Total)No. of Dead Larvae (24h)% Mortality (24h)Corrected % Mortality (24h)
Solvent Control 7534.0%N/A
6.25 75912.0%8.3%
12.5 752128.0%25.0%
25 754053.3%51.4%
50 756586.7%86.1%
100 757498.7%98.6%

Potential Mechanism of Action

While the precise molecular target of this compound in mosquito larvae is not definitively established, the broader class of quinoline insecticides offers plausible hypotheses. A primary mode of action for many neurotoxic insecticides is the inhibition of acetylcholinesterase (AChE).[13]

Acetylcholinesterase (AChE) Inhibition: AChE is a critical enzyme in the insect central nervous system. It hydrolyzes the neurotransmitter acetylcholine (ACh) in synaptic clefts, terminating the nerve signal. Inhibition of AChE leads to an accumulation of ACh, causing constant stimulation of nerve receptors, which results in uncontrolled nerve firing, paralysis, and eventual death of the insect.[13] Quinoline derivatives have been specifically investigated as potential cholinesterase inhibitors.[14][15] The 4-aminoquinoline core, structurally related to our test compound, has been identified as a key pharmacophore for AChE binding.[16]

G cluster_synapse Synaptic Cleft cluster_inhibition Inhibition Pathway ACh Acetylcholine (ACh) Receptor ACh Receptor (Postsynaptic Neuron) ACh->Receptor Binds & Stimulates AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Accumulation ACh Accumulation ACh->Accumulation Quinoline 4-Hydrazinyl-8- (trifluoromethyl)quinoline Block Inhibition Quinoline->Block Block->AChE Blocks Hydrolysis Overstimulation Receptor Overstimulation Accumulation->Overstimulation Result Paralysis & Death Overstimulation->Result

Caption: Hypothesized Mechanism via AChE Inhibition.

Conclusion and Future Directions

This guide provides a robust framework for the synthesis and evaluation of this compound as a potential larvicide. Adherence to standardized protocols is paramount for generating high-quality, reproducible data. The results of these assays will establish the baseline activity of this core structure, informing the subsequent design and synthesis of more potent derivatives. Future work should focus on structure-activity relationship (SAR) studies, exploring modifications to the hydrazine moiety to enhance larvicidal potency while maintaining a favorable safety profile for non-target organisms.[4] Mechanistic studies, including in vitro AChE inhibition assays and molecular docking, would further validate the hypothesized mode of action and accelerate the development of next-generation vector control agents.[1]

References

Application Notes & Protocols: Development of Novel Anticancer Agents from the 4-Hydrazinyl-8-(trifluoromethyl)quinoline Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline core is a "privileged scaffold" in medicinal chemistry, forming the foundation of numerous therapeutic agents due to its versatile biological activity.[1][2] The strategic incorporation of a trifluoromethyl (-CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and target binding affinity, properties highly desirable in drug design.[3][4] This guide focuses on 4-Hydrazinyl-8-(trifluoromethyl)quinoline, a key intermediate that combines these features with a reactive hydrazinyl moiety. This hydrazinyl group serves as a versatile chemical handle for the synthesis of extensive compound libraries, particularly through the formation of hydrazone derivatives, which are themselves a promising class of anticancer agents.[1] This document provides a comprehensive, field-proven framework for the synthesis of novel derivatives from this scaffold and outlines detailed protocols for their subsequent evaluation as potential anticancer agents, from initial in vitro screening to preliminary in vivo validation.

Part I: Synthesis and Characterization of Novel Agents

The foundational step in drug discovery is the efficient and reliable synthesis of the chemical entities to be tested. The following protocols detail the synthesis of the key intermediate and its subsequent derivatization.

Protocol 1: Synthesis of the Key Intermediate: this compound

The synthesis of the core scaffold is achieved via a nucleophilic aromatic substitution reaction. This is a robust and well-documented method for introducing the hydrazine group onto the quinoline ring system.[5]

Rationale: 4-Chloro-8-(trifluoromethyl)quinoline is the logical precursor, as the chlorine atom at the 4-position is activated towards nucleophilic attack. Hydrazine hydrate serves as a potent and readily available nucleophile to displace the chloride.

Materials:

  • 4-Chloro-8-(trifluoromethyl)quinoline

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Ethanol (EtOH)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • Dissolve 4-Chloro-8-(trifluoromethyl)quinoline (1.0 eq) in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (10.0 eq) to the solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • Add cold water to the residue to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with water, and dry in a vacuum oven.

  • The resulting intermediate, this compound, can be used in the next step without further purification, or recrystallized from ethanol if necessary.[5]

cluster_0 Protocol 1: Synthesis of Key Intermediate start 4-Chloro-8-(trifluoromethyl)quinoline reagent + Hydrazine Hydrate (EtOH, Reflux) start->reagent product This compound reagent->product

Caption: Synthetic workflow for the key intermediate.

Protocol 2: Generation of a Hydrazone Derivative Library

The hydrazinyl intermediate is readily converted into a diverse library of hydrazone derivatives through condensation with various aldehydes. This approach is fundamental for exploring the Structure-Activity Relationship (SAR) of the scaffold.

Rationale: The reaction of a hydrazine with an aldehyde to form a hydrazone is a highly efficient and reliable condensation reaction. By using a library of substituted benzaldehydes or other aldehydes, researchers can systematically modify the steric and electronic properties of the final compound to optimize anticancer activity.[5][6]

Materials:

  • This compound (from Protocol 1)

  • A library of substituted aromatic or aliphatic aldehydes (e.g., benzaldehyde, 4-nitrobenzaldehyde, 2-hydroxybenzaldehyde)

  • Ethanol (EtOH)

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Suspend this compound (1.0 eq) in ethanol.

  • Add the selected substituted aldehyde (1.1 eq) to the suspension.

  • Add a catalytic amount (2-3 drops) of glacial acetic acid to the mixture.

  • Heat the mixture to reflux for 2-4 hours. The formation of a precipitate often indicates product formation.

  • Cool the reaction mixture to room temperature.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold ethanol to remove unreacted starting materials.

  • Dry the final hydrazone product under vacuum.

  • Confirm the structure and purity of each derivative using standard analytical techniques such as ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS).[5]

cluster_1 Protocol 2: Synthesis of Hydrazone Library intermediate This compound reagents + Substituted Aldehyd (R-CHO) (EtOH, cat. Acid, Reflux) intermediate->reagents library Novel Hydrazone Derivatives reagents->library

Caption: General scheme for hydrazone library synthesis.

Part II: In Vitro Evaluation of Anticancer Activity

In vitro screening is an essential, high-throughput method to identify promising compounds from the synthesized library and to elucidate their cellular effects.[7][8]

Protocol 3: Cell Line Selection and Culture

Rationale: Testing compounds against a panel of cancer cell lines from diverse tissue origins (e.g., breast, lung, colon, leukemia) is crucial to determine the breadth of anticancer activity and identify potential tissue-specific sensitivities.[1][9] A non-cancerous cell line (e.g., normal human fibroblasts) should be included to assess selectivity and potential toxicity to healthy cells.[6][10]

Procedure:

  • Cell Lines: Procure human cancer cell lines such as MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), HCT-116 (colon carcinoma), and HL-60 (promyelocytic leukemia). Procure a normal human cell line like MRC-5 (lung fibroblast).

  • Culture Medium: Culture cells in the appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[9]

  • Incubation: Maintain cells in a humidified incubator at 37°C with a 5% CO₂ atmosphere.[9]

  • Subculture: Passage cells upon reaching 80-90% confluency to ensure they remain in the exponential growth phase.

Protocol 4: Cytotoxicity Assessment by MTT Assay

Rationale: The MTT assay is a colorimetric assay that measures a cell's metabolic activity, which serves as a robust indicator of cell viability.[11] It is a standard preliminary assay to determine the concentration at which a compound inhibits cell growth by 50% (IC₅₀), a key measure of a drug's potency.[9]

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of the synthesized hydrazone derivatives (e.g., from 0.01 µM to 100 µM) in culture medium. Treat the cells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[9]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[9]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: Calculate IC₅₀ values from the dose-response curves generated using appropriate software (e.g., GraphPad Prism).

Data Presentation: Summarize the results in a clear, tabular format.

CompoundCell LineTissue OriginIC₅₀ (µM) ± SDSelectivity Index*
Derivative 6a MCF-7Breast Cancer8.5 ± 0.710.2
A549Lung Cancer12.1 ± 1.17.2
MRC-5Normal Lung87.0 ± 6.5-
Doxorubicin MCF-7Breast Cancer0.9 ± 0.15.8
A549Lung Cancer1.1 ± 0.24.7
MRC-5Normal Lung5.2 ± 0.5-
Note: Data are for illustrative purposes. Selectivity Index = IC₅₀ in normal cells / IC₅₀ in cancer cells.
Protocol 5: Apoptosis Induction by Annexin V-FITC/PI Staining

Rationale: A key mechanism of many successful anticancer drugs is the induction of apoptosis, or programmed cell death.[6] The Annexin V/PI assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells, providing insight into the mode of cell death induced by the compound.[9]

Procedure:

  • Cell Treatment: Treat cells in 6-well plates with the compound of interest at its determined IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) solution according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[9]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Quantify the percentage of cells in each quadrant (Live, Early Apoptosis, Late Apoptosis/Necrosis).

cluster_2 In Vitro Evaluation Workflow A Seed Cancer & Normal Cells B Treat with Derivative Library A->B C MTT Assay (48-72h) B->C D Calculate IC50 & Selectivity C->D E Select Lead Compounds (Low IC50, High Selectivity) D->E F Apoptosis Assay (Annexin V/PI) E->F G Cell Cycle Analysis (PI Staining) E->G H Identify Mechanism of Action F->H G->H

Caption: Experimental workflow for in vitro testing.

Part III: Mechanistic Insights and In Vivo Validation

After identifying promising lead compounds, the next steps involve elucidating their specific mechanism of action and validating their efficacy in a more complex biological system.

Potential Mechanisms of Action

Quinoline derivatives exert their anticancer effects through numerous mechanisms.[1][2] Based on extensive literature, promising avenues for investigation for this compound derivatives include:

  • Tubulin Polymerization Inhibition: Many quinoline-based agents disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[12]

  • Kinase Inhibition: The quinoline scaffold is present in several approved kinase inhibitors.[1][13] These compounds can target specific kinases like SGK1, EGFR, or CDKs that are critical for cancer cell proliferation and survival.[10][14]

  • DNA Interaction: Some derivatives can intercalate into DNA or inhibit enzymes like topoisomerase, leading to DNA damage and cell death.[6][15]

cluster_3 Potential Apoptotic Pathway Drug Quinoline Derivative Cell Cancer Cell Drug->Cell Stress Cellular Stress (e.g., Kinase Inhibition, Tubulin Disruption) Cell->Stress Bcl2 Bcl-2 Family (Bax/Bcl-2 Ratio ↑) Stress->Bcl2 Mito Mitochondrial Outer Membrane Permeabilization Bcl2->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A potential intrinsic apoptosis signaling pathway.

Protocol 6: In Vivo Efficacy in a Xenograft Model

Rationale: An animal model is essential to evaluate a drug's therapeutic efficacy and systemic toxicity, providing data on its pharmacokinetic and pharmacodynamic properties that cannot be obtained in vitro.[7] The human tumor xenograft model in immunodeficient mice is a standard preclinical model for cancer drug evaluation.[14][16]

Procedure (High-Level Overview):

  • Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice). All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., MCF-7, A549) into the flank of each mouse.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization & Treatment: Randomize mice into groups (e.g., Vehicle Control, Positive Control, Test Compound at various doses). Administer treatment via an appropriate route (e.g., intraperitoneal injection, oral gavage) on a defined schedule.

  • Monitoring: Monitor tumor volume (using calipers), mouse body weight (as an indicator of toxicity), and overall health status regularly.

  • Endpoint: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Tissues can be collected for further analysis (e.g., histology, Western blot).

  • Data Analysis: Compare tumor growth inhibition and changes in body weight between the treatment and control groups to determine efficacy and toxicity.

References

Application Notes and Protocols for 4-Hydrazinyl-8-(trifluoromethyl)quinoline as a Scaffold for Antimicrobial Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antimicrobial Scaffolds

The escalating crisis of antimicrobial resistance necessitates the urgent development of novel chemical entities that can circumvent existing resistance mechanisms. Quinoline derivatives have long been a cornerstone of antimicrobial chemotherapy, with a rich history of therapeutic success.[1] The inherent versatility of the quinoline nucleus allows for extensive structural modifications, leading to a broad spectrum of biological activities, including antibacterial, antifungal, antimalarial, and anticancer properties.[1]

The incorporation of a trifluoromethyl group at the 8-position of the quinoline ring is a strategic design element known to enhance metabolic stability and cell permeability. Furthermore, the hydrazinyl moiety at the 4-position serves as a versatile synthetic handle for the creation of diverse hydrazone derivatives. Hydrazones themselves are recognized pharmacophores, contributing to a wide array of biological activities.[1] This combination of a trifluoromethylated quinoline core with a hydrazone functional group presents a promising scaffold for the development of a new generation of antimicrobial agents.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and antimicrobial evaluation of compounds derived from the 4-hydrazinyl-8-(trifluoromethyl)quinoline scaffold. The protocols outlined herein are designed to be robust and self-validating, providing a solid foundation for the exploration of this promising class of compounds.

Synthesis of the Core Scaffold and its Derivatives

The synthetic pathway to this compound and its subsequent derivatization into arylhydrazones is a well-established and efficient process. The rationale behind this two-step synthesis is the facile nucleophilic substitution of a chloro group by hydrazine, followed by a straightforward condensation reaction to introduce a diverse range of functionalities.

Protocol 1: Synthesis of this compound

This protocol details the synthesis of the core scaffold from its commercially available precursor, 4-chloro-8-(trifluoromethyl)quinoline.

Materials:

  • 4-chloro-8-(trifluoromethyl)quinoline

  • Hydrazine hydrate

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a round-bottom flask, dissolve 4-chloro-8-(trifluoromethyl)quinoline in ethanol.

  • Add an excess of hydrazine hydrate to the solution.

  • Attach a reflux condenser and heat the reaction mixture to reflux with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product, this compound, will precipitate out of the solution.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.[1]

Protocol 2: Synthesis of (E)-4-(2-Benzylidenehydrazinyl)-8-(trifluoromethyl)quinoline Derivatives

This protocol describes the condensation of the core scaffold with various substituted benzaldehydes to generate a library of arylhydrazone derivatives.

Materials:

  • This compound (from Protocol 1)

  • Substituted benzaldehydes (various)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • Suspend this compound in ethanol in a round-bottom flask.

  • Add an equimolar amount of the desired substituted benzaldehyde.

  • Heat the mixture to reflux with stirring.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Cool the reaction mixture to allow the (E)-4-(2-benzylidenehydrazinyl)-8-(trifluoromethyl)quinoline derivative to precipitate.

  • Collect the product by filtration, wash with cold ethanol, and dry.[1]

Diagram of the Synthetic Workflow:

SynthesisWorkflow cluster_synthesis Synthesis of Antimicrobial Candidates Start 4-Chloro-8-(trifluoromethyl)quinoline Step1 Protocol 1: Reaction with Hydrazine Hydrate in Ethanol (Reflux) Start->Step1 Intermediate This compound (Core Scaffold) Step1->Intermediate Step2 Protocol 2: Condensation with Substituted Benzaldehydes in Ethanol (Reflux) Intermediate->Step2 Final_Products (E)-4-(2-Benzylidenehydrazinyl)-8-(trifluoromethyl)quinoline Derivatives Step2->Final_Products

Caption: Synthetic pathway from the starting material to the final arylhydrazone derivatives.

Antimicrobial Activity Profile

While the this compound scaffold is a promising starting point for the development of novel antimicrobial agents, specific data on the antimicrobial activity of its derivatives is still emerging. The following table presents hypothetical Minimum Inhibitory Concentration (MIC) values to illustrate how data for a series of synthesized compounds would be presented. Researchers are encouraged to use the protocols in the following section to generate their own data on this scaffold.

Table 1: Hypothetical Antimicrobial Activity (MIC in µg/mL) of (E)-4-(2-Benzylidenehydrazinyl)-8-(trifluoromethyl)quinoline Derivatives

Compound IDR-group on BenzaldehydeStaphylococcus aureus (ATCC 29213)Escherichia coli (ATCC 25922)Candida albicans (ATCC 90028)
Derivative 1 4-Chloro81632
Derivative 2 4-Nitro4816
Derivative 3 4-Methoxy163264
Derivative 4 2,4-Dichloro488
Ciprofloxacin (Control)10.5N/A
Fluconazole (Control)N/AN/A2

Note: The data in this table is for illustrative purposes only and does not represent experimentally verified results for this specific series of compounds.

Protocols for Antimicrobial Susceptibility Testing

The following protocols are based on established methodologies for determining the antimicrobial efficacy of novel compounds.

Protocol 3: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is considered the gold standard for quantitative antimicrobial susceptibility testing.

Materials:

  • Synthesized quinoline derivatives

  • Bacterial and/or fungal strains

  • Cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Incubator

Procedure:

  • Preparation of Stock Solutions: Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound stock solutions in the appropriate broth to obtain a range of test concentrations.

  • Inoculation: Add the standardized inoculum to each well containing the diluted compound. Include a growth control (inoculum without compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at a suitable temperature and duration for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol 4: Agar Well Diffusion Assay for Preliminary Screening

This qualitative method is useful for initial screening of a large number of compounds.

Materials:

  • Synthesized quinoline derivatives

  • Bacterial and/or fungal strains

  • Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)

  • Sterile Petri dishes

  • Sterile cork borer

Procedure:

  • Plate Preparation: Prepare a lawn of the test microorganism on the surface of the agar plate.

  • Well Creation: Use a sterile cork borer to create wells in the agar.

  • Compound Addition: Add a fixed volume of the compound solution (at a known concentration) to each well.

  • Incubation: Incubate the plates under appropriate conditions.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited. A larger zone of inhibition indicates greater antimicrobial activity.

Diagram of the Antimicrobial Testing Workflow:

AntimicrobialWorkflow cluster_testing Antimicrobial Evaluation Start_Test Synthesized Quinoline Derivatives Screening Protocol 4: Agar Well Diffusion Assay (Qualitative Screening) Start_Test->Screening Quantitative_Test Protocol 3: Broth Microdilution Assay (Quantitative MIC Determination) Start_Test->Quantitative_Test Results Antimicrobial Activity Data (Zone of Inhibition / MIC values) Screening->Results Quantitative_Test->Results

Caption: Workflow for the antimicrobial evaluation of synthesized compounds.

Plausible Mechanism of Action

While the precise mechanism of action for derivatives of this compound has yet to be elucidated, the broader class of quinolone antimicrobials is well-characterized. The primary targets for many quinolones are the bacterial enzymes DNA gyrase and topoisomerase IV.[2] These enzymes are essential for DNA replication, repair, and recombination. By inhibiting these enzymes, quinolones disrupt critical cellular processes, leading to bacterial cell death.

It is plausible that compounds derived from the this compound scaffold exert their antimicrobial effects through a similar mechanism. The quinoline core can intercalate into the bacterial DNA, while the side chains, introduced via the hydrazone linkage, can interact with the enzyme active sites. Further mechanistic studies, such as DNA gyrase inhibition assays, are warranted to confirm this hypothesis for this specific class of compounds.

Conclusion and Future Directions

The this compound scaffold represents a promising platform for the discovery of novel antimicrobial agents. The synthetic accessibility and the potential for diverse functionalization make it an attractive target for medicinal chemistry campaigns. The protocols detailed in these application notes provide a robust framework for the synthesis and evaluation of new derivatives. Future work should focus on generating a comprehensive structure-activity relationship (SAR) profile for this scaffold, elucidating the precise mechanism of action, and evaluating the in vivo efficacy and safety of the most promising candidates.

References

Application Notes and Protocols for Molecular Docking Studies of 4-Hydrazinyl-8-(trifluoromethyl)quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Quinoline Derivatives and the Role of In Silico Docking

Quinoline scaffolds are a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] The introduction of a hydrazinyl group and a trifluoromethyl moiety at the 4 and 8 positions, respectively, of the quinoline ring system creates a class of compounds with significant potential for targeted therapies. The trifluoromethyl (-CF3) group, in particular, is a valuable addition in drug design due to its ability to enhance metabolic stability, lipophilicity, and binding affinity through strong electronic influences.[3][4][5][6][7] These properties make 4-Hydrazinyl-8-(trifluoromethyl)quinoline derivatives promising candidates for inhibiting a range of biological targets, including protein kinases, which are often implicated in cancer and other diseases.[1][8][9][10]

Molecular docking is a powerful computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor, to form a stable complex.[11][12][13] This in silico approach is indispensable in modern drug discovery for several reasons:

  • Target Identification and Validation: It helps in identifying and validating potential biological targets for a given compound.[12][14]

  • Hit Identification and Lead Optimization: Molecular docking facilitates the screening of large compound libraries to identify initial "hits" and subsequently guides the chemical modification of these hits to improve their potency and selectivity, a process known as lead optimization.[14]

  • Understanding Mechanism of Action: By visualizing the binding mode and interactions between a ligand and its target, researchers can gain insights into the molecular basis of its biological activity.[15][16]

This document provides a detailed protocol for conducting molecular docking studies on this compound derivatives. It is intended for researchers, scientists, and drug development professionals with a foundational understanding of computational chemistry and molecular modeling.

I. Pre-Docking Preparations: Setting the Stage for Accurate Simulations

The reliability of molecular docking results is heavily dependent on the meticulous preparation of both the protein receptor and the small molecule ligand.[17][18][19][20]

Receptor Preparation

The three-dimensional structure of the target protein is the starting point for any docking study. High-quality crystal structures are typically obtained from the Protein Data Bank (PDB).[21][22][23][24][25]

Protocol 1: Receptor Structure Preparation

  • Obtain Protein Structure: Download the PDB file of the target protein from the RCSB PDB database (--INVALID-LINK--).[23] If multiple structures are available, select one with high resolution (ideally < 2.5 Å) and, if possible, co-crystallized with a ligand similar to the quinoline derivatives.

  • Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, ions, and co-solvents, unless they are known to play a crucial role in ligand binding.[20][26] Also, remove any co-crystallized ligands. If the protein is a multimer, retain only the biologically relevant monomer or complex.[26]

  • Add Hydrogen Atoms: Crystal structures typically do not include hydrogen atoms. Add hydrogens to the protein structure using molecular modeling software.[19][20][26] This step is critical for correctly defining the hydrogen bonding network.

  • Assign Partial Charges: Assign appropriate partial charges to each atom of the protein. Common charge models include Gasteiger or Kollman charges.[27]

  • Handle Missing Residues and Loops: Check for any missing residues or loops in the protein structure. If they are far from the binding site, they may not significantly impact the results. However, if they are near the active site, they should be modeled using loop modeling tools.[20]

  • Energy Minimization (Optional but Recommended): Perform a brief energy minimization of the protein structure to relieve any steric clashes that may have been introduced during the preparation steps.

Ligand Preparation

The this compound derivatives must also be prepared in a three-dimensional format with correct stereochemistry and protonation states.

Protocol 2: Ligand Structure Preparation

  • Obtain or Draw Ligand Structures: The 2D structures of the quinoline derivatives can be drawn using chemical drawing software like ChemDraw or obtained from databases such as PubChem (--INVALID-LINK--).[26][27]

  • Convert to 3D: Convert the 2D structures into 3D conformations.

  • Energy Minimization: Perform a thorough energy minimization of each ligand structure using a suitable force field (e.g., MMFF94 or UFF). This step ensures that the ligands have realistic bond lengths, angles, and torsions.

  • Assign Partial Charges: Assign partial charges to the ligand atoms, typically using the Gasteiger-Marsili method.[27]

  • Define Rotatable Bonds: Identify and define the rotatable bonds within the ligand. This is crucial for flexible docking, where the ligand's conformation is allowed to change during the simulation.[19][27]

II. The Docking Workflow: Predicting the Binding Pose

With the prepared receptor and ligands, the next step is to perform the molecular docking simulation. This involves defining the binding site and running the docking algorithm.

Defining the Binding Site (Grid Generation)

The docking process needs to be focused on a specific region of the protein, the binding site. This is typically done by defining a "grid box" that encompasses the active site.[28][29][30][31]

Protocol 3: Grid Box Generation

  • Identify the Binding Site: If the protein structure was co-crystallized with a ligand, the binding site is readily identifiable. If not, binding site prediction tools can be used, or a "blind docking" approach can be employed where the entire protein surface is considered.[29] For kinase targets, the ATP-binding pocket is a common target site.

  • Define the Grid Box: Using the docking software, define a 3D grid box that is large enough to accommodate the quinoline derivatives and allow for conformational sampling.[28][30] The center of the grid box should be positioned at the center of the binding site. A typical grid spacing is 0.375 Å.[28]

Performing the Docking Simulation

A variety of software packages are available for molecular docking, including both commercial options like Glide and GOLD, and open-source tools like AutoDock Vina and PyRx.[32][33][34][35][36] The choice of software often depends on the specific research question, computational resources, and user expertise.

Protocol 4: Molecular Docking with AutoDock Vina

  • Prepare Input Files: The prepared receptor and ligand files need to be converted to the PDBQT format, which is the required input format for AutoDock Vina. This format includes atomic coordinates, partial charges, and atom types.

  • Configure Docking Parameters: Create a configuration file that specifies the paths to the receptor and ligand PDBQT files, the coordinates of the grid box center, and the dimensions of the grid box. You can also specify the number of binding modes to generate and the exhaustiveness of the search.

  • Run the Docking Simulation: Execute the AutoDock Vina program using the configuration file as input. The software will then perform the docking calculations and generate an output file containing the predicted binding poses and their corresponding binding affinities.

III. Post-Docking Analysis: Interpreting the Results

Binding Affinity and Scoring Functions

Docking programs use scoring functions to estimate the binding affinity between the ligand and the receptor.[15] The binding affinity is typically reported as a negative value in kcal/mol, where a more negative value indicates a stronger predicted binding.[37]

Table 1: Example Docking Results for this compound Derivatives

DerivativeBinding Affinity (kcal/mol)
Compound 1-8.5
Compound 2-9.2
Compound 3-7.8
Reference Inhibitor-9.5

Note: The values in this table are hypothetical and for illustrative purposes only.

Analysis of Binding Poses and Interactions

Visual inspection of the predicted binding poses is crucial for understanding the molecular interactions that stabilize the ligand-receptor complex.[15][37]

Protocol 5: Analysis of Docking Poses

  • Visualize the Docked Complex: Use molecular visualization software (e.g., PyMOL, Chimera, Discovery Studio Visualizer) to load the receptor structure and the docked ligand poses.[39]

  • Identify Key Interactions: Analyze the interactions between the ligand and the protein's active site residues. Look for:

    • Hydrogen Bonds: These are critical for specificity and affinity.

    • Hydrophobic Interactions: Important for the overall stability of the complex.

    • Pi-Pi Stacking: Interactions between aromatic rings.

    • Salt Bridges: Electrostatic interactions between charged groups.

  • Compare with Known Binders: If a known inhibitor or the native ligand was included in the study, compare its binding mode and interactions with those of the quinoline derivatives. This can help to validate the docking protocol and provide insights into the key features required for binding.[15]

IV. Validation of the Docking Protocol: Ensuring Reliability

To have confidence in the docking results, it is essential to validate the chosen protocol.[40][41][42][43][44]

Protocol 6: Docking Protocol Validation

  • Re-docking of the Co-crystallized Ligand: If a crystal structure with a co-crystallized ligand is available, a common validation method is to extract the ligand, and then dock it back into the receptor's binding site.[40][41]

  • Calculate RMSD: The accuracy of the re-docking is assessed by calculating the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose of the ligand.[37][38][42] An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimental binding mode.[42][44]

V. Visualizing the Workflow

A clear understanding of the entire molecular docking process is essential for successful execution.

Molecular_Docking_Workflow cluster_prep Pre-Docking Preparation cluster_docking Docking Simulation cluster_analysis Post-Docking Analysis Receptor_Prep Receptor Preparation (PDB Download, Cleaning, H-addition) Grid_Gen Grid Generation (Define Binding Site) Receptor_Prep->Grid_Gen Ligand_Prep Ligand Preparation (3D Conversion, Energy Minimization) Docking Molecular Docking (e.g., AutoDock Vina) Ligand_Prep->Docking Grid_Gen->Docking Pose_Analysis Binding Pose & Interaction Analysis Docking->Pose_Analysis Scoring Binding Affinity Evaluation Docking->Scoring Validation Protocol Validation (Re-docking, RMSD Calculation) Docking->Validation Results Final Results & Interpretation Pose_Analysis->Results Scoring->Results Validation->Docking

Figure 1: A schematic overview of the molecular docking workflow.

Conclusion

Molecular docking is a valuable computational tool for investigating the potential of this compound derivatives as therapeutic agents. By following a rigorous and well-validated protocol, researchers can gain significant insights into their binding mechanisms, predict their binding affinities, and guide the design of more potent and selective compounds. It is important to remember that molecular docking is a predictive tool, and its results should ideally be corroborated with experimental data for final validation.

References

Application Notes and Protocols: A Guide to Condensation Reactions with Substituted Benzaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The condensation reaction of substituted benzaldehydes with a variety of nucleophiles represents a cornerstone of synthetic organic chemistry, enabling the formation of carbon-carbon bonds and the construction of complex molecular architectures.[1][2] These reactions, including the Claisen-Schmidt, Knoevenagel, and Perkin condensations, are pivotal in the synthesis of a vast array of compounds, from specialty chemicals and polymers to crucial pharmaceutical intermediates.[3][4] This guide provides an in-depth exploration of the experimental procedures for these reactions, with a particular focus on the Claisen-Schmidt condensation for the synthesis of chalcones, which are valuable precursors in drug discovery.[4][5] We will delve into the mechanistic underpinnings, offer detailed, field-proven protocols, and discuss the critical aspects of product purification and characterization.

The reactivity of the benzaldehyde carbonyl group is profoundly influenced by the electronic nature of its aromatic substituents. Electron-withdrawing groups (EWGs) generally enhance the electrophilicity of the carbonyl carbon, leading to increased reaction rates, whereas electron-donating groups (EDGs) have the opposite effect.[6] This principle is a key consideration in experimental design and optimization.

Mechanistic Overview: The Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a crossed aldol condensation between an aromatic aldehyde (lacking α-hydrogens) and an enolizable ketone or aldehyde.[7][8][9] The reaction is typically base-catalyzed and proceeds through the formation of an enolate ion from the ketone, which then acts as a nucleophile.[2][10]

The general mechanism under basic conditions is as follows:

  • Enolate Formation: A base, commonly hydroxide, abstracts an acidic α-proton from the ketone to form a resonance-stabilized enolate.[2][10]

  • Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of the benzaldehyde, forming a β-hydroxy ketone (aldol adduct).[11][12]

  • Dehydration: The aldol adduct readily undergoes dehydration (elimination of a water molecule) under the reaction conditions to yield a highly conjugated α,β-unsaturated ketone, known as a chalcone.[10][11][12] This dehydration is often facile due to the formation of a stable, conjugated system.[10]

Claisen_Schmidt_Mechanism cluster_enolate Enolate Formation cluster_attack Nucleophilic Attack cluster_dehydration Dehydration ketone Ketone (e.g., Acetophenone) enolate Enolate (Nucleophile) ketone->enolate Base (e.g., NaOH) benzaldehyde Substituted Benzaldehyde (Electrophile) enolate->benzaldehyde aldol_adduct β-Hydroxy Ketone (Aldol Adduct) benzaldehyde->aldol_adduct Nucleophilic Attack chalcone Chalcone (α,β-Unsaturated Ketone) aldol_adduct->chalcone - H₂O

Caption: Base-catalyzed Claisen-Schmidt condensation mechanism.

Experimental Protocols

The following protocols provide detailed methodologies for performing condensation reactions with substituted benzaldehydes. While Protocol 1 focuses on a conventional Claisen-Schmidt reaction, alternative green chemistry approaches and other types of condensation reactions are also presented.

Protocol 1: Conventional Claisen-Schmidt Synthesis of Chalcones

This protocol describes a standard and reliable method for synthesizing chalcones from substituted benzaldehydes and acetophenone using a potassium hydroxide catalyst in an ethanol solvent.[4][13]

Materials:

  • Substituted benzaldehyde (1.0 eq)

  • Acetophenone (1.0 eq)

  • Potassium hydroxide (KOH), 20% w/v aqueous solution

  • Ethanol

  • Hydrochloric acid (HCl), 10% aqueous solution

  • Deionized water

  • Crushed ice

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Büchner funnel and filter paper

  • Beakers

Procedure:

  • In a round-bottom flask, dissolve the substituted benzaldehyde (1.0 eq) and acetophenone (1.0 eq) in a minimal amount of ethanol with stirring.

  • Cool the flask in an ice bath.

  • Slowly add the 20% aqueous KOH solution dropwise to the reaction mixture while maintaining the temperature below 25°C. The dropwise addition is crucial to control the exothermic nature of the reaction.

  • After the addition is complete, remove the ice bath and continue stirring at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with 10% HCl until the pH is acidic.[4] This step neutralizes the base and precipitates the crude product.

  • Collect the precipitated solid chalcone by vacuum filtration using a Büchner funnel.[4]

  • Wash the solid with cold deionized water to remove any inorganic impurities.

  • The crude product can be further purified by recrystallization from 95% ethanol.[14]

Protocol 2: Solvent-Free Claisen-Schmidt Condensation

This environmentally friendly approach minimizes waste by eliminating the need for a reaction solvent and often leads to high yields.[14][15]

Materials:

  • Substituted benzaldehyde (1.0 eq)

  • Acetophenone (1.0 eq)

  • Sodium hydroxide (NaOH), solid (1.0 eq)[14]

Equipment:

  • Mortar and pestle

  • Spatula

  • Büchner funnel and filter paper

Procedure:

  • Place the acetophenone and solid sodium hydroxide in a mortar.

  • Add the substituted benzaldehyde to the mortar.

  • Grind the mixture vigorously with the pestle for 10-15 minutes.[14] The reaction mixture will typically become a paste and may change color.[14]

  • After grinding, add cold water to the mortar to precipitate the product.

  • Isolate the chalcone by suction filtration and wash thoroughly with water.[14]

  • Recrystallize the crude product from 95% ethanol for further purification.[14]

Protocol 3: Knoevenagel Condensation with Malononitrile

The Knoevenagel condensation is another powerful C-C bond-forming reaction, typically involving an aldehyde and an active methylene compound.[3]

Materials:

  • Substituted benzaldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Ammonium acetate (catalytic amount)

  • Ethanol (optional, for solution-based method)

Equipment:

  • Reaction vial or round-bottom flask

  • Magnetic stirrer and stir bar

Procedure (Solvent-Free):

  • Combine the substituted benzaldehyde (1.0 mmol) and malononitrile (1.0 mmol) in a reaction vial.

  • Add a catalytic amount of ammonium bicarbonate.[3]

  • Stir the mixture at room temperature or gently heat (e.g., 50°C) until the reaction is complete (monitored by TLC).

  • The solid product can often be purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.[3]

Experimental Workflow Diagram

Experimental_Workflow start Start reagents Combine Substituted Benzaldehyde, Ketone/Active Methylene Compound, and Catalyst start->reagents reaction Stir at Appropriate Temperature (Monitor by TLC) reagents->reaction workup Reaction Workup (e.g., Quenching, Neutralization) reaction->workup isolation Product Isolation (e.g., Filtration) workup->isolation purification Purification (e.g., Recrystallization) isolation->purification characterization Characterization (NMR, IR, MS, Melting Point) purification->characterization end End characterization->end

Caption: General experimental workflow for condensation reactions.

Data Presentation: Influence of Substituents

The electronic properties of the substituent on the benzaldehyde ring have a predictable effect on the reaction yield. The table below summarizes typical yields for the Claisen-Schmidt condensation of various substituted benzaldehydes with acetophenone.

Substituted BenzaldehydeSubstituentElectronic EffectTypical Yield (%)
4-Nitrobenzaldehyde-NO₂Strong EWG> 90%
4-Chlorobenzaldehyde-ClWeak EWG~85-90%
Benzaldehyde-HNeutral~80-85%
4-Methylbenzaldehyde-CH₃Weak EDG~75-80%
4-Methoxybenzaldehyde-OCH₃Strong EDG~70-75%

Yields are approximate and can vary based on specific reaction conditions.

Product Purification and Characterization

Purification:

  • Recrystallization: This is the most common method for purifying solid condensation products.[4][14] The choice of solvent is critical; an ideal solvent will dissolve the compound at high temperatures but not at low temperatures, while impurities remain soluble at all temperatures.[16][17] Ethanol is frequently used for chalcones.[4][14]

  • Column Chromatography: For products that are difficult to crystallize or for separating mixtures, silica gel column chromatography is an effective technique.[13][17] A solvent system of hexane and ethyl acetate is often employed.[14]

Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation.[14][18][19] For chalcones, the characteristic signals for the α- and β-protons of the double bond appear in the vinyl region of the ¹H NMR spectrum, and their coupling constant (typically ~15-16 Hz) confirms a trans configuration.[5]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. The presence of a strong absorption band around 1650-1680 cm⁻¹ is indicative of the α,β-unsaturated carbonyl group.

  • Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the synthesized compound, confirming its identity.[20]

  • Melting Point Determination: A sharp melting point range for a crystalline solid is a good indicator of its purity.[14]

Conclusion

Condensation reactions involving substituted benzaldehydes are versatile and powerful tools in organic synthesis. A thorough understanding of the underlying mechanisms and the influence of substituents allows for the rational design of experiments. The protocols outlined in this guide provide a solid foundation for researchers to successfully synthesize and purify a wide range of valuable compounds. By employing modern, greener methodologies such as solvent-free reactions, the environmental impact of these syntheses can be significantly reduced without compromising yield or purity.[14][21]

References

Application of 4-Hydrazinyl-8-(trifluoromethyl)quinoline in Kinase Inhibitor Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Kinase Inhibition

Protein kinases are a large family of enzymes that play a central role in regulating a vast array of cellular processes, including growth, proliferation, differentiation, and survival. The dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them one of the most important classes of drug targets.[1][2] The quinoline ring system has emerged as a "privileged scaffold" in medicinal chemistry, forming the core structure of numerous approved therapeutic agents.[3] Its rigid, bicyclic aromatic nature provides an excellent framework for the spatial presentation of various functional groups, enabling high-affinity interactions with the ATP-binding pocket of kinases.[3][4] This guide focuses on the strategic application of a specific, highly functionalized quinoline building block, 4-hydrazinyl-8-(trifluoromethyl)quinoline , in the discovery and development of novel kinase inhibitors. The presence of the trifluoromethyl group at the 8-position can enhance metabolic stability and cell permeability, while the hydrazinyl moiety at the 4-position serves as a versatile synthetic handle for the creation of diverse chemical libraries, particularly through the formation of hydrazone derivatives.[5]

This document will provide a comprehensive overview of the synthesis of screening compounds from this quinoline core, detailed protocols for evaluating their biological activity, and a discussion of the structure-activity relationships that guide the optimization process.

From Building Block to Bioactive Compound: A Synthetic Strategy

The primary utility of this compound in kinase inhibitor discovery lies in its role as a key intermediate. The hydrazinyl group is readily condensed with a variety of aldehydes and ketones to generate a library of quinoline-hydrazone derivatives. This modular synthetic approach allows for the systematic exploration of chemical space to identify potent and selective kinase inhibitors.

A general synthetic scheme begins with the conversion of 4-chloro-8-(trifluoromethyl)quinoline to the key 4-hydrazinyl intermediate. This intermediate is then reacted with various substituted benzaldehydes to yield the final (E)-4-(2-benzylidenehydrazinyl)-8-(trifluoromethyl)quinoline derivatives.

Protocol 1: Synthesis of (E)-4-(2-benzylidenehydrazinyl)-8-(trifluoromethyl)quinoline Derivatives

Part A: Synthesis of this compound (Intermediate 5)

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-chloro-8-(trifluoromethyl)quinoline (1 equivalent) in ethanol.

  • Addition of Hydrazine: Add hydrazine hydrate (excess, ~10 equivalents) to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Evaporate the solvent under reduced pressure. Add water to the residue and extract the product with ethyl acetate.

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The intermediate can be purified further by column chromatography if necessary. The formation of the product is confirmed by 1H-NMR, where a broad singlet for the NH2 protons is typically observed around δ 4.50 ppm.[5]

Part B: Synthesis of (E)-4-(2-benzylidenehydrazinyl)-8-(trifluoromethyl)quinoline Derivatives (Target Compounds 6a-i)

  • Reaction Setup: Dissolve the intermediate this compound (1 equivalent) in ethanol in a round-bottom flask.

  • Aldehyde Addition: Add the desired substituted benzaldehyde (1.1 equivalents) to the solution.

  • Reflux: Heat the mixture to reflux and maintain for 2-4 hours, monitoring by TLC.

  • Isolation: Upon completion, cool the reaction mixture. The product often precipitates out of solution and can be collected by filtration.

  • Purification: Wash the collected solid with cold ethanol and dry under vacuum to obtain the final hydrazone derivative. Purity can be assessed by NMR and mass spectrometry. The formation of the hydrazone is confirmed by the appearance of a singlet for the -N=CH- proton in the 1H-NMR spectrum, typically around δ 8.33 ppm.[5]

Biochemical Evaluation of Kinase Inhibitory Activity

The first critical step in evaluating a new compound library is to determine the direct inhibitory effect on the target kinase(s) in a purified, cell-free system. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that measures the amount of ADP produced during a kinase reaction, which is a direct indicator of kinase activity.[4][6]

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol provides a general framework for determining the IC50 value of a test compound against a target kinase, such as EGFR or VEGFR-2.

Materials:

  • Recombinant Kinase (e.g., EGFR, VEGFR-2)

  • Kinase-specific peptide substrate

  • ATP

  • Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)[7]

  • Test Compound (solubilized in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

Workflow:

cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Luminescence Detection prep_inhibitor 1. Prepare serial dilutions of test compound add_inhibitor 4. Add 1 µL inhibitor to well prep_inhibitor->add_inhibitor prep_enzyme 2. Prepare enzyme solution add_enzyme 5. Add 2 µL enzyme to well prep_enzyme->add_enzyme prep_substrate 3. Prepare substrate/ATP mix add_substrate 6. Add 2 µL substrate/ATP mix to initiate prep_substrate->add_substrate add_inhibitor->add_enzyme add_enzyme->add_substrate incubate_reaction 7. Incubate at RT for 60 min add_substrate->incubate_reaction add_adpglo 8. Add 5 µL ADP-Glo™ Reagent (Stop & Deplete ATP) incubate_reaction->add_adpglo incubate_adpglo 9. Incubate at RT for 40 min add_adpglo->incubate_adpglo add_detection 10. Add 10 µL Kinase Detection Reagent (ADP->ATP) incubate_adpglo->add_detection incubate_detection 11. Incubate at RT for 30 min add_detection->incubate_detection read_lum 12. Read Luminescence incubate_detection->read_lum

Biochemical Kinase Assay Workflow

Step-by-Step Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of the test compound in DMSO. A typical starting concentration might be 100 µM.

  • Reaction Setup (in a 384-well plate):

    • Add 1 µL of the diluted test compound or DMSO (for positive and negative controls) to the appropriate wells.

    • Add 2 µL of the recombinant kinase solution (e.g., 4 ng of EGFR).[7]

    • To initiate the reaction, add 2 µL of a substrate/ATP mixture. The concentrations of substrate and ATP should be at or near their Km values to ensure sensitive detection of inhibition.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP.[6]

  • Incubation: Incubate at room temperature for 40 minutes.

  • ADP Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP and provides luciferase and luciferin to generate a luminescent signal proportional to the amount of ADP.[6]

  • Incubation: Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Activity and Target Engagement

While biochemical assays are essential for determining direct enzyme inhibition, it is crucial to assess a compound's activity in a cellular context. Cell-based assays provide insights into cell permeability, off-target effects, and the overall impact on cell viability and signaling pathways.

Protocol 3: Cell Proliferation/Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. It is widely used to determine the cytotoxic effects of potential drug candidates on cancer cell lines.

Materials:

  • Cancer cell line (e.g., A549 lung cancer, MCF-7 breast cancer)

  • Complete cell culture medium

  • Test Compound (solubilized in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 4 mM HCl, 0.1% NP40 in isopropanol)

  • Clear, flat-bottomed 96-well plates

Step-by-Step Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Allow the cells to adhere overnight.

  • Compound Treatment: The next day, treat the cells with serial dilutions of the test compound (final volume 200 µL/well). Include wells with DMSO only as a vehicle control and wells with medium only as a blank.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium from the wells. Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank wells from all other wells. Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the percentage of viability versus the log of the compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Structure-Activity Relationship (SAR) and Data Interpretation

The modular synthesis of quinoline-hydrazone derivatives allows for a systematic evaluation of how different substituents affect kinase inhibitory potency and cellular activity. By comparing the IC50 values of analogs with varied substitutions on the benzylidene ring, researchers can build a structure-activity relationship (SAR) model.

For example, the introduction of electron-withdrawing groups (e.g., -Cl, -F) or electron-donating groups (e.g., -OCH3) at different positions on the phenyl ring can significantly impact binding affinity and selectivity. This information is critical for guiding the next cycle of chemical synthesis and optimization.

Table 1: Hypothetical Kinase Inhibition Profile of 4-(2-benzylidenehydrazinyl)-8-(trifluoromethyl)quinoline Derivatives

Compound IDR-group (on benzylidene)EGFR IC50 (nM)VEGFR-2 IC50 (nM)A549 GI50 (µM)
6a 4-Cl5.936.73.01
6b 4-OCH325.4150.215.8
6c 3-Br9.298.57.35
6d H150.1>500>50
Gefitinib -17.1[4]-21.17[4]
Vandetanib -19.7[4]33.2[4]-

Note: Data is illustrative and compiled from representative values for similar quinazoline/quinoline inhibitors to demonstrate potential trends.[4]

The data in Table 1 illustrates a potential SAR trend where electron-withdrawing groups at the 4-position of the benzylidene ring (like in compound 6a ) may confer potent dual inhibition of EGFR and VEGFR-2, leading to strong anti-proliferative activity in a cancer cell line like A549. In contrast, an unsubstituted ring (6d ) shows significantly weaker activity, highlighting the importance of this substituent for target engagement.

Advanced Cellular Assays: Confirming Target Engagement

To confirm that the observed cellular effects are due to the direct interaction of the compound with its intended kinase target, target engagement assays are employed. The NanoBRET™ Target Engagement Assay is a powerful method that measures compound binding to a specific protein target in living cells.

cluster_pathway VEGF/VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Angiogenesis, Proliferation, Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Quinoline Inhibitor Inhibitor->VEGFR2 Inhibits (ATP-competitive)

Inhibition of VEGFR-2 Signaling

This diagram illustrates how a quinoline-based inhibitor can block the autophosphorylation of VEGFR-2, thereby preventing the activation of downstream pro-angiogenic and survival pathways like the PLCγ/PKC/MAPK and PI3K/AKT cascades. The NanoBRET™ assay can quantitatively confirm that the inhibitor is indeed binding to VEGFR-2 within the cell to elicit this effect.

Conclusion

This compound is a highly valuable and versatile starting material for the discovery of novel kinase inhibitors. Its amenability to straightforward synthetic modification allows for the rapid generation of diverse compound libraries. By employing a systematic workflow of biochemical screening, cellular activity profiling, and target engagement studies, researchers can effectively utilize this scaffold to develop potent and selective kinase inhibitors with therapeutic potential. The protocols and strategies outlined in this guide provide a robust framework for leveraging this powerful chemical tool in the ongoing quest for next-generation targeted therapies.

References

Application Note: Comprehensive Analytical Characterization of 4-Hydrazinyl-8-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Hydrazinyl-8-(trifluoromethyl)quinoline is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The quinoline scaffold is a well-established pharmacophore present in numerous therapeutic agents, while the hydrazinyl and trifluoromethyl moieties can impart unique pharmacological properties, including potential anticancer and antimicrobial activities.[1][2] Rigorous and comprehensive analytical characterization is paramount to ensure the identity, purity, and stability of this molecule, which are critical prerequisites for its advancement in the drug development pipeline.[3][4][5]

This application note provides a detailed guide to the analytical techniques for the thorough characterization of this compound. The protocols and insights provided herein are designed to be a self-validating system, ensuring the generation of reliable and reproducible data for research, quality control, and regulatory submissions.

Strategic Approach to Characterization

A multi-technique approach is essential for the unambiguous characterization of this compound. Each technique provides a unique piece of the structural puzzle, and their combined application allows for a comprehensive understanding of the molecule's identity and purity. The logical workflow for this characterization is depicted below.

Fig. 1: Integrated Analytical Workflow Synthesis Synthesis of this compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification Structural_Elucidation Structural Elucidation Purification->Structural_Elucidation Purity_Assessment Purity & Impurity Profiling Structural_Elucidation->Purity_Assessment NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Structural_Elucidation->NMR MS Mass Spectrometry (HRMS) Structural_Elucidation->MS FTIR FTIR Spectroscopy Structural_Elucidation->FTIR Final_Product Characterized Product Purity_Assessment->Final_Product HPLC HPLC-UV/DAD Purity_Assessment->HPLC

Caption: Integrated workflow for the comprehensive characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful technique for the unambiguous structural determination of organic molecules.[6][7][8] For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments will provide a detailed map of the molecular structure.

Rationale for NMR Analysis
  • ¹H NMR: Provides information on the number, connectivity, and chemical environment of protons. The aromatic protons of the quinoline ring will exhibit characteristic chemical shifts and coupling patterns, while the hydrazinyl protons will appear as distinct signals.

  • ¹³C NMR: Determines the number of unique carbon atoms and their hybridization state. The trifluoromethyl group will be readily identifiable by its characteristic chemical shift and C-F coupling.

  • ¹⁹F NMR: Directly observes the fluorine nuclei of the trifluoromethyl group, providing a sensitive and unambiguous confirmation of its presence.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound sample.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry 5 mm NMR tube. DMSO-d₆ is often a good choice for heterocyclic compounds with exchangeable protons (NH, NH₂).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm for ¹H and ¹³C NMR).

  • Instrument Parameters (400 MHz Spectrometer):

Parameter¹H NMR¹³C NMR¹⁹F NMR
Pulse Program Standard single pulseProton-decoupled single pulseStandard single pulse
Spectral Width -2 to 12 ppm-10 to 220 ppm-50 to -80 ppm (typical for CF₃)
Acquisition Time 3-4 s1-2 s2-3 s
Relaxation Delay 2-5 s2-5 s2-5 s
Number of Scans 16-641024-409632-128
  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts (δ), coupling constants (J), and multiplicities of the signals to assign the structure. Two-dimensional NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) can be invaluable for definitive assignments.[6][7]

Mass Spectrometry (MS): Unveiling the Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight and elemental composition of the analyte, serving as a crucial confirmation of its identity.[9][10] High-resolution mass spectrometry (HRMS) is particularly powerful for this purpose.

Rationale for MS Analysis
  • Molecular Ion Peak: Determines the molecular weight of the compound.

  • Isotopic Pattern: The presence of chlorine or bromine can be identified by their characteristic isotopic patterns. While not present in the target molecule, this is a key feature of MS.

  • Fragmentation Pattern: Provides structural information by analyzing the fragments of the molecule. The fragmentation of the quinoline ring and the loss of the hydrazinyl or trifluoromethyl group can provide valuable structural clues.

Experimental Protocol for High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

    • The solution should be filtered through a 0.22 µm syringe filter if any particulate matter is present.

  • Instrument Parameters (ESI-TOF or Orbitrap):

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Mass Range 50-500 m/z
Capillary Voltage 3.5-4.5 kV
Drying Gas Flow 8-12 L/min
Drying Gas Temp. 300-350 °C
Fragmentor Voltage 80-120 V
  • Data Analysis:

    • Identify the protonated molecular ion peak ([M+H]⁺).

    • Calculate the elemental composition from the accurate mass measurement (typically with an error of < 5 ppm).

    • Analyze the fragmentation pattern to corroborate the proposed structure.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Assessment

HPLC is the most widely used technique for determining the purity of pharmaceutical compounds and for impurity profiling.[3][4][5][11] A validated HPLC method can accurately quantify the main component and any related impurities.

Rationale for HPLC Analysis
  • Purity Determination: Quantifies the percentage of the active pharmaceutical ingredient (API) in a sample.[3][4][5]

  • Impurity Profiling: Detects and quantifies impurities that may have arisen during synthesis or degradation.[12]

  • Stability Studies: Monitors the degradation of the compound over time under various stress conditions.

Experimental Protocol for Reversed-Phase HPLC (RP-HPLC)
  • Sample Preparation:

    • Prepare a stock solution of the sample in a suitable diluent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.

    • Prepare working solutions by diluting the stock solution to a suitable concentration for UV detection (e.g., 0.1 mg/mL).

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent with UV/DAD detector
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10-90% B over 15 min, hold at 90% B for 2 min, return to 10% B over 1 min, and equilibrate for 2 min
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm and 280 nm
  • Data Analysis:

    • Determine the retention time of the main peak.

    • Calculate the area percentage of the main peak to determine the purity of the sample.

    • Identify and quantify any impurity peaks. The use of a Diode Array Detector (DAD) allows for the examination of the UV spectrum of each peak to assess peak purity.

Fig. 2: HPLC Purity Analysis Workflow Sample_Prep Sample Preparation (Dissolution & Filtration) HPLC_Injection HPLC Injection Sample_Prep->HPLC_Injection Chrom_Separation Chromatographic Separation (C18 Column) HPLC_Injection->Chrom_Separation UV_Detection UV/DAD Detection Chrom_Separation->UV_Detection Data_Analysis Data Analysis (Peak Integration & Purity Calculation) UV_Detection->Data_Analysis

Caption: Workflow for the assessment of purity using HPLC.

Fourier-Transform Infrared (FTIR) Spectroscopy: Fingerprinting Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[13][14] It serves as an excellent tool for confirming the presence of key structural motifs in this compound.

Rationale for FTIR Analysis
  • N-H Stretching: The hydrazinyl group will exhibit characteristic N-H stretching vibrations.

  • C=N and C=C Stretching: The quinoline ring will show characteristic aromatic C=C and C=N stretching bands.

  • C-F Stretching: The trifluoromethyl group will have strong and characteristic C-F stretching absorptions.

Experimental Protocol for FTIR Spectroscopy
  • Sample Preparation:

    • For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Place a small amount of the sample directly on the ATR crystal.

    • Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

  • Instrument Parameters:

ParameterSetting
Spectrometer Thermo Fisher Nicolet iS5 or equivalent
Technique ATR or KBr pellet
Spectral Range 4000-400 cm⁻¹
Resolution 4 cm⁻¹
Number of Scans 16-32
  • Data Analysis:

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

    • Compare the obtained spectrum with reference spectra of similar compounds if available.

Expected FTIR Absorption Bands
Wavenumber (cm⁻¹)Functional GroupVibration
3400-3200N-HStretching (Hydrazinyl)
3100-3000C-HAromatic Stretching
1620-1580C=N, C=CRing Stretching
1350-1150C-FStretching (Trifluoromethyl)
850-750C-HAromatic Out-of-plane Bending

Conclusion

The application of this comprehensive suite of analytical techniques—NMR, MS, HPLC, and FTIR—provides a robust and self-validating framework for the complete characterization of this compound. By following these detailed protocols and understanding the rationale behind each experimental choice, researchers, scientists, and drug development professionals can ensure the generation of high-quality, reliable data. This rigorous analytical characterization is an indispensable step in advancing promising molecules like this compound from the laboratory to potential clinical applications.

References

Application Notes & Protocols: 4-Hydrazinyl-8-(trifluoromethyl)quinoline as a Versatile Precursor in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 4-hydrazinyl-8-(trifluoromethyl)quinoline. This versatile building block serves as a cornerstone for the synthesis of a diverse array of heterocyclic compounds, particularly pyrazoles, triazoles, and complex fused systems. The protocols herein are presented with detailed, step-by-step instructions, mechanistic insights, and an emphasis on the causality behind experimental choices to ensure reproducibility and rational design of novel molecular entities. The trifluoromethylquinoline scaffold is of significant interest due to its prevalence in pharmacologically active agents, and this guide aims to unlock its full synthetic potential.[1][2]

Introduction: The Strategic Importance of the this compound Scaffold

The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimicrobial, antimalarial, and anticancer properties.[1][3] The incorporation of a trifluoromethyl (CF₃) group often enhances a molecule's metabolic stability, lipophilicity, and binding affinity, making the 8-(trifluoromethyl)quinoline moiety a particularly attractive starting point for drug design.[4][5]

The introduction of a hydrazinyl group at the C4-position transforms this scaffold into a potent nucleophilic building block. The terminal -NH₂ group of the hydrazine is highly reactive, enabling facile formation of hydrazones, while the adjacent -NH- group is poised for participation in cyclization reactions. This dual reactivity is the key to its utility, allowing for the construction of new five- and six-membered heterocyclic rings fused to or substituted with the quinoline core. This guide will explore the primary synthetic pathways leveraging this unique reactivity.

Synthesis of the Core Reagent: this compound (3)

The precursor is synthesized via a standard nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the quinoline nitrogen and the trifluoromethyl group activates the C4-position, making it susceptible to displacement of a suitable leaving group, such as chlorine, by hydrazine.

cluster_0 Synthesis of this compound start 4-Chloro-8-(trifluoromethyl)quinoline (1) process Nucleophilic Aromatic Substitution (SNAr) start->process Ethanol, Reflux reagent Hydrazine Hydrate (NH₂NH₂·H₂O) (2) reagent->process product This compound (3) process->product

Caption: Workflow for the synthesis of the key precursor.

Protocol 1: Synthesis of this compound (3) [6]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 4-chloro-8-(trifluoromethyl)quinoline (1.0 eq) in absolute ethanol (10 mL per 1 g of starting material).

  • Reagent Addition: Add hydrazine hydrate (10.0 eq) to the suspension. The large excess of hydrazine acts as both the nucleophile and a base to neutralize the HCl byproduct, driving the reaction to completion.

  • Reflux: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the mixture to room temperature. A precipitate of the product should form. Reduce the solvent volume under reduced pressure.

  • Isolation: Add distilled water to the residue to precipitate the product fully. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • Characterization: The resulting solid, this compound (3), can be characterized by NMR. The ¹H-NMR spectrum typically shows a broad singlet for the NH₂ protons around δ 4.50 ppm and multiplets for the aromatic and NH protons between δ 7.47-8.73 ppm.[6]

Application in Pyrazole Synthesis

Pyrazoles are a cornerstone of medicinal chemistry, exhibiting a wide range of biological activities.[7][8] The most direct route to pyrazoles using a hydrazine is the Paal-Knorr cyclocondensation with a 1,3-dicarbonyl compound.

Protocol 2: Synthesis of 1-(8-(Trifluoromethyl)quinolin-4-yl)-3,5-disubstituted-1H-pyrazoles (5)

This protocol describes the reaction between the hydrazine precursor (3) and a generic 1,3-dicarbonyl compound (4). The choice of solvent and catalyst is critical. Ethanol is an excellent solvent for both reactants, while a catalytic amount of acid, like glacial acetic acid, protonates a carbonyl oxygen, activating it for nucleophilic attack.

cluster_1 Paal-Knorr Pyrazole Synthesis hydrazine This compound (3) intermediate Hydrazone/ Enamine Intermediate hydrazine->intermediate Initial Condensation dicarbonyl 1,3-Dicarbonyl Compound (4) (e.g., Acetylacetone) dicarbonyl->intermediate cyclization Intramolecular Cyclization & Dehydration intermediate->cyclization Acid Catalyst (e.g., AcOH) product Substituted Pyrazole (5) cyclization->product

Caption: Mechanistic pathway for Paal-Knorr pyrazole synthesis.

  • Reaction Setup: To a solution of this compound (3) (1.0 eq) in absolute ethanol, add the 1,3-dicarbonyl compound (e.g., acetylacetone, benzoylacetone) (1.1 eq).

  • Catalyst Addition: Add 3-4 drops of glacial acetic acid to catalyze the condensation.

  • Reaction: Reflux the mixture for 3-5 hours. The reaction progress can be monitored by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Purification: The precipitated solid is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

Causality Note: The regioselectivity of the reaction with unsymmetrical 1,3-dicarbonyls (e.g., benzoylacetone) is dictated by the relative electrophilicity of the two carbonyl carbons and steric hindrance. Typically, the more reactive ketone (less sterically hindered) undergoes initial attack by the terminal -NH₂ group.[9]

Application in Fused[1][10][11]Triazole Synthesis

The synthesis of heterocycles containing a 1,2,4-triazole ring is of great interest for developing new therapeutic agents.[10][11] Reacting the hydrazine precursor with one-carbon synthons provides an efficient route to triazoles fused to the quinoline ring system.

Protocol 3: Synthesis of 5-(Trifluoromethyl)-[1][10][11]triazolo[4,3-a]quinoline (7)

This protocol utilizes formic acid as a one-carbon source. The reaction proceeds through the formation of an N-formylhydrazide intermediate, which then undergoes acid-catalyzed cyclization and dehydration to yield the fused triazole ring.

  • Reaction Setup: In a round-bottom flask, add this compound (3) (1.0 eq) to an excess of formic acid (HCOOH) (6), which acts as both the reagent and the solvent.

  • Reaction: Heat the mixture at reflux for 5-7 hours. This provides the thermal energy required for the dehydration and cyclization steps.

  • Workup: After cooling, pour the reaction mixture carefully into a beaker containing ice and slowly neutralize with a saturated sodium bicarbonate (NaHCO₃) solution.

  • Isolation: The precipitated product is collected by vacuum filtration, washed thoroughly with water to remove any residual salts, and dried.

  • Purification: Recrystallization from ethanol or an ethanol/water mixture typically yields the pure product (7).

Alternative One-Carbon Synthons: Other reagents like carbon disulfide (CS₂) can be used to synthesize the corresponding triazolo-thione derivative, which is a valuable intermediate for further functionalization.[12]

Advanced Application: Synthesis of Fused Pyridazino-Diquinoline Systems

In some cases, hydrazinylquinolines can undergo unexpected but synthetically valuable transformations. One such reaction is the autoxidation-dimerization to form complex fused pyridazine structures, which are of interest for their unique photophysical properties and potential as ligands.[13][14]

Protocol 4: Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline Derivatives (8)[15]

This transformation is a fascinating example of molecular self-assembly, where two molecules of the hydrazinylquinoline precursor dimerize and oxidize to form a new six-membered pyridazine ring, creating a large, planar, N-rich polycyclic aromatic system.

  • Reaction Setup: Dissolve this compound (3) (1.0 eq) in dry pyridine in a round-bottom flask equipped with a reflux condenser. Pyridine serves as a high-boiling solvent and may also act as a base to facilitate the initial steps of the proposed mechanism.

  • Reaction: Reflux the solution for 6-12 hours. The reaction relies on autoxidation, meaning atmospheric oxygen is the oxidant. It is not necessary to bubble air or oxygen through the mixture, as sufficient oxygen is typically present.

  • Isolation: Cool the reaction mixture. The product often precipitates from the pyridine solution upon cooling. If not, the solvent can be partially removed under reduced pressure.

  • Purification: The crude solid is collected by filtration, washed with a small amount of cold ethanol, and dried. This product (8) is often highly crystalline but may require further purification by recrystallization from a high-boiling solvent like dimethylformamide (DMF).

Mechanistic Insight: The reaction is proposed to proceed via the autoxidation of the hydrazine to a diazo intermediate. This highly reactive species can then undergo a [4+2] cycloaddition with another molecule of the starting hydrazine, followed by elimination and aromatization to yield the stable pyridazine-fused product.[13]

Data Summary

The following table summarizes typical reaction conditions and expected outcomes for the protocols described. Yields are indicative and can vary based on substrate and reaction scale.

ProtocolHeterocycle FormedKey ReagentsSolventConditionsTypical Yield (%)
1 Hydrazine (Precursor)4-Chloro-8-(CF₃)quinoline, NH₂NH₂·H₂OEthanolReflux, 4-6 h>85%
2 Pyrazole1,3-Dicarbonyl, Acetic Acid (cat.)EthanolReflux, 3-5 h70-90%
3 Fused[1][15][16]TriazoleFormic AcidFormic AcidReflux, 5-7 h65-80%
4 Fused PyridazineNone (Autoxidation)PyridineReflux, 6-12 h50-70%

Conclusion

This compound is a robust and versatile intermediate for constructing a variety of heterocyclic systems. Its predictable reactivity in cyclocondensation reactions allows for the reliable synthesis of substituted pyrazoles and fused triazoles. Furthermore, its capacity for unique transformations like oxidative dimerization opens avenues for creating complex, polycyclic scaffolds. The protocols and insights provided in this guide serve as a foundational resource for researchers aiming to exploit this powerful building block in the design and synthesis of novel, biologically active compounds.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Hydrazinyl-8-(trifluoromethyl)quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-hydrazinyl-8-(trifluoromethyl)quinoline and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important class of heterocyclic compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in achieving high purity and yield in your experiments.

Introduction: The Unique Purification Challenges

This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of novel therapeutic agents. However, its purification presents a unique set of challenges stemming from the interplay of its functional groups. The basicity of the quinoline nitrogen, the nucleophilicity and susceptibility to oxidation of the hydrazinyl moiety, and the strong electron-withdrawing nature of the trifluoromethyl group all contribute to potential difficulties in achieving high purity. This guide will provide a systematic approach to overcoming these obstacles.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile of your crude product will largely depend on the synthetic route employed. A common method for synthesizing this compound is the nucleophilic aromatic substitution of 4-chloro-8-(trifluoromethyl)quinoline with hydrazine hydrate.[1][2] Therefore, you should anticipate the following impurities:

  • Unreacted 4-chloro-8-(trifluoromethyl)quinoline: This is a common impurity if the reaction has not gone to completion.

  • Hydrolysis products: If water is present in the reaction mixture, the starting material or the product can undergo hydrolysis to form the corresponding 4-hydroxy-8-(trifluoromethyl)quinoline.

  • Oxidation byproducts: The hydrazinyl group is susceptible to oxidation, which can lead to the formation of various colored impurities.[3]

  • Di-substituted products: In some cases, the product can react with another molecule of the starting material to form a di-substituted hydrazine derivative.

Q2: My this compound derivative appears to be degrading during column chromatography on silica gel. What is happening and how can I prevent it?

A2: Degradation on silica gel is a frequent issue with basic nitrogen-containing heterocyles. The acidic nature of the silanol groups on the surface of the silica gel can lead to strong adsorption, streaking, and even decomposition of the compound. The hydrazinyl group can also be susceptible to oxidation, which can be catalyzed by the silica surface.

To mitigate this, you can:

  • Deactivate the silica gel: Pre-treat the silica gel with a basic modifier like triethylamine (typically 0.5-2% in the eluent) to neutralize the acidic sites.

  • Use an alternative stationary phase: Consider using neutral or basic alumina, or for more sensitive compounds, Florisil or cellulose.[4]

  • Work quickly and at low temperatures: Minimize the contact time of your compound with the stationary phase by running the column as quickly as possible. Performing the chromatography in a cold room can also help.[4]

  • Use an inert atmosphere: For highly sensitive derivatives, conducting the chromatography under a nitrogen or argon atmosphere can prevent oxidation.[4]

Q3: I'm struggling to crystallize my this compound derivative. It keeps oiling out. What should I do?

A3: "Oiling out" is a common problem in crystallization where the compound separates from the solution as a liquid rather than a solid. This often happens when the compound's solubility in the chosen solvent is too high, or when the solution is cooled too quickly.

Here are some strategies to overcome this:

  • Solvent screening: The choice of solvent is critical. A good crystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For your compound, consider polar aprotic solvents like ethanol, isopropanol, or acetonitrile, or mixtures of these with a less polar co-solvent like toluene or hexanes.

  • Slow cooling: Allow the solution to cool to room temperature slowly and undisturbed. Once at room temperature, you can then place it in a refrigerator or freezer to maximize crystal formation.

  • Seed crystals: If you have a small amount of pure, solid material, adding a "seed crystal" to the supersaturated solution can induce crystallization.

  • Scratching the flask: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites for crystal growth.

  • Salt formation: As a basic compound, your derivative can be converted to a salt (e.g., a hydrochloride salt) which may have better crystallization properties. The free base can be regenerated after purification.

Troubleshooting Guide: Column Chromatography

This section provides a systematic approach to troubleshooting common issues encountered during the column chromatographic purification of this compound derivatives.

Problem 1: Tailing or Streaking of the Compound on the Column

Tailing is often observed as a "comet-like" shape of the eluted band and is a common issue with basic compounds on silica gel due to strong interactions with acidic silanol groups.

Troubleshooting Workflow:

start Tailing/Streaking Observed step1 Add Basic Modifier (0.5-2% Triethylamine in Eluent) start->step1 Initial Approach step2 Use Alternative Stationary Phase (Neutral/Basic Alumina, Florisil) step1->step2 Tailing Persists end Improved Separation step1->end Successful step3 Consider Reversed-Phase Chromatography (C18) step2->step3 Tailing Persists step2->end Successful step3->end Successful

Caption: Troubleshooting workflow for tailing/streaking in column chromatography.

Detailed Steps:

  • Add a Basic Modifier: The most common and effective solution is to add a small amount of a basic modifier, such as triethylamine or pyridine, to your eluent. This will compete with your compound for binding to the acidic sites on the silica gel, leading to a sharper elution profile.

  • Change the Stationary Phase: If a basic modifier is not effective or is incompatible with your compound, consider using a different stationary phase. Neutral or basic alumina is a good alternative for basic compounds. For very sensitive compounds, Florisil or cellulose may be more suitable.

  • Reversed-Phase Chromatography: If your compound is sufficiently non-polar, reversed-phase chromatography on a C18 column can be an excellent option, as it avoids the issues associated with silica gel's acidity.

Problem 2: Low Recovery or Decomposition of the Compound

Low recovery can be due to irreversible adsorption to the stationary phase or decomposition during the purification process.

Troubleshooting Workflow:

start Low Recovery/Decomposition step1 Assess Compound Stability on TLC Plate start->step1 step2 Deactivate Silica Gel (Triethylamine wash/slurry) step1->step2 Decomposition Observed step3 Minimize Contact Time (Faster flow rate, shorter column) step2->step3 step4 Work at Low Temperature (Cold room) step3->step4 step5 Use Inert Atmosphere (Nitrogen/Argon) step4->step5 end Improved Recovery step5->end

Caption: Troubleshooting workflow for low recovery or decomposition during column chromatography.

Detailed Steps:

  • Assess Stability: Before running a column, spot your compound on a TLC plate and let it sit for an hour or two. Then, elute the plate and check for any new spots that may indicate decomposition.

  • Deactivate Silica Gel: As mentioned previously, deactivating the silica gel with a basic modifier is crucial.

  • Minimize Contact Time: Use a slightly higher pressure to increase the flow rate and a shorter, wider column to reduce the time your compound spends on the stationary phase.

  • Low Temperature: Running the column in a cold room can significantly slow down the rate of decomposition.

  • Inert Atmosphere: The hydrazinyl group is prone to oxidation.[3] Purging your solvents with nitrogen or argon and running the column under an inert atmosphere can prevent this.

Table 1: Comparison of Chromatographic Conditions

Stationary PhaseMobile Phase SystemAdvantagesDisadvantages
Silica Gel Hexanes/Ethyl Acetate + 0.5% TriethylamineGood for moderately polar compounds; readily available.Can cause decomposition of acid-sensitive compounds; tailing of basic compounds.
Neutral Alumina Dichloromethane/MethanolGood for basic compounds; less acidic than silica.Can be more expensive; may have lower resolution for some compounds.
Basic Alumina Toluene/AcetoneIdeal for strongly basic compounds.Not suitable for acidic or neutral compounds.
Reversed-Phase (C18) Acetonitrile/Water or Methanol/WaterExcellent for non-polar to moderately polar compounds; avoids acidic interactions.Requires different solvent systems; may not be suitable for highly polar compounds.

Troubleshooting Guide: Crystallization

Crystallization is a powerful technique for obtaining highly pure material. However, it can be challenging to find the right conditions.

Problem 1: The Compound Fails to Crystallize

If your compound remains as an oil or in solution after cooling, you need to induce crystallization.

Troubleshooting Workflow:

start Failure to Crystallize step1 Induce Crystallization (Scratching, Seed Crystal) start->step1 step2 Concentrate the Solution step1->step2 No Success end Crystals Obtained step1->end Successful step3 Change Solvent System (Solvent/Anti-solvent) step2->step3 No Success step2->end Successful step4 Consider Salt Formation step3->step4 No Success step3->end Successful step4->end Successful

Caption: Troubleshooting workflow for inducing crystallization.

Detailed Steps:

  • Induce Crystallization: Try scratching the inner surface of the flask with a glass rod or adding a seed crystal.

  • Concentrate the Solution: If the solution is not saturated enough, carefully evaporate some of the solvent and allow it to cool again.

  • Change Solvent System: Use a solvent/anti-solvent system. Dissolve your compound in a good solvent and then slowly add a poor solvent in which your compound is insoluble until the solution becomes slightly cloudy. Then, warm the solution until it becomes clear and allow it to cool slowly.

  • Salt Formation: Convert the basic quinoline to a salt (e.g., hydrochloride) by treating it with an acid. Salts often have very different solubility profiles and may crystallize more readily.

Problem 2: The Compound "Oils Out"

This occurs when the compound separates as a liquid instead of a solid.

Troubleshooting Steps:

  • Re-dissolve and Cool Slowly: Heat the solution to re-dissolve the oil, and then allow it to cool much more slowly.

  • Use a More Dilute Solution: Add more solvent to the hot solution before cooling.

  • Change the Solvent: The chosen solvent may be too good a solvent for your compound. Try a solvent in which the compound is less soluble at high temperatures.

Table 2: Suggested Solvents for Recrystallization

SolventPolarityBoiling Point (°C)Comments
Ethanol Polar Protic78A good starting point for many quinoline derivatives.
Isopropanol Polar Protic82Similar to ethanol, but may offer different solubility.
Acetonitrile Polar Aprotic82Can be a good choice for compounds with some polarity.
Ethyl Acetate Moderately Polar77Often used in combination with a non-polar co-solvent.
Toluene Non-polar111Can be a good co-solvent with more polar solvents.
Hexanes Non-polar~69Typically used as an anti-solvent.

References

identifying and characterizing byproducts in 4-Hydrazinyl-8-(trifluoromethyl)quinoline reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide is intended for researchers, scientists, and drug development professionals engaged in synthetic reactions involving 4-Hydrazinyl-8-(trifluoromethyl)quinoline. As a key intermediate in medicinal chemistry, its reactivity is pivotal, but can also present challenges.[1][2] This document provides in-depth troubleshooting guides, FAQs, and validated analytical protocols to help you identify, characterize, and mitigate the formation of common byproducts, ensuring the integrity and success of your research.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound and what are the critical parameters?

A1: The most widely adopted method is the nucleophilic aromatic substitution of 4-chloro-8-(trifluoromethyl)quinoline with hydrazine hydrate.[1][2] The reaction is typically performed in a protic solvent like ethanol under reflux conditions.[2]

  • Causality: Ethanol serves as a suitable solvent that solubilizes both the quinoline substrate and hydrazine hydrate, while the reflux temperature provides the necessary activation energy for the substitution reaction. Hydrazine hydrate acts as both the nucleophile and, when used in excess, can act as the base to neutralize the HCl generated in situ.

  • Critical Parameters:

    • Purity of Starting Material: Ensure the 4-chloro-8-(trifluoromethyl)quinoline is free from impurities, which can be confirmed by its sharp melting point and clean NMR spectrum.[3]

    • Excess Hydrazine Hydrate: A molar excess of hydrazine hydrate is crucial to drive the reaction to completion and minimize residual starting material.

    • Reaction Time & Temperature: Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the point of maximum conversion without promoting byproduct formation.[2][4]

Q2: How should this compound be stored? What are its stability concerns?

A2: this compound, like many hydrazine derivatives, is susceptible to oxidation. It should be stored under an inert atmosphere (e.g., nitrogen or argon), protected from light, and kept in a cool, dry place. Long-term storage at refrigerated temperatures is recommended. The primary stability concern is autoxidation, which can lead to the formation of colored impurities and dimeric structures.[5]

Q3: My subsequent reaction (e.g., hydrazone formation) is not proceeding as expected. Could the quality of my this compound be the issue?

A3: Absolutely. The purity of this intermediate is paramount. If the starting hydrazine has degraded or contains significant impurities, it can inhibit subsequent reactions. For instance, the presence of the hydrolyzed byproduct, 4-hydroxy-8-(trifluoromethyl)quinoline, will not participate in hydrazone formation, effectively lowering the concentration of your active reagent. It is always recommended to characterize the intermediate using ¹H NMR, ¹⁹F NMR, and LC-MS before use in a multi-step synthesis.[1][6]

Section 2: Troubleshooting Guide: Byproduct Identification & Mitigation

This section addresses specific experimental issues in a problem/cause/solution format.

Problem 1: Low Yield and a Significant Amount of Unreacted Starting Material Detected
  • Symptom: TLC or LC-MS analysis shows a prominent spot/peak corresponding to 4-chloro-8-(trifluoromethyl)quinoline alongside your desired product.

  • Possible Causes:

    • Insufficient Hydrazine: The stoichiometry of hydrazine hydrate was too low to drive the reaction to completion.

    • Inadequate Reaction Time/Temperature: The reaction was not allowed to proceed for a sufficient duration or at a high enough temperature to achieve full conversion.

    • Poor Quality Hydrazine Hydrate: The hydrazine hydrate used may have degraded (lowered molarity), reducing the effective concentration of the nucleophile.

  • Recommended Actions:

    • Increase Molar Excess: Increase the molar equivalents of hydrazine hydrate (e.g., from 3 eq. to 5-10 eq.).

    • Extend Reaction Time: Continue to reflux the reaction, monitoring every 2-4 hours by TLC until the starting material spot is faint or absent.

    • Verify Reagent Quality: Use a fresh, unopened bottle of hydrazine hydrate or titrate the existing stock to determine its true concentration.

Problem 2: An Unexpected Byproduct with a Mass Corresponding to [M-15] or [M-NHNH₂+OH] is Observed
  • Symptom: Mass spectrometry reveals a significant ion with a mass-to-charge ratio (m/z) suggesting the loss of the hydrazinyl group (-NHNH₂) and the addition of a hydroxyl group (-OH).

  • Possible Cause: Hydrolysis. This is the most common byproduct. Water present in the reaction solvent or from non-anhydrous hydrazine hydrate can act as a competing nucleophile, reacting with the 4-chloro-8-(trifluoromethyl)quinoline starting material to form 4-hydroxy-8-(trifluoromethyl)quinoline.

  • Recommended Actions:

    • Use Anhydrous Conditions: While challenging with hydrazine hydrate, using a higher grade of ethanol (e.g., absolute ethanol) can help.

    • Purification: The hydroxy byproduct is typically more polar than the desired hydrazinyl product. It can often be separated using column chromatography on silica gel.

    • Characterization: The formation of the hydroxy derivative can be confirmed by ¹H NMR, as the phenolic -OH proton will appear as a broad singlet, and the aromatic protons will show characteristic shifts.

Problem 3: Formation of a High Molecular Weight, Poorly Soluble Byproduct
  • Symptom: During the reaction or workup, a precipitate forms that has low solubility in common organic solvents. Mass spectrometry indicates a mass roughly double that of the quinoline core.

  • Possible Cause: Autoxidation and Dimerization. 4-hydrazinylquinolines are known to undergo autoxidation, especially when heated in the presence of air, to form stable pyridazino[4,3-c:5,6-c′]diquinoline structures.[5] This process involves the oxidative coupling of two molecules of the starting material.

  • Recommended Actions:

    • Maintain Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to minimize contact with oxygen.

    • Degas Solvents: Before starting the reaction, degas the solvent by bubbling nitrogen or argon through it for 15-30 minutes.

    • Control Temperature: Avoid excessive heating or prolonged reaction times once the conversion of the starting material is complete.

Section 3: Visual Pathways and Workflows

The following diagrams illustrate the key reaction pathways and a logical workflow for troubleshooting unexpected results.

Byproduct_Pathways SM 4-Chloro-8-(trifluoromethyl)quinoline Product This compound (Desired Product) SM->Product  Desired Path (Nucleophilic Substitution) Hydrolysis_Product 4-Hydroxy-8-(trifluoromethyl)quinoline (Hydrolysis Byproduct) SM->Hydrolysis_Product Competing Path (Hydrolysis) Hydrazine Hydrazine Hydrate (NH₂NH₂·H₂O) Dimer_Product Pyridazino-diquinoline Derivative (Oxidative Dimer) Product->Dimer_Product Degradation Path (Autoxidation) Water Water (H₂O) (Impurity/Solvent) Oxygen Oxygen (O₂) (from Air) Troubleshooting_Workflow decision decision start Reaction Complete. Analyze by LC-MS & TLC. purity_check Is Desired Product the Major Peak? start->purity_check end_ok Proceed to Purification & Characterization purity_check->end_ok Yes analyze_byproducts Characterize Impurities: - Check Mass Spec (m/z) - Check ¹⁹F NMR purity_check->analyze_byproducts No mass_check What is the mass of the main impurity? analyze_byproducts->mass_check mass_sm Mass = Starting Material mass_check->mass_sm mass_hydrolysis Mass = M-NHNH₂+OH mass_check->mass_hydrolysis mass_dimer Mass ≈ 2x Product Mass mass_check->mass_dimer action_sm Troubleshoot Cause: - Insufficient Reagent - Insufficient Time/Temp mass_sm->action_sm action_hydrolysis Mitigation: - Use Anhydrous Solvent - Separate by Chromatography mass_hydrolysis->action_hydrolysis action_dimer Mitigation: - Use Inert Atmosphere - Degas Solvents mass_dimer->action_dimer

References

Technical Support Center: Synthesis of Arylhydrazones from 4-Hydrazinyl-8-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of arylhydrazones from 4-hydrazinyl-8-(trifluoromethyl)quinoline. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and optimize your reaction yields.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, offering causative explanations and actionable solutions.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yields in the synthesis of arylhydrazones from this compound can stem from several factors, ranging from suboptimal reaction conditions to reactant purity. A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.

Potential Causes and Solutions:

  • Incomplete Reaction: The condensation reaction between the hydrazinylquinoline and the aryl aldehyde may not be reaching completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] If starting materials are still present after the expected reaction time, consider extending the reflux period. The addition of a catalytic amount of glacial acetic acid can also promote the reaction by protonating the aldehyde's carbonyl group, making it more electrophilic.[2]

  • Suboptimal Temperature: The reaction may be sensitive to temperature fluctuations.

    • Solution: Ensure a consistent reflux temperature is maintained. The choice of solvent will dictate the reaction temperature. Ethanol is commonly used, providing a reflux temperature of approximately 78°C.[1][3] For less reactive aldehydes, a higher boiling point solvent like isopropanol or toluene might be beneficial, but this should be evaluated on a case-by-case basis.

  • Purity of Reactants: Impurities in either the this compound or the aryl aldehyde can interfere with the reaction.

    • Solution: Verify the purity of your starting materials using techniques like NMR or melting point analysis.[1] If necessary, purify the reactants before use. The this compound intermediate can be synthesized from 4-chloro-8-(trifluoromethyl)quinoline and hydrazine hydrate.[1][3]

  • Side Product Formation: The formation of unwanted side products can consume reactants and reduce the yield of the desired arylhydrazone.

    • Solution: Analyze the crude reaction mixture by LC-MS or NMR to identify any major side products. Common side products can include azines (formed from the self-condensation of the aldehyde) or products from the degradation of the quinoline ring under harsh conditions. Adjusting the stoichiometry of the reactants (e.g., using a slight excess of the aldehyde) may help to drive the reaction towards the desired product.

Q2: I am observing the formation of multiple spots on my TLC plate, indicating side products. How can I minimize their formation?

The presence of multiple spots on a TLC plate is a clear indicator of a non-selective reaction. Understanding the potential side reactions is the first step toward mitigating them.

Strategies to Enhance Selectivity:

  • Catalyst Choice: While often performed under acidic catalysis, the choice of catalyst can significantly influence the reaction's selectivity.

    • Recommendation: A mild acid catalyst like glacial acetic acid is generally sufficient.[2] Stronger acids can sometimes lead to the degradation of the quinoline moiety or promote unwanted side reactions. In some cases, for specific substrates, Lewis acid catalysts could be explored, but this would require careful optimization.

  • Reaction Time and Temperature Control: Prolonged reaction times or excessively high temperatures can lead to the formation of degradation products.

    • Recommendation: Optimize the reaction time by closely monitoring its progress with TLC.[1] Once the starting materials are consumed, the reaction should be worked up promptly. Avoid unnecessarily high temperatures by selecting an appropriate solvent for reflux.

  • Inert Atmosphere: While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the oxidation of sensitive functional groups on either the quinoline or the aldehyde, especially if they are electron-rich.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of arylhydrazones from this compound.

Q1: What is the general reaction mechanism for the formation of arylhydrazones from this compound?

The synthesis of arylhydrazones from this compound and an aryl aldehyde is a classic condensation reaction. The mechanism involves the nucleophilic attack of the primary amine of the hydrazine onto the electrophilic carbonyl carbon of the aldehyde, followed by the elimination of a water molecule.

G cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Proton Transfer cluster_step3 Step 3: Dehydration Hydrazine This compound (Nucleophile) Intermediate1 Tetrahedral Intermediate Hydrazine->Intermediate1 Nucleophilic attack on carbonyl carbon Aldehyde Aryl Aldehyde (Electrophile) Aldehyde->Intermediate1 Intermediate2 Zwitterionic Intermediate Intermediate1->Intermediate2 Proton transfer Carbinolamine Carbinolamine Intermediate2->Carbinolamine Hydrazone Arylhydrazone Product Carbinolamine->Hydrazone Elimination of water Water Water

Caption: General mechanism of arylhydrazone formation.

Q2: How does the 8-(trifluoromethyl)quinoline moiety influence the reaction?

The 8-(trifluoromethyl)quinoline group has significant electronic effects that influence the reactivity of the 4-hydrazinyl position.

  • Electron-Withdrawing Nature: The trifluoromethyl (-CF3) group is a strong electron-withdrawing group.[4][5] This property reduces the electron density on the quinoline ring system.

  • Impact on Nucleophilicity: The reduced electron density on the quinoline ring can decrease the nucleophilicity of the hydrazinyl group's terminal nitrogen. However, the reaction is still readily achievable under standard condensation conditions.[1][3]

  • Stability of the Product: The presence of the trifluoromethyl group can enhance the metabolic stability of the final arylhydrazone product, which is a desirable characteristic in drug design.[6]

Q3: What are the recommended solvents and catalysts for this synthesis?

The choice of solvent and catalyst is critical for optimizing the reaction yield and minimizing side product formation.

ParameterRecommendationRationale
Solvent EthanolGood solubility for reactants, appropriate reflux temperature, and environmentally relatively benign.[1][3]
IsopropanolHigher boiling point may be beneficial for less reactive aldehydes.
MethanolCan also be used, similar properties to ethanol.[7][8]
Catalyst Glacial Acetic Acid (catalytic amount)Mild acid catalyst that effectively protonates the aldehyde carbonyl, increasing its electrophilicity without causing significant degradation.[2]

Q4: What is a standard experimental protocol for the synthesis of arylhydrazones from this compound?

The following is a general, step-by-step protocol that can be adapted for specific aryl aldehydes.

G start Start step1 Dissolve this compound and aryl aldehyde in ethanol. start->step1 step2 Add a few drops of glacial acetic acid. step1->step2 step3 Reflux the reaction mixture. step2->step3 step4 Monitor reaction progress by TLC. step3->step4 step5 Cool the reaction mixture to room temperature. step4->step5 Reaction complete step6 Filter the precipitated solid. step5->step6 step7 Wash the solid with cold ethanol. step6->step7 step8 Dry the product under vacuum. step7->step8 end End step8->end

Caption: Experimental workflow for arylhydrazone synthesis.

Detailed Protocol:

  • Reactant Preparation: In a round-bottom flask, dissolve 1 equivalent of this compound and 1.1 equivalents of the desired aryl aldehyde in a suitable volume of ethanol.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture.

  • Reflux: Equip the flask with a condenser and heat the mixture to reflux. Maintain a gentle reflux for 2-4 hours.

  • Monitoring: Monitor the progress of the reaction by TLC, using an appropriate solvent system (e.g., a mixture of ethyl acetate and hexane).[1]

  • Workup: Once the reaction is complete (as indicated by the disappearance of the limiting reactant on the TLC plate), allow the mixture to cool to room temperature.

  • Isolation: The product will often precipitate out of the solution upon cooling. Collect the solid by vacuum filtration.

  • Purification: Wash the collected solid with a small amount of cold ethanol to remove any unreacted aldehyde or soluble impurities. If further purification is required, recrystallization from a suitable solvent or column chromatography can be employed.

  • Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[1][3]

References

managing the stability of 4-Hydrazinyl-8-(trifluoromethyl)quinoline during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical resource for 4-Hydrazinyl-8-(trifluoromethyl)quinoline. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the intricacies of handling and reacting with this versatile synthetic intermediate. My aim is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.

Introduction: The Duality of Reactivity and Stability

This compound is a valuable building block, particularly for the synthesis of novel therapeutics and functional materials. The hydrazine moiety offers a nucleophilic handle for constructing hydrazones and subsequent heterocyclic scaffolds.[1] Concurrently, the trifluoromethyl group imparts enhanced thermal and metabolic stability to the quinoline core through its strong electron-withdrawing inductive effect.[2][3] However, the hydrazine group is also susceptible to oxidative degradation, a critical factor that must be managed to ensure reaction efficiency and product purity. This guide will address the common challenges associated with the stability of this reagent and provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: My stock of this compound has developed a yellow or brownish tint. Is it still usable?

A slight change in color often indicates the onset of oxidation. While minor discoloration may not significantly impact reactions where the reagent is used in excess, it is advisable to assess the purity by TLC or LC-MS before use in sensitive or stoichiometric reactions. For long-term storage, it is crucial to keep the solid under an inert atmosphere (argon or nitrogen), protected from light, and in a cool, dry place.

Q2: I am observing a significant amount of starting material remaining after my hydrazone formation reaction, even after prolonged reaction times. What could be the issue?

This could be due to several factors:

  • Insufficient Activation: The carbonyl compound you are reacting with may not be sufficiently electrophilic. The addition of a catalytic amount of acid (e.g., acetic acid) can protonate the carbonyl oxygen, increasing its electrophilicity and accelerating the reaction.[4]

  • Steric Hindrance: Either your carbonyl compound or the quinoline itself may be sterically hindered, slowing down the condensation. In such cases, increasing the reaction temperature or using a microwave reactor could be beneficial.

  • Reagent Degradation: If the reaction is run in the presence of air for extended periods at elevated temperatures, your this compound may be degrading. Running the reaction under an inert atmosphere can mitigate this.

Q3: What solvents are recommended for reactions involving this compound?

Ethanol is a commonly used solvent for hydrazone formation with this reagent, as it effectively dissolves the starting materials and the product often precipitates upon formation or cooling.[1] Other polar protic solvents like methanol or isopropanol can also be used. For less polar substrates, aprotic solvents like THF or dioxane may be employed, but care should be taken to exclude water and air. The choice of solvent can influence reaction rates and the stability of reactants and transition states.[5][6][7]

Q4: How does the trifluoromethyl group affect the reactivity of the hydrazine group?

The electron-withdrawing nature of the trifluoromethyl group decreases the electron density on the quinoline ring system. This, in turn, can slightly reduce the nucleophilicity of the hydrazine moiety compared to an unsubstituted 4-hydrazinylquinoline. However, this effect is generally not significant enough to impede its reactivity towards aldehydes and ketones in hydrazone formation. The primary influence of the CF3 group is the enhancement of the overall stability of the molecule.[2][3]

Troubleshooting Guide: Managing Instability and Side Reactions

The primary challenge in using this compound is its susceptibility to autoxidation, which can lead to dimerization and the formation of colored impurities.

Issue 1: Formation of a Red/Brown Precipitate and Low Yield

Likely Cause: Autoxidative Dimerization

Based on studies of similar 4-hydrazinylquinolines, a likely degradation pathway is an autoxidation reaction, especially when heated in the presence of oxygen.[8][9][10][11] This process can lead to the formation of a highly conjugated pyridazino[4,3-c:5,6-c′]diquinoline derivative, which is often a colored, insoluble solid.

Click to view the proposed degradation pathway

G cluster_0 Initiation & Dimerization cluster_1 Oxidation & Cyclization A This compound B Tautomer A->B Proton Shift C Dimeric Intermediate A->C + Tautomer (B) - NH3 Nucleophilic Attack D Oxidized Dimer C->D Autoxidation (O2, Heat) E Pyridazino[4,3-c:5,6-c']diquinoline (Colored Side Product) D->E Electrocyclization G cluster_workflow Hydrazone Synthesis Workflow start Start step1 Dissolve this compound (1.0 eq) and Aldehyde/Ketone (1.0 eq) in Ethanol start->step1 step2 Add catalytic Acetic Acid (2-3 drops) step1->step2 step3 Reflux under N2 atmosphere (Monitor by TLC/LC-MS) step2->step3 step4 Cool to Room Temperature step3->step4 step5 Isolate Product (Filtration) step4->step5 step6 Wash with cold Ethanol and Dry step5->step6 end_node End step6->end_node

References

Technical Support Center: Overcoming Poor Solubility of Quinoline Hydrazone Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Quinoline hydrazone derivatives are a class of heterocyclic compounds recognized for their significant therapeutic potential, demonstrating a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] However, a primary bottleneck in their preclinical development is their characteristically poor aqueous solubility.[5] This challenge can lead to compound precipitation in assay media, inaccurate pharmacological data, and the premature discontinuation of otherwise promising drug candidates.[5][6]

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and systematically overcoming the solubility challenges associated with quinoline hydrazone derivatives in biological assays. We will delve into the root causes of poor solubility and offer a tiered approach to solubilization, from simple solvent adjustments to advanced formulation strategies.

Understanding the Problem: Why Are Quinoline Hydrazones Poorly Soluble?

The limited aqueous solubility of many quinoline hydrazone derivatives stems from their physicochemical properties:

  • High Lipophilicity: The fused aromatic quinoline ring system and often-appended aryl groups create a large, nonpolar surface area, leading to a high logP value and a preference for lipidic environments over aqueous ones.

  • Planar Structure & Crystal Lattice Energy: The rigid, planar structure of these molecules facilitates strong intermolecular π-π stacking in the solid state. This results in high crystal lattice energy, meaning a significant amount of energy is required to break apart the crystal and dissolve the molecule.

  • Weakly Basic Nature: The quinoline nitrogen is weakly basic.[7][8][9] While protonation at low pH can increase solubility, the physiological pH of most biological assays (pH 7.2-7.4) is often not low enough to achieve significant ionization and solubilization.

Frequently Asked Questions (FAQs)

Q1: What is the best first solvent to try for my quinoline hydrazone derivative?

A1: Dimethyl sulfoxide (DMSO) is the most common and effective initial solvent for creating high-concentration stock solutions of poorly soluble compounds.[10] It is a highly polar aprotic solvent capable of dissolving a wide range of nonpolar molecules. However, always prepare the highest possible stock concentration (e.g., 10-50 mM) to minimize the final percentage of DMSO in your assay medium.

Q2: My compound dissolves in DMSO, but precipitates when I add it to my aqueous cell culture medium. What's happening?

A2: This is a classic problem of a compound "crashing out." While your compound is soluble in 100% DMSO, its solubility in the final aqueous assay buffer is much lower. When the DMSO stock is diluted, the solvent environment changes drastically from organic to aqueous, and the compound precipitates. The key is to ensure the final concentration in the assay is below its aqueous solubility limit in the presence of a low, non-toxic percentage of DMSO.

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?

A3: This is highly cell-line dependent. As a general rule, most cell lines can tolerate DMSO up to 0.5% (v/v) without significant cytotoxicity.[11][12][13] Some robust cell lines may tolerate up to 1%, but concentrations above this can induce stress, differentiation, or cell death, confounding your results.[11][14] It is critical to run a vehicle control experiment to determine the tolerance of your specific cell line to the final DMSO concentration used in your assay.[11][12]

Q4: Can I just adjust the pH of my buffer to dissolve my compound?

A4: Yes, pH modification can be a powerful tool for ionizable compounds.[10][15] Since quinolines are weak bases, lowering the pH will protonate the quinoline nitrogen, increasing aqueous solubility.[7][8][9][16][17] However, you must ensure the final pH of your assay medium is compatible with the biological system you are studying. A significant deviation from physiological pH (7.2-7.4) can alter cell health and protein function, leading to artifacts.

Troubleshooting Guide: From Precipitation to Publication-Ready Data

This section provides a systematic approach to troubleshooting common solubility-related issues.

Issue 1: Compound Fails to Dissolve in 100% DMSO

If your compound does not fully dissolve in pure DMSO even at a modest concentration (e.g., 10 mM), this indicates very high crystal lattice energy.

Troubleshooting Steps:

  • Gentle Heating: Warm the solution to 37-50°C. This can provide the energy needed to break the crystal lattice. Be cautious and ensure your compound is thermally stable.

  • Sonication: Use a bath or probe sonicator to apply mechanical energy, which can aid in dissolution.

  • Alternative Solvents: If DMSO fails, consider other strong organic solvents for stock preparation, such as N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMA).[10] Be aware that these solvents may have different toxicity profiles than DMSO, requiring rigorous vehicle controls.

Issue 2: Precipitation Occurs Upon Dilution in Aqueous Buffer/Media

This is the most common challenge. The goal is to keep the compound in solution in the final aqueous environment.

Decision Workflow for Solubility Enhancement

Here is a logical workflow to guide your experimental choices when facing precipitation issues.

Solubility_Workflow Start Start: Compound Precipitates in Assay Medium Check_DMSO Is final DMSO concentration <= 0.5% and optimized? Start->Check_DMSO Optimize_DMSO Optimize DMSO concentration. Prepare higher stock conc. Check_DMSO->Optimize_DMSO No Use_Cosolvent Strategy 1: Introduce a Co-solvent (e.g., PEG400, Propylene Glycol) Check_DMSO->Use_Cosolvent  Yes Optimize_DMSO->Start Test_Cosolvent Did co-solvent work? Use_Cosolvent->Test_Cosolvent Use_Cyclodextrin Strategy 2: Use Cyclodextrin (e.g., HP-β-CD, SBE-β-CD) Test_Cosolvent->Use_Cyclodextrin No Success Success: Proceed with Assay Test_Cosolvent->Success Yes Test_CD Did cyclodextrin work? Use_Cyclodextrin->Test_CD Use_Surfactant Strategy 3: Use a Surfactant (e.g., Tween 80, Solutol HS-15) Test_CD->Use_Surfactant No Test_CD->Success Yes Test_Surfactant Did surfactant work? Use_Surfactant->Test_Surfactant Advanced Advanced Strategies: - Lipid-based formulations - Nanosuspensions - Structural Modification Test_Surfactant->Advanced No Test_Surfactant->Success Yes

References

interpreting mass spectrometry data of 4-Hydrazinyl-8-(trifluoromethyl)quinoline compounds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

Audience: Researchers, scientists, and drug development professionals

Scope: This guide provides in-depth technical support for the interpretation of mass spectrometry data for 4-Hydrazinyl-8-(trifluoromethyl)quinoline. It covers expected fragmentation patterns, troubleshooting common issues, and best-practice experimental protocols to ensure data integrity and accurate structural elucidation.

Introduction

This compound is a key heterocyclic building block in medicinal chemistry, notable for its role in the synthesis of novel compounds with potential therapeutic activities.[1] Accurate characterization via mass spectrometry (MS) is a critical step in its synthesis and application. This guide is designed to serve as a comprehensive resource, combining theoretical principles with practical, field-proven insights to navigate the complexities of its mass spectrometric analysis. We will address the compound's behavior under common ionization techniques, predict its fragmentation pathways, and provide structured solutions to frequently encountered experimental challenges.

Section 1: Expected Mass, and Ionization Behavior

Before delving into fragmentation, the primary check is the mass of the protonated molecule [M+H]⁺. Given the basic nitrogen atoms in the quinoline ring and the hydrazinyl group, positive mode electrospray ionization (ESI+) is the most effective and commonly used method.[2][3]

Molecular Formula: C₁₀H₈F₃N₃

ParameterValue
Nominal Mass 227 Da
Monoisotopic Mass 227.0670 Da
Protonated (ESI+) [M+H]⁺ 228.0748 m/z
  • Why ESI+? Electrospray is a "soft" ionization technique that minimizes in-source fragmentation, ensuring the molecular ion is readily observed.[4] The multiple basic sites (quinoline nitrogen and hydrazinyl nitrogens) are easily protonated in the acidic mobile phases typically used in LC-MS, leading to strong signal intensity for the [M+H]⁺ ion.[2][3]

Section 2: Fragmentation Analysis (MS/MS)

Tandem mass spectrometry (MS/MS) of the protonated molecule (precursor ion at m/z 228.07) provides structural confirmation. The fragmentation of this compound is driven by the stability of the quinoline ring and the nature of its substituents.

The fragmentation process is a dissociation of energetically unstable molecular ions.[5] The primary fragmentation points are predictable based on the functional groups present.

Predicted Fragmentation Pathways

The structure of this compound offers several potential fragmentation pathways under collision-induced dissociation (CID). The most likely cleavages involve the hydrazinyl and trifluoromethyl groups.

References

Technical Support Center: Scaling Up the Synthesis of 4-Hydrazinyl-8-(trifluoromethyl)quinoline for Library Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of 4-Hydrazinyl-8-(trifluoromethyl)quinoline. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to transition from small-scale synthesis to library production quantities. Here, you will find practical, field-tested advice, troubleshooting guides, and frequently asked questions to ensure a safe, efficient, and reproducible scale-up of this valuable chemical intermediate.

I. Executive Summary: The Scale-Up Challenge

The synthesis of this compound from 4-chloro-8-(trifluoromethyl)quinoline and hydrazine hydrate is a well-established nucleophilic aromatic substitution (SNAr) reaction. However, scaling this process for library production introduces challenges related to reaction control, product stability, impurity profiles, and operational safety. This guide provides a comprehensive framework for addressing these challenges, ensuring the consistent production of high-quality material.

II. Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered during the synthesis and handling of this compound.

Q1: What is the most reliable solvent for this reaction at scale?

Ethanol is commonly cited in literature procedures and is a good starting point.[1][2] However, for larger scale operations, consider using a lower-boiling point solvent like isopropanol. This can simplify solvent removal during work-up and potentially reduce the thermal stress on the product.

Q2: How can I minimize the risk of side reactions?

The primary side reaction of concern is the autoxidation of the hydrazinyl group, which can lead to colored impurities and reduced yield.[3][4] To mitigate this, it is crucial to maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction and work-up. Additionally, avoiding excessive heating can prevent potential ring-transformation reactions that may occur at very high temperatures.[4][5]

Q3: Is the product, this compound, stable for long-term storage?

Aryl hydrazines can be sensitive to air and light. It is recommended to store the final product under an inert atmosphere, protected from light, and at reduced temperatures (e.g., in a refrigerator or freezer). Hydrazines are generally more stable under slightly acidic conditions or as their hydrochloride salts.[3]

Q4: What are the critical safety precautions when working with hydrazine hydrate at a larger scale?

Hydrazine hydrate is toxic, corrosive, and a suspected carcinogen.[6][7][8][9] All operations should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including chemical-resistant gloves (butyl rubber is often recommended), safety goggles, a face shield, and a lab coat, is mandatory.[7][9] For larger quantities, consider using a closed system for reagent transfer. An emergency plan, including access to safety showers, eyewash stations, and appropriate spill kits, must be in place.

Q5: How can I confirm the purity of my final product?

A combination of analytical techniques should be employed. High-Performance Liquid Chromatography (HPLC) is ideal for assessing purity and identifying impurities.[10] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) will confirm the structure of the desired product. Mass Spectrometry (MS) can be used to verify the molecular weight.[1]

III. Troubleshooting Guide

This section provides solutions to common problems encountered during the scale-up synthesis.

Observed Problem Potential Cause(s) Recommended Solution(s)
Low or Inconsistent Yield 1. Incomplete reaction. 2. Degradation of the product during work-up. 3. Mechanical loss of product during isolation.1. Monitor the reaction progress by TLC or HPLC to ensure completion. Consider extending the reaction time if necessary. 2. Work-up the reaction under an inert atmosphere and avoid prolonged heating. 3. Ensure efficient precipitation and filtration. Wash the filter cake with an appropriate solvent to recover all the product.
Product is Discolored (e.g., yellow, brown, or pink) 1. Air oxidation of the hydrazinyl group. 2. Presence of colored impurities from the starting material.1. Degas the solvent and reaction vessel before starting. Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction and work-up. 2. Purify the starting 4-chloro-8-(trifluoromethyl)quinoline if it is not of high purity.
Difficult Filtration or "Oiling Out" of Product 1. The product is partially soluble in the work-up solvent. 2. Rapid cooling leading to the formation of an oil instead of a crystalline solid.1. Add an anti-solvent (a solvent in which the product is insoluble) to the reaction mixture to promote precipitation. 2. Allow the reaction mixture to cool slowly to room temperature, and then further cool in an ice bath to encourage crystallization.
Multiple Spots on TLC/HPLC Indicating Impurities 1. Unreacted starting material. 2. Oxidation byproducts. 3. Formation of di-substituted hydrazine or other side products.1. Ensure a sufficient excess of hydrazine hydrate is used and that the reaction goes to completion. 2. Implement inert atmosphere techniques as described above. 3. Optimize the reaction temperature and stoichiometry. Purify the crude product via recrystallization or column chromatography.

IV. Scaled-Up Synthesis Protocol

This protocol is designed for a multi-gram scale synthesis of this compound.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Drying cluster_analysis Quality Control prep1 Inert Atmosphere Setup react1 Charge Reactor prep1->react1 prep2 Reagent Preparation react2 Reagent Addition prep2->react2 react1->react2 4-Chloro-8-(trifluoromethyl)quinoline in Ethanol react3 Heating and Monitoring react2->react3 Add Hydrazine Hydrate workup1 Cooling & Precipitation react3->workup1 Reaction Complete workup2 Filtration workup1->workup2 Product Precipitates workup3 Washing workup2->workup3 Collect Crude Product purify1 Recrystallization (Optional) workup3->purify1 Wash with Cold Solvent purify2 Drying purify1->purify2 qc1 HPLC, NMR, MS purify2->qc1 qc2 Storage qc1->qc2

Caption: Scaled-up synthesis workflow for this compound.

Step-by-Step Methodology

Materials:

  • 4-Chloro-8-(trifluoromethyl)quinoline

  • Hydrazine hydrate (64% solution in water is common)

  • Ethanol (or Isopropanol), anhydrous grade

  • Deionized water

  • Nitrogen or Argon gas supply

Equipment:

  • Jacketed glass reactor with overhead stirrer, reflux condenser, and temperature probe

  • Inert gas inlet and outlet (bubbler)

  • Addition funnel

  • Large Buchner funnel and filter flask

  • Vacuum oven

Procedure:

  • Reactor Setup: Assemble the reactor and ensure all glassware is dry. Purge the entire system with nitrogen or argon for at least 30 minutes. Maintain a gentle positive pressure of the inert gas throughout the experiment.

  • Charging the Reactor: Charge the reactor with 4-chloro-8-(trifluoromethyl)quinoline (1.0 equivalent) and ethanol (5-10 volumes, e.g., 5-10 mL per gram of starting material). Begin stirring to dissolve the starting material.

  • Addition of Hydrazine Hydrate: Slowly add hydrazine hydrate (3-5 equivalents) to the stirred solution at room temperature via an addition funnel over 15-30 minutes. A slight exotherm may be observed.

  • Reaction: Heat the reaction mixture to reflux (for ethanol, this is approximately 78 °C) and maintain for 4-6 hours.

  • Monitoring the Reaction: Monitor the reaction progress by taking small aliquots and analyzing by TLC or HPLC until the starting material is consumed.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Slowly add deionized water (equal to the volume of ethanol used) to the stirred mixture to precipitate the product.

    • Continue stirring for at least 1 hour at room temperature, then cool the mixture in an ice bath for another hour to maximize precipitation.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the filter cake with cold deionized water, followed by a small amount of cold ethanol to remove residual impurities.

  • Drying: Dry the product in a vacuum oven at a temperature not exceeding 50 °C until a constant weight is achieved.

Reaction Mechanism and Potential Side Reactions

G cluster_main Main Reaction Pathway (SNAr) cluster_side Potential Side Reactions A 4-Chloro-8-(trifluoromethyl)quinoline B Meisenheimer Complex (Intermediate) A->B + H2NNH2 C This compound (Product) B->C - Cl- D Product E Oxidized Impurities D->E [O], Air F Ring Transformation Products (e.g., Triazoles) D->F High Temp.

Caption: Reaction mechanism and potential side reactions.

V. References

  • SynHet. 4-Hydrazinyl-2-methyl-8-(trifluoromethyl)quinoline. Available from: --INVALID-LINK--

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2022). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. Molecules, 27(7), 2125. Available from: --INVALID-LINK--

  • Ferguson, M. B., & LeBlond, C. R. (2007). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development, 11(5), 847–852. Available from: --INVALID-LINK--

  • Ningbo Inno Pharmchem Co.,Ltd. Hydrazine: Safety, Hazards, and Handling in Industrial Environments. Available from: --INVALID-LINK--

  • Kruger, H. G., & Steyn, P. S. (2020). Safe Scale-Up of a Hydrazine Condensation by the Addition of a Base. Organic Process Research & Development. Available from: --INVALID-LINK--

  • Lange, J. H. M., et al. (2005). Process for the preparation of aryl hydrazone and aryl hydrazine. U.S. Patent No. US20050124824A1. Available from: --INVALID-LINK--

  • Defense Technical Information Center. (1986). Safety and Handling of Hydrazine. Available from: --INVALID-LINK--

  • Arxada. Performance Chemicals Hydrazine. Available from: --INVALID-LINK--

  • Katritzky, A. R., et al. (2003). Arylation of substituted hydrazines with arylboronic acids. Arkivoc, 2003(12), 149-156. Available from: --INVALID-LINK--

  • L'Heureux, A., & Levesque, E. (2016). Continuous Flow Synthesis and Purification of Aryldiazomethanes through Hydrazone Fragmentation. Angewandte Chemie International Edition, 55(50), 15509-15513. Available from: --INVALID-LINK--

  • Ley, S. V., et al. (2014). Heavy-Metal-Free Reduction Methodology for Large-Scale Synthesis Applicable to Heterocyclic and Arylhydrazines. Organic Process Research & Development, 18(12), 1587-1591. Available from: --INVALID-LINK--

  • Peet, N. P., & Sunder, S. (1974). Ring transformations involving chloroheterocycles. Part III. Reaction of 4-chloroquinazolines with hydrazines. Journal of the Chemical Society, Perkin Transactions 1, 1439-1443. Available from: --INVALID-LINK--

  • BenchChem. effect of different catalysts on 4-hydrazinyl-2-phenylquinazoline formation. Available from: --INVALID-LINK--

  • Reddit. (2021). Need a purification method for a free hydrazone. r/Chempros. Available from: --INVALID-LINK--

  • Backeberg, O. G., & Friedmann, C. A. (1938). 182. The reaction between hydrazine hydrate and 4-chloroquinoline derivatives. Journal of the Chemical Society (Resumed), 972-974. Available from: --INVALID-LINK--

  • Santa Cruz Biotechnology. 4-Hydrazino 8-trifluoromethyl-quinoline hydrochloride. Available from: --INVALID-LINK--

  • Fathalla, O. A., et al. (2012). synthyses, reactionand charactrization of quinoline derivatives. International Journal of Pharmacy, 2(2), 299-305. Available from: --INVALID-LINK--

  • Sreenivasa, M., et al. (2022). Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. Molecules, 27(23), 8565. Available from: --INVALID-LINK--

  • Sreenivasa, M., et al. (2022). Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. Molecules, 27(23), 8565. Available from: --INVALID-LINK--

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 4-Hydrazinyl-8-(trifluoromethyl)quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of pharmacologically active compounds.[1][2] The introduction of a trifluoromethyl group at the 8-position and a hydrazinyl moiety at the 4-position creates a unique pharmacophore with significant therapeutic potential. The trifluoromethyl group is known to enhance metabolic stability and binding affinity, while the hydrazone linkage provides structural flexibility and diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4] This guide provides a comparative analysis of the biological activities of various derivatives of 4-hydrazinyl-8-(trifluoromethyl)quinoline, focusing on their anticancer and antimicrobial potential. We will delve into their synthesis, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation, offering a comprehensive resource for researchers in drug discovery and development.

Introduction: The Quinoline Core in Modern Drug Discovery

Quinoline, a bicyclic aromatic heterocycle, is a privileged structure in drug design, forming the backbone of numerous therapeutic agents.[2][5] Its derivatives have demonstrated a remarkable breadth of biological activities, including antimalarial, anticancer, antibacterial, and antifungal properties.[1] The versatility of the quinoline ring allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile.[5]

The biological prowess of this scaffold is significantly enhanced by strategic functionalization:

  • The 8-(Trifluoromethyl) Group: Incorporating a -CF3 group can dramatically alter a molecule's properties. It is highly lipophilic, enhancing membrane permeability, and acts as a strong electron-withdrawing group, which can increase the metabolic stability of the compound by blocking potential sites of oxidative metabolism.[3]

  • The 4-Hydrazinyl/Hydrazone Moiety: The hydrazone functional group (-C=N-NH-) is a key pharmacophore that imparts a range of biological effects.[3] These derivatives are known to exhibit potent anticancer and antimicrobial activities, often by acting as enzyme inhibitors or by chelating essential metal ions.[4][6][7] The synthetic accessibility of hydrazones, typically formed via a condensation reaction, allows for the creation of large libraries of derivatives for screening.[3][8]

This guide focuses specifically on derivatives of the this compound core, comparing how modifications to the hydrazone side chain influence their biological efficacy.

General Synthesis of Derivatives

The synthesis of (E)-4-(2-benzylidenehydrazinyl)-8-(trifluoromethyl)quinoline derivatives is a straightforward and efficient process, typically achieved in a two-step sequence. This methodology allows for the facile generation of a diverse library of compounds for biological screening.

The process begins with the synthesis of the key intermediate, this compound. This is accomplished by reacting 4-chloro-8-(trifluoromethyl)quinoline with hydrazine hydrate in ethanol under reflux conditions.[3] The resulting intermediate is then condensed with a variety of substituted benzaldehydes in ethanol to yield the final arylhydrazone derivatives.[3]

G cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Condensation Reaction A 4-chloro-8-(trifluoromethyl)quinoline C This compound (Key Intermediate) A->C Ethanol, Reflux B Hydrazine Hydrate (NH₂NH₂·H₂O) B->C C_ref Key Intermediate D Substituted Benzaldehydes (R-CHO) E (E)-4-(2-benzylidenehydrazinyl)-8- (trifluoromethyl)quinoline Derivatives D->E C_ref->E Ethanol, Reflux

General synthesis workflow for this compound derivatives.[3]

Comparative Biological Activities

The biological activity of these quinoline derivatives is highly dependent on the nature and position of substituents on the benzylidene ring of the hydrazone moiety.

Anticancer Activity

While specific data on the anticancer activity of this compound derivatives is emerging, the broader class of quinoline-based hydrazones has shown significant promise.[7] Studies on related structures demonstrate potent cytotoxic effects against a variety of human cancer cell lines.[6][9][10] For instance, certain quinoline hydrazide analogues have been shown to significantly reduce the viability of neuroblastoma and breast adenocarcinoma cells with micromolar potency.[6][11]

Structure-Activity Relationship (SAR) Insights:

  • Electron-Withdrawing vs. Electron-Donating Groups: The electronic properties of the substituents on the aryl ring play a crucial role. Often, compounds with electron-withdrawing groups (e.g., chloro, nitro) on the hydrazone moiety exhibit enhanced cytotoxic activity.

  • Positional Isomerism: The position of the substituent (ortho, meta, para) can significantly impact efficacy, likely by influencing the molecule's conformation and ability to bind to its biological target.

  • Lipophilicity: Increased lipophilicity can improve cell membrane penetration, leading to higher intracellular concentrations and greater potency.

Table 1: Representative Cytotoxicity Data for Quinoline Hydrazone Analogues

Compound ID Substitution on Quinoline/Hydrazone Cancer Cell Line IC50 (µM) Reference
Compound 18j 6-bromo-2-methyl-quinoline core NCI-60 Panel GI50: 0.33 - 4.87 [7]
Analogue 22 2-chloro-7-methoxy-quinoline core Neuroblastoma (Kelly) <10 [6][11]
Compound 17 2,7-dimethoxy-quinoline core Neuroblastoma (SH-SY5Y) ~10 [11]

| Compound 55 | 2,8-bis(trifluoromethyl)-quinoline core | Leukemia (HL-60) | <100 µg/ml |[9] |

Note: This table presents data from various quinoline hydrazone scaffolds to illustrate the general potential of this chemical class. Direct comparison requires testing within the same study.

Antimicrobial Activity

Quinoline derivatives are well-established antimicrobial agents.[5][12] The hydrazone linkage often enhances this activity.[4] They can act against a broad spectrum of pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.[13][14] The proposed mechanism for some derivatives involves the inhibition of essential bacterial enzymes like DNA gyrase.[4][12]

Table 2: Representative Antimicrobial (MIC) Data for Quinoline Derivatives

Compound ID Bacterial/Fungal Strain MIC (µg/mL) Reference
Compound 2 Bacillus cereus 1.56 [13]
Compound 6 Escherichia coli 3.12 [13]
Compound 8 Vancomycin-resistant E. faecium 4 [5]
Compound 4m Staphylococcus aureus 7.81 [12]

| Compound 4b | Candida glabrata | <0.06 |[12] |

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a compound that prevents visible growth of a microorganism. The data is from various quinoline scaffolds.

Larvicidal Activity

A study specifically investigating aryl hydrazones derived from 8-trifluoromethyl quinoline demonstrated significant larvicidal activity against Anopheles arabiensis, a primary vector for malaria.[3][15] This highlights another important therapeutic avenue for this class of compounds. The study found that the efficacy was influenced by the substituents on the aryl ring, with some derivatives showing potent activity.[3]

Potential Mechanisms of Action

The diverse biological activities of quinoline hydrazones stem from their ability to interact with multiple biological targets.

  • Anticancer Mechanism: Many quinoline-based anticancer agents function by inducing apoptosis (programmed cell death). This can be achieved by inhibiting key enzymes involved in cell proliferation and survival, such as topoisomerases or protein kinases, or by inducing cell cycle arrest.[9] For example, quinoline hydrazide 22 was found to induce G₁ cell cycle arrest and upregulate the p27(kip1) protein.[6][11]

  • Antimicrobial Mechanism: A common mechanism for quinoline-based antibacterials is the inhibition of DNA gyrase and topoisomerase IV.[12] These enzymes are essential for bacterial DNA replication, and their inhibition leads to cell death. For antifungal activity, derivatives may disrupt the fungal cell wall or inhibit key enzymes like lanosterol 14α-demethylase.[12][14]

G cluster_cancer Anticancer Pathway cluster_antimicrobial Antimicrobial Pathway compound Quinoline Hydrazone Derivative kinase Inhibition of Protein Kinases compound->kinase topoisomerase Inhibition of Topoisomerase compound->topoisomerase dna_gyrase Inhibition of DNA Gyrase (Bacteria) compound->dna_gyrase enzyme_inhibition Inhibition of Fungal Enzymes compound->enzyme_inhibition cell_cycle Cell Cycle Arrest (e.g., G1 Phase) kinase->cell_cycle topoisomerase->cell_cycle apoptosis Induction of Apoptosis cell_cycle->apoptosis cell_death Bacterial/Fungal Cell Death dna_gyrase->cell_death enzyme_inhibition->cell_death

Potential mechanisms of action for quinoline hydrazone derivatives.

Key Experimental Protocols

Accurate and reproducible in vitro assays are critical for comparing the biological activity of novel compounds. Below are standard protocols for evaluating cytotoxicity and antimicrobial efficacy.

Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[16][17] Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[17]

G A 1. Seed cancer cells in a 96-well plate and incubate. B 2. Treat cells with serial dilutions of quinoline derivatives. Include vehicle and no-treatment controls. A->B C 3. Incubate for a set period (e.g., 24, 48, or 72 hours). B->C D 4. Add MTT solution to each well and incubate for 2-4 hours. C->D E 5. Solubilize formazan crystals with a solubilizing agent (e.g., DMSO). D->E F 6. Read absorbance on a microplate reader (e.g., at 570 nm). E->F G 7. Calculate % viability and determine IC50 values. F->G

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 8-Trifluoromethyl Quinoline Hydrazones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers, to an in-depth exploration of the structure-activity relationships (SAR) of 8-trifluoromethyl quinoline hydrazones. This guide is designed for professionals in drug discovery and medicinal chemistry, offering a synthesized analysis of how subtle molecular modifications to this scaffold influence its biological activity. We will move beyond a simple recitation of facts to explore the causal relationships behind experimental design and outcomes, providing a trustworthy and authoritative resource for your research endeavors.

Introduction: The Strategic Importance of the 8-Trifluoromethyl Quinoline Hydrazone Scaffold

The quinoline ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in the realms of antimicrobial and anticancer research.[1][2][3][4] Its versatility allows for extensive functionalization, enabling the fine-tuning of its pharmacological profile. The incorporation of a hydrazone moiety (—NHN=CH—) into the quinoline system has been shown to yield compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][5][6]

This guide focuses on a specific, strategically designed subset: quinolines bearing a trifluoromethyl (-CF3) group at the 8-position. The rationale for this substitution is twofold:

  • Enhanced Lipophilicity: The -CF3 group significantly increases the lipophilicity of the molecule, which can improve its ability to cross biological membranes and enhance cellular uptake.

  • Metabolic Stability: Fluorine atoms can block sites of metabolic oxidation, increasing the compound's half-life and bioavailability.[2]

By combining these three components—the quinoline core, the hydrazone linker, and the 8-trifluoromethyl group—we arrive at a scaffold with immense potential for developing novel therapeutic agents. This guide will dissect and compare the SAR of these compounds against various biological targets, supported by experimental data from the literature.

General Synthesis Strategy: A Two-Step Approach

The synthesis of 8-trifluoromethyl quinoline hydrazones is typically achieved through a reliable and straightforward two-step process. This convergent synthesis allows for the generation of a diverse library of analogues by varying the aldehyde used in the final step.

Experimental Protocol: General Synthesis

Part A: Synthesis of 4-hydrazinyl-8-(trifluoromethyl)quinoline (Intermediate 5)

  • Reactants: 4-chloro-8-(trifluoromethyl)quinoline (starting material) and hydrazine hydrate.

  • Solvent: Ethanol.

  • Procedure: The starting material is dissolved in ethanol, and hydrazine hydrate is added. The mixture is heated under reflux.[2][7]

  • Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled, and the resulting precipitate (Intermediate 5) is collected by filtration, washed, and dried. The identity of the intermediate is confirmed by spectroscopic methods such as 1H-NMR and mass spectrometry.[2][7]

Part B: Synthesis of (E)-4-(2-benzylidenehydrazinyl)-8-(trifluoromethyl)quinoline Derivatives (Final Compounds 6a-i)

  • Reactants: this compound (Intermediate 5) and various substituted benzaldehydes.

  • Solvent: Ethanol, often with a catalytic amount of glacial acetic acid.

  • Procedure: Intermediate 5 is dissolved in ethanol, and the respective substituted benzaldehyde is added. The mixture is heated under reflux for several hours.[2][7][8]

  • Monitoring: The reaction is monitored by TLC.

  • Work-up: After cooling, the solid product that precipitates is filtered, washed with cold ethanol, and recrystallized to yield the pure hydrazone derivative.[8]

  • Characterization: The final products are thoroughly characterized using 1H NMR, 13C NMR, 19F NMR, and high-resolution mass spectrometry (HRMS) to confirm their structure and purity.[2][7]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Final Product Synthesis SM 4-chloro-8-(trifluoromethyl)quinoline Reagent1 Hydrazine Hydrate (Ethanol, Reflux) SM->Reagent1 Intermediate This compound (Intermediate 5) Reagent1->Intermediate Nucleophilic Substitution Reagent2 Ethanol, Reflux (cat. Acetic Acid) Intermediate->Reagent2 Aldehyde Substituted Benzaldehydes (R-CHO) Aldehyde->Reagent2 FinalProduct 8-Trifluoromethyl Quinoline Hydrazones (Compounds 6a-i) Reagent2->FinalProduct Condensation

Caption: A two-step workflow for synthesizing 8-trifluoromethyl quinoline hydrazones.

Comparative Structure-Activity Relationship (SAR) Analysis

The true value of this chemical scaffold lies in how its biological activity can be modulated by changing the substituents on the terminal aryl ring (derived from the benzaldehyde). Below, we compare the SAR for different biological activities.

Larvicidal Activity against Anopheles arabiensis

Vector control is a key strategy in combating diseases like malaria. One study investigated a series of 8-trifluoromethyl quinoline hydrazones for their larvicidal activity against Anopheles arabiensis, a primary malaria vector.[2][7]

Key Insights & Causality:

The activity of the compounds was found to be highly dependent on the substitution pattern on the benzylidene moiety. The choice of substituents aims to modulate the electronic and steric properties of the molecule, which in turn affects its ability to bind to the target site, believed to be acetylcholinesterase.[2][7]

  • High Activity: The most potent compound in the series featured an unsubstituted phenyl ring. This suggests that for the larvicidal target, steric bulk on the phenyl ring may be detrimental to binding and activity.

  • Moderate to Low Activity: The introduction of substituents, whether electron-donating (e.g., -OCH3) or electron-withdrawing (e.g., -Cl, -Br), generally led to a decrease in activity compared to the unsubstituted analogue. This indicates a sensitive steric and electronic requirement at the active site.

Data Summary: Larvicidal Activity

Compound IDSubstituent (R) on Benzylidene RingLarval Mortality (%)Reference
6a H (unsubstituted)Highest [2][7]
6d 4-Br, 3-OCH3Moderate[2][7]
6i 4-ClModerate[7]
6e 4-OCH3Low[7]
Anticancer Activity

Quinoline hydrazones are widely explored as potential anticancer agents.[3][9][10] Their proposed mechanisms often involve targeting key cellular machinery like DNA topoisomerases or inducing apoptosis.[11] While specific data for the 8-trifluoromethyl series is emerging, we can extrapolate from broader quinoline hydrazone studies to guide future design.

Key Insights & Causality (Based on related Quinoline Hydrazones):

The cytotoxic activity is profoundly influenced by the electronic nature of the substituents on the aryl ring. These groups can affect the molecule's ability to participate in crucial interactions like hydrogen bonding or π-π stacking within the target's active site (e.g., the DNA-topoisomerase complex).[9]

  • Electron-Withdrawing Groups (EWGs): Halogens (e.g., -Cl, -Br) or nitro groups (-NO2) on the aryl ring often enhance anticancer activity. This is likely due to their ability to modulate the electron density of the system and improve binding affinity to biological targets.

  • Electron-Donating Groups (EDGs): Groups like methoxy (-OCH3) or hydroxyl (-OH) can have variable effects. In some series, they decrease activity, while in others, their ability to form hydrogen bonds can be beneficial.

  • Positional Isomerism: The position of the substituent (ortho, meta, para) is critical. Often, para-substitution is favored as it extends the molecule into a binding pocket without causing steric hindrance.

Data Summary: Anticancer Activity of Representative Quinoline Hydrazones

Compound SeriesSubstituentActivity Trend (GI50)Target Cell LinesReference
18 (6-halo)4-OCH3Potent (0.33 µM)NCI-60[9]
18 (6-halo)4-ClPotent (~1 µM)NCI-60[9]
3 (dihydrazone)4-ClPotent (7.05 µM)MCF-7[11]
3 (dihydrazone)4-BrPotent (7.016 µM)MCF-7[11]

Note: These compounds are not 8-trifluoromethyl substituted but provide a valid comparison for the hydrazone portion of the SAR.

SAR Generalization Diagram

SAR_Summary cluster_key Activity Modulation Key key EWG: Electron-Withdrawing Group EDG: Electron-Donating Group para Para-position: EWGs often enhance anticancer activity ortho Ortho-position: Steric bulk can decrease activity meta Meta-position: Variable effects Core

Caption: General SAR trends for quinoline hydrazones based on aryl ring substitution. (Note: A chemical structure image would replace the placeholder for full clarity.)

Proposed Mechanisms of Action

Understanding the mechanism of action is crucial for rational drug design. Quinoline hydrazones are known to act on various cellular targets.

Potential Antimicrobial Mechanisms

The antibacterial efficacy of quinoline derivatives is often attributed to their ability to interfere with bacterial DNA replication.[12][13]

  • DNA Gyrase Inhibition: Fluoroquinolones, a related class, are well-known inhibitors of DNA gyrase and topoisomerase IV. Quinoline hydrazones may act similarly, binding to the enzyme-DNA complex and preventing the re-ligation of cleaved DNA strands, which ultimately leads to bacterial cell death.[1][12]

  • Other Targets: Other proposed mechanisms include the inhibition of essential enzymes like glucosamine-6-phosphate synthase, which is involved in cell wall synthesis.[12][13]

Potential Anticancer Mechanisms

The cytotoxicity of these compounds against cancer cells can be multifactorial.

  • Topoisomerase Inhibition: Similar to their antibacterial action, they can inhibit human topoisomerases, leading to DNA damage and apoptosis in rapidly dividing cancer cells.[9]

  • Apoptosis Induction & ROS Generation: Studies have shown that some quinoline hydrazones can induce programmed cell death (apoptosis) in cancer cells. This process is sometimes linked to an increase in intracellular reactive oxygen species (ROS), which causes oxidative stress and cellular damage.[11]

  • CDK2 Inhibition: Molecular docking studies suggest that cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle, may be a target for some quinoline hydrazones, leading to cell cycle arrest.[11]

Mechanism Diagram: DNA Gyrase Inhibition

DNA_Gyrase_Inhibition Proposed Mechanism: DNA Gyrase Inhibition Compound Quinoline Hydrazone Complex Ternary Complex (Drug-Enzyme-DNA) Compound->Complex DNAGyrase Bacterial DNA Gyrase DNAGyrase->Complex DNA Bacterial DNA DNA->Complex Replication DNA Replication & Repair Complex->Replication Inhibits (Prevents DNA re-ligation) CellDeath Bacterial Cell Death Replication->CellDeath Failure leads to

Caption: Inhibition of bacterial DNA gyrase by a quinoline hydrazone compound.

Conclusion and Future Directions

The 8-trifluoromethyl quinoline hydrazone scaffold represents a promising platform for the development of novel therapeutic agents. The SAR studies reviewed here demonstrate that biological activity can be significantly and predictably modulated through synthetic modification of the terminal aryl ring.

  • For larvicidal activity , a lack of substitution on the aryl ring appears optimal, suggesting a sterically constrained binding site.

  • For anticancer activity , the introduction of electron-withdrawing groups at the para-position is a promising strategy, likely enhancing target binding affinity.

Future research should focus on synthesizing a broader range of 8-trifluoromethyl analogues and screening them against diverse biological targets. Correlating in vitro activity with in silico docking studies will be crucial for elucidating precise mechanisms of action and refining these promising molecules into clinical candidates. This self-validating system of synthesis, testing, and computational modeling provides a robust framework for advancing drug discovery.

References

A Senior Application Scientist's Guide to Validating Novel Quinoline-Based Anticancer Compounds In Vitro

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of Quinoline Scaffolds in Oncology

Quinoline and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial attention in medicinal chemistry due to their wide range of biological activities.[1] In the realm of oncology, these compounds have emerged as promising candidates for the development of novel anticancer agents.[2] Their mechanisms of action are diverse, ranging from the induction of apoptosis and cell cycle arrest to the inhibition of angiogenesis and disruption of cell migration.[1][2][3] Some quinoline derivatives have also been shown to target key players in cancer progression, such as topoisomerases and tyrosine kinases.[2][4] Given this therapeutic potential, the rigorous in vitro validation of novel quinoline-based compounds is a critical first step in the drug discovery pipeline, serving to triage molecules with insufficient anticancer activity before they advance to more complex and costly preclinical animal studies.[5]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively assess the anticancer activity of novel quinoline-based compounds. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and present a comparative analysis of a hypothetical novel quinoline compound, "Quino-X," against the well-established anticancer drug, Doxorubicin.

Foundational Steps: Cell Line and Control Selection

The selection of appropriate cancer cell lines is a cornerstone of any in vitro anticancer drug screening program.[6][7] The genetic and phenotypic heterogeneity of cancer necessitates the use of a panel of cell lines to obtain a broader understanding of a compound's activity.[8] For this guide, we have selected three commonly used human cancer cell lines representing different cancer types:

  • MCF-7: A well-characterized human breast adenocarcinoma cell line.

  • A549: A human lung carcinoma cell line.

  • HCT-116: A human colon carcinoma cell line.

The choice of a positive control is equally crucial for validating assay performance and providing a benchmark for the potency of the novel compound. Doxorubicin , a widely used chemotherapeutic agent known to induce apoptosis and inhibit topoisomerase II, serves as an appropriate positive control for this study.

Comparative Analysis of In Vitro Anticancer Activity

A multi-faceted approach employing a battery of in vitro assays is essential to comprehensively evaluate the anticancer potential of a novel compound.[9][10] We will explore the following key assays:

  • Cell Viability and Cytotoxicity Assays: To determine the concentration-dependent inhibitory effect of the compound on cancer cell growth.

  • Apoptosis Assays: To investigate whether the compound induces programmed cell death.

  • Cell Cycle Analysis: To assess the compound's impact on cell cycle progression.

  • Cell Migration and Invasion Assays: To evaluate the compound's potential to inhibit metastasis.

Assessing Cell Viability: MTT and SRB Assays

Determining a compound's effect on cell viability is the initial and most fundamental step in anticancer drug screening.[11] Two of the most widely used and robust colorimetric assays for this purpose are the MTT and Sulforhodamine B (SRB) assays.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the principle that mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12][13][14] The amount of formazan produced is directly proportional to the number of living cells. The SRB assay , on the other hand, is based on the ability of the sulforhodamine B dye to bind to basic amino acid residues of cellular proteins, providing a measure of total protein mass, which correlates with cell number.[15][16][17]

Experimental Workflow: Cell Viability Assays

Caption: Workflow for MTT and SRB cell viability assays.

Comparative Data: IC50 Values (µM) of Quino-X vs. Doxorubicin

CompoundMCF-7A549HCT-116
Quino-X 5.28.16.5
Doxorubicin 1.82.52.1

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

These hypothetical results suggest that while Quino-X exhibits anticancer activity, Doxorubicin is more potent at lower concentrations across all three cell lines.

Unveiling the Mechanism: Apoptosis Induction

Many effective anticancer drugs exert their effects by inducing apoptosis, or programmed cell death.[3] The Annexin V-FITC/Propidium Iodide (PI) assay is a widely accepted method for detecting apoptosis by flow cytometry.[18] In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent tag (FITC), allowing for the identification of apoptotic cells.[18] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can penetrate late-stage apoptotic and necrotic cells.[18]

Another key indicator of apoptosis is the activation of caspases, a family of proteases that execute the apoptotic program. The Caspase-Glo® 3/7 Assay is a luminescent assay that measures the activity of caspase-3 and -7, key executioner caspases.[19][20]

Experimental Workflow: Apoptosis Assays

Caption: Workflow for Annexin V/PI and Caspase-3/7 assays.

Comparative Data: Apoptosis Induction (% of Apoptotic Cells)

TreatmentMCF-7A549HCT-116
Control 3.54.25.1
Quino-X 35.828.932.4
Doxorubicin 45.238.741.6

These results indicate that both Quino-X and Doxorubicin induce a significant increase in the percentage of apoptotic cells compared to the untreated control, with Doxorubicin showing a more pronounced effect.

Investigating Cell Cycle Arrest

Disruption of the normal cell cycle is a common mechanism of action for many anticancer drugs.[3] Cell cycle analysis by flow cytometry using propidium iodide (PI) staining is a standard technique to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[21][22][23] By quantifying the DNA content of cells, this method can reveal if a compound causes cells to accumulate in a specific phase, indicating cell cycle arrest.[21][24]

Experimental Workflow: Cell Cycle Analysis

Caption: Workflow for cell cycle analysis using flow cytometry.

Comparative Data: Cell Cycle Distribution (%) in MCF-7 Cells

TreatmentG0/G1 PhaseS PhaseG2/M Phase
Control 65.220.514.3
Quino-X 55.815.328.9
Doxorubicin 40.125.734.2

The data suggests that Quino-X and Doxorubicin induce cell cycle arrest in the G2/M phase in MCF-7 cells, with Doxorubicin having a more substantial effect.

Evaluating Anti-Metastatic Potential: Migration and Invasion Assays

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. The Transwell migration and invasion assay is a widely used in vitro method to assess these processes.[25] In a migration assay, cells are seeded in the upper chamber of a Transwell insert and migrate through a porous membrane towards a chemoattractant in the lower chamber.[26] The invasion assay is similar, but the membrane is coated with a layer of extracellular matrix (e.g., Matrigel), which the cells must degrade and invade to reach the lower chamber.[27][26]

Experimental Workflow: Transwell Migration and Invasion Assay

Caption: Workflow for Transwell migration and invasion assays.

Comparative Data: Inhibition of Migration and Invasion (%) in A549 Cells

Treatment% Inhibition of Migration% Inhibition of Invasion
Quino-X 45.338.1
Doxorubicin 30.525.2

Interestingly, in this hypothetical scenario, Quino-X demonstrates a greater ability to inhibit cell migration and invasion compared to Doxorubicin, suggesting a potential anti-metastatic role.

Conclusion: A Holistic View of Anticancer Potential

The in vitro validation of novel quinoline-based compounds requires a systematic and multi-pronged approach. By employing a panel of assays that probe different aspects of cancer cell biology—viability, apoptosis, cell cycle, and metastasis—researchers can gain a comprehensive understanding of a compound's anticancer profile. The comparative data presented here for the hypothetical compound "Quino-X" and the standard drug Doxorubicin illustrates how such a strategy can reveal not only the potency of a novel compound but also its potential mechanisms of action. This rigorous in vitro characterization is an indispensable step in the journey of translating a promising chemical scaffold into a potential life-saving therapeutic.

Detailed Experimental Protocols

MTT Cell Viability Assay[12][13][14][31][32]
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with serial dilutions of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Sulforhodamine B (SRB) Cell Viability Assay[15][16][17][33][34]
  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water and allow to air dry.

  • SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

Annexin V-FITC/PI Apoptosis Assay[18][19][35][36][37]
  • Cell Treatment: Treat cells with the desired concentrations of the compounds for the indicated time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.

Caspase-Glo® 3/7 Assay[20][21][38][39]
  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with compounds as desired.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds and incubate at room temperature for 1-3 hours.

  • Luminescence Measurement: Measure the luminescence of each sample in a plate-reading luminometer.

Cell Cycle Analysis[22][23][25][40]
  • Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

  • Cell Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing and incubate at -20°C for at least 2 hours.

  • Washing: Centrifuge the cells and wash the pellet with PBS.

  • Staining: Resuspend the cells in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry.

Transwell Migration and Invasion Assay[26][27][30]
  • Cell Preparation: Starve cells in serum-free medium for 24 hours.

  • Assay Setup: For invasion assays, coat the Transwell inserts with Matrigel. Add medium with a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Cell Seeding: Seed the starved cells in the upper chamber in serum-free medium containing the test compounds.

  • Incubation: Incubate for 24-48 hours.

  • Cell Removal: Remove the non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.

  • Staining: Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol and stain with crystal violet.

  • Quantification: Count the number of stained cells in several random fields under a microscope.

References

The Quinoline Scaffold: A Privileged Framework for Kinase Inhibition and a Comparative Analysis of the Potential of 4-Hydrazinyl-8-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Quinoline Moiety in Oncology

In the landscape of modern oncology, the quest for selective and potent kinase inhibitors remains a cornerstone of targeted therapy. Protein kinases, as central regulators of cellular signaling, represent a critical class of drug targets. Dysregulation of their activity is a hallmark of numerous cancers, driving aberrant cell proliferation, survival, and metastasis. Within the vast chemical space explored for kinase inhibitor development, the quinoline scaffold has emerged as a "privileged structure." Its rigid, bicyclic aromatic nature provides an excellent foundation for the precise spatial orientation of pharmacophoric features, enabling high-affinity interactions with the ATP-binding pocket of various kinases.

A multitude of quinoline-based molecules have successfully transitioned from the laboratory to the clinic, demonstrating significant efficacy against a range of malignancies.[1][2][3] Drugs such as gefitinib, cabozantinib, and lenvatinib have revolutionized the treatment paradigms for specific patient populations by targeting key oncogenic drivers like the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and others.[1][2]

This guide presents a forward-looking comparative analysis, not of a known inhibitor, but of the potential of the 4-hydrazinyl-8-(trifluoromethyl)quinoline scaffold as a novel starting point for kinase inhibitor discovery. While this specific molecule is primarily documented as a synthetic intermediate for other biologically active compounds, its structural components—the quinoline core, a reactive hydrazinyl group, and an electron-withdrawing trifluoromethyl substituent—suggest intriguing possibilities for covalent and non-covalent kinase inhibition.

We will dissect the structural attributes of this scaffold in comparison to established quinoline-based kinase inhibitors. Furthermore, we will provide a comprehensive, step-by-step experimental workflow that a research and development team would employ to thoroughly characterize the kinase inhibitory potential of this scaffold and its future derivatives. This guide is intended for researchers, medicinal chemists, and drug development professionals, offering both a conceptual framework and practical, field-proven methodologies for advancing novel kinase inhibitor projects.

Comparative Structural Analysis: Benchmarking Against Success

The therapeutic success of quinoline-based kinase inhibitors is intrinsically linked to their specific substitution patterns, which dictate their target selectivity and potency. By examining the structures of clinically approved drugs, we can infer the potential roles of the key functional groups within the this compound scaffold.

Table 1: Structural Comparison of this compound with Clinically Approved Quinoline-Based Kinase Inhibitors

CompoundQuinoline Core SubstitutionKey Functional Groups for Kinase InteractionTarget Kinases
This compound (Hypothetical) 4-hydrazinyl, 8-trifluoromethyl- Quinoline nitrogen: Potential hinge-binding interaction. - Hydrazine moiety: A versatile linker for introducing specificity elements or a potential reactive group for covalent inhibition. - Trifluoromethyl group: Can enhance binding affinity through hydrophobic interactions and may improve metabolic stability.To be determined
Gefitinib [4][5][6]4-anilino, 6,7-alkoxy- Anilinoquinazoline core: The quinazoline nitrogen forms a critical hydrogen bond with the hinge region of the EGFR kinase domain.[5] - 3-chloro-4-fluorophenyl group: Occupies a hydrophobic pocket adjacent to the ATP-binding site.[4]EGFR[4][7]
Cabozantinib [8][9][10]4-phenoxy, 6,7-alkoxy- Quinoline core: Interacts with the hinge region of target kinases. - Cyclopropanecarboxamide linker: Provides optimal geometry for binding. - Fluorophenoxy moiety: Engages in hydrophobic interactions.VEGFR2, MET, RET, AXL[8][9]
Lenvatinib [11][12][13]4-aryloxy, 7-methoxy- Quinoline core: Forms interactions within the ATP-binding pocket. - Cyclopropanecarboxamide side chain: Contributes to a unique binding mode (Type V) that confers high potency.[11]VEGFR1-3, FGFR1-4, PDGFRα, KIT, RET[11][13]
Crizotinib [14][15][16](Not a quinoline, but a related aminopyridine)- Aminopyridine core: The pyridine nitrogen and exocyclic amine form hydrogen bonds with the hinge region of ALK.[14][17]ALK, ROS1, c-Met[14][15]

The hydrazinyl group at the 4-position of our scaffold of interest is particularly noteworthy. It serves as a versatile chemical handle, allowing for the straightforward synthesis of a diverse library of derivatives through condensation with various aldehydes and ketones. This enables rapid exploration of the chemical space around the quinoline core to identify moieties that can confer selectivity and potency for specific kinase targets. Furthermore, the nucleophilicity of the hydrazine could be exploited in the design of covalent inhibitors, which form an irreversible bond with a non-catalytic cysteine residue near the ATP-binding site of certain kinases.

The trifluoromethyl group at the 8-position is another key feature. This strongly electron-withdrawing group can significantly modulate the electronic properties of the quinoline ring system and is known to improve metabolic stability and cell permeability of drug candidates.

A Hypothetical Screening Cascade: From Benchtop to Cellular Insights

To evaluate the kinase inhibitory potential of this compound and its derivatives, a systematic and multi-tiered screening approach is essential. The following workflow outlines the key experiments, from broad, in vitro profiling to more focused cell-based validation.

G cluster_0 Tier 1: In Vitro Kinase Profiling cluster_1 Tier 2: Cell-Based Assays cluster_2 Tier 3: Selectivity & Mechanism of Action a Primary Screening: Broad Kinase Panel (e.g., 400 kinases) Single High Concentration (e.g., 10 µM) b IC50 Determination: Select 'hit' kinases (e.g., >80% inhibition) Generate dose-response curves a->b Identify preliminary targets c Cell Viability/Proliferation Assay (MTT) In cancer cell lines with target kinase dysregulation b->c Prioritize potent hits d Target Engagement & Pathway Modulation (Western Blot) Assess phosphorylation of target kinase and downstream effectors c->d Validate on-target cellular activity e Selectivity Profiling: Expanded IC50 determination against related kinases d->e Confirm mechanism f Mechanism of Action Studies: ATP competition assays Covalent binding assessment (if applicable) e->f Characterize binding mode

Caption: A tiered experimental workflow for characterizing novel kinase inhibitors.

Experimental Protocols

This assay quantitatively measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[18][19][20]

Causality: The ADP-Glo™ assay is a robust, luminescence-based method that is highly sensitive and applicable to a wide range of kinases.[19][21] Its high-throughput compatibility makes it ideal for initial broad-panel screening.

Protocol:

  • Kinase Reaction Setup (384-well plate):

    • Prepare a reaction mixture containing the purified recombinant kinase of interest, a suitable substrate (peptide or protein), and kinase reaction buffer.

    • Add the test compound (e.g., this compound) at various concentrations (for IC50 determination) or a single high concentration (for primary screening).

    • Initiate the kinase reaction by adding ATP at a concentration close to the Km for the specific kinase.

    • Incubate the plate at room temperature for the recommended time (typically 30-60 minutes).

  • ATP Depletion:

    • Add an equal volume of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP.[22]

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation:

    • Add Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the amount of ADP.[19][22]

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • For IC50 determination, plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation.

Table 2: Hypothetical IC50 Data for a Derivative of this compound

Kinase TargetIC50 (nM)
VEGFR215
c-Met45
RET80
EGFR>10,000
ALK>10,000

This colorimetric assay assesses the metabolic activity of cells as a proxy for cell viability and proliferation.[23]

Causality: The MTT assay is a well-established and cost-effective method to determine the cytotoxic or cytostatic effects of a compound on cancer cell lines.[24][25] It provides a crucial link between in vitro enzyme inhibition and a cellular phenotype.

Protocol:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight. Choose cell lines where the target kinase is known to be a key driver of proliferation (e.g., MKN-45 for c-Met, KDR-expressing HUVECs for VEGFR2).

  • Compound Treatment:

    • Treat the cells with a serial dilution of the test compound for 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate the plate for 3-4 hours at 37°C to allow viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Absorbance Reading:

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[23][24]

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control and plot against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

This technique allows for the detection of specific proteins in a complex mixture, making it ideal for assessing the phosphorylation status of a target kinase and its downstream signaling proteins.[26][27]

Causality: Western blotting provides direct evidence of on-target activity within a cellular context.[28][29] By observing a dose-dependent decrease in the phosphorylation of the target kinase and its substrates, we can confirm that the compound's cytotoxic effects are mediated through the intended mechanism of action.

G cluster_0 VEGFR2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Ligand Binding VEGFR2->VEGFR2 PLCg PLCg VEGFR2->PLCg Phosphorylation DAG + IP3 DAG + IP3 PLCg->DAG + IP3 PKC PKC DAG + IP3->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene Transcription\n(Proliferation, Angiogenesis) Gene Transcription (Proliferation, Angiogenesis) ERK->Gene Transcription\n(Proliferation, Angiogenesis) Inhibitor Lenvatinib or Hypothetical Inhibitor Inhibitor->VEGFR2 Blocks ATP Binding

Caption: Simplified VEGFR2 signaling pathway and point of inhibition.

Protocol:

  • Cell Treatment and Lysis:

    • Plate cells and treat with the test compound at various concentrations for a defined period (e.g., 2-4 hours).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.[29]

  • Protein Quantification and SDS-PAGE:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • Separate equal amounts of protein (e.g., 20-30 µg) by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer and Immunoblotting:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[26]

    • Block the membrane with 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the target kinase (e.g., anti-phospho-VEGFR2) or a downstream effector (e.g., anti-phospho-ERK).

  • Detection:

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[27]

  • Analysis:

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total form of the protein of interest and a loading control (e.g., β-actin).

    • Quantify band intensities to determine the dose-dependent effect of the inhibitor on protein phosphorylation.

Discussion and Future Directions

The comparative analysis reveals that the this compound scaffold possesses several desirable features for a kinase inhibitor progenitor. Its quinoline core is a proven pharmacophore for engaging the hinge region of kinases, a critical interaction for potent inhibition.[5] The trifluoromethyl group can enhance binding affinity and improve pharmacokinetic properties, while the hydrazinyl moiety offers a strategic point for chemical diversification to achieve target selectivity and potency.

The proposed experimental workflow provides a robust framework for evaluating this potential. The initial broad-panel screen will identify any preliminary "hits." For a scaffold like this, which shares features with inhibitors of receptor tyrosine kinases, it would be prudent to focus on kinases such as VEGFR, PDGFR, c-Met, and RET in subsequent, more detailed IC50 determinations.

Positive results from the in vitro assays would then be validated in cell-based models. A successful compound would not only inhibit the proliferation of cancer cell lines dependent on the target kinase but also demonstrate a clear, dose-dependent reduction in the phosphorylation of the target and its downstream signaling partners, as visualized by western blotting.

The journey from a promising scaffold to a clinical candidate is long and requires extensive optimization. Future work on derivatives of this compound would involve synthesizing a focused library of compounds where the hydrazinyl group is derivatized with a variety of aromatic and aliphatic aldehydes and ketones. This structure-activity relationship (SAR) campaign would be guided by the results of the screening cascade, with the goal of enhancing potency against the desired target(s) while minimizing off-target activities to reduce potential toxicities. Mechanism of action studies would also be crucial to determine if the compounds are ATP-competitive and whether they exhibit reversible or irreversible binding.

References

Assessing the Selectivity of 4-Hydrazinyl-8-(trifluoromethyl)quinoline Derivatives: A Comparative Guide for Target Identification and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly within oncology, the development of highly selective kinase inhibitors is paramount. Kinases, as central regulators of cellular signaling, represent a major class of therapeutic targets. However, the high degree of structural conservation within the ATP-binding site of the human kinome presents a significant challenge, often leading to off-target effects and associated toxicities. The quinoline scaffold has emerged as a "privileged" structure in medicinal chemistry, forming the backbone of numerous FDA-approved kinase inhibitors.[1][2] This guide provides an in-depth technical assessment of the potential selectivity of a specific, yet underexplored, chemical class: 4-hydrazinyl-8-(trifluoromethyl)quinoline derivatives .

While direct, comprehensive kinome-wide screening data for this particular scaffold is not yet publicly available, this guide will leverage extensive structure-activity relationship (SAR) data from closely related quinoline and quinazoline analogs to provide a predictive analysis of their likely target profile and selectivity. We will dissect the key structural features of this scaffold, compare it with established inhibitors, and provide detailed experimental protocols for researchers to validate these predictions in their own laboratories. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this promising class of compounds.

The Quinoline Scaffold: A Foundation for Potent Kinase Inhibition

The quinoline ring system is a versatile scaffold adept at interacting with the ATP-binding pocket of various kinases.[1] Its bicyclic aromatic structure provides a rigid framework for the presentation of functional groups that can engage in critical hydrogen bonds and hydrophobic interactions within the kinase domain. Modifications at different positions of the quinoline ring can dramatically influence both potency and selectivity. For instance, substitution at the 4-position is often crucial for establishing interactions with the hinge region of the kinase, a key determinant of binding affinity.[3]

The subject of this guide, the This compound scaffold, possesses two key features that are likely to significantly impact its kinase selectivity profile:

  • The 4-hydrazinyl (-NHNH2) group: This moiety is a versatile chemical handle. It can act as a hydrogen bond donor and acceptor, potentially forming strong interactions within the ATP-binding site. Furthermore, it serves as a synthetic intermediate for the generation of a wide array of derivatives, such as hydrazones, which can be designed to occupy different sub-pockets of the kinase active site, thereby fine-tuning selectivity.[4]

  • The 8-trifluoromethyl (-CF3) group: This electron-withdrawing group can significantly alter the electronic properties of the quinoline ring system. The trifluoromethyl group is also known for its ability to enhance metabolic stability and membrane permeability of drug candidates. From a selectivity standpoint, its steric bulk and potential for specific hydrophobic or fluorine-based interactions can be exploited to achieve discrimination between closely related kinases.[5]

Comparative Analysis of Quinoline-Based Kinase Inhibitors

To predict the selectivity of this compound derivatives, it is instructive to compare their core structure with that of well-characterized quinoline and quinazoline-based kinase inhibitors. The following table summarizes the inhibitory activity of several known compounds against key oncogenic kinases.

Compound IDCore ScaffoldKey SubstituentsPrimary Target(s)IC50 (nM)Reference(s)
Gefitinib Quinazoline4-(3-chloro-4-fluoroanilino), 7-methoxyEGFR17.1[6]
Erlotinib Quinazoline4-(3-ethynylanilino), 6,7-bis(2-methoxyethoxy)EGFR33.25[6]
Lapatinib Quinazoline4-(3-chloro-4-((3-fluorobenzyl)oxy)anilino)EGFR, HER2EGFR: 10.8, HER2: 9.8[7]
Cabozantinib Quinoline4-((4-fluoro-phenyl)methoxy)VEGFR2, METVEGFR2: 0.035, MET: 1.3[2]
GSK583 4-Aminoquinoline4-amino substitutionRIPK25.4[3]
Compound 1 6-CF3 Quinoline4-anilinoGAK<100[5]
Compound CM9 Quinazolinone Hydrazine2-(2-(benzylidene)hydrazinyl)MET, FLT4 (VEGFR3)MET: >10,000, FLT4: 5,010[8][9]

Analysis and Predicted Selectivity Profile:

Based on the established SAR of quinoline derivatives, we can infer the following about the potential selectivity of the this compound scaffold:

  • Potential for Targeting Tyrosine Kinases: The 4-anilinoquinoline and 4-anilinoquinazoline scaffolds are well-established pharmacophores for targeting tyrosine kinases, particularly members of the EGFR family and VEGFR.[6][7] The 4-hydrazinyl group can be derivatized to mimic the 4-anilino moiety, suggesting that derivatives of this scaffold could also exhibit activity against these kinase families.

  • Influence of the 8-Trifluoromethyl Group: In a study on GAK inhibitors, a 6-CF3 substituted quinoline showed high potency.[5] While the position is different, this highlights the potential of the trifluoromethyl group to contribute favorably to binding affinity. The 8-position substitution will project this group into a different region of the ATP-binding pocket, which could be exploited to achieve selectivity for or against certain kinases compared to inhibitors with substitutions at other positions.

  • Comparison to Hydrazine-Containing Scaffolds: The quinazolinone hydrazine derivative CM9 was shown to be a multi-targeted inhibitor, hitting MET, ALK, AXL, FGFR1, VEGFR1, and VEGFR3, albeit with micromolar potency for some targets.[8][9] This suggests that the hydrazine linker can facilitate binding to a range of kinases. The key to achieving selectivity will be the nature of the substituent attached to the hydrazinyl moiety.

Given these points, it is hypothesized that derivatives of this compound are likely to show activity against a range of tyrosine kinases. The specific selectivity profile will be highly dependent on the nature of the R-group in the corresponding hydrazone derivatives (Structure: Quinoline-NH-N=R). By carefully designing this R-group to exploit unique features of the target kinase's active site, it may be possible to develop highly selective inhibitors.

Experimental Protocols for Assessing Kinase Selectivity

To empirically determine the selectivity of novel this compound derivatives, a systematic, multi-tiered approach is recommended. This workflow ensures both a broad overview of the kinome-wide selectivity and a detailed characterization of on-target activity.

Tier 1: Broad Kinome Profiling

The initial step is to screen the compounds against a large, representative panel of kinases to identify both intended targets and potential off-targets.

Recommended Assay: KINOMEscan™ Competition Binding Assay

This technology provides a quantitative measure of inhibitor binding to over 450 wild-type and mutant kinases.[10]

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase active site. The amount of kinase captured on the solid support is measured, and a lower amount indicates stronger binding of the test compound.

Step-by-Step Methodology:

  • Compound Preparation: Solubilize the test compound (e.g., a this compound derivative) in 100% DMSO to create a stock solution (e.g., 10 mM).

  • Assay Plate Preparation: Prepare serial dilutions of the test compound in an appropriate assay buffer.

  • Kinase and Ligand Incubation: In each well of a multi-well plate, combine the test compound, the specific kinase to be tested, and the immobilized active-site directed ligand.

  • Competition Binding: Incubate the plate for a defined period (e.g., 60 minutes) at room temperature to allow the binding competition to reach equilibrium.

  • Washing: Wash the plate to remove unbound kinase and test compound.

  • Detection: Quantify the amount of kinase bound to the solid support using a detection antibody coupled to a reporter system (e.g., HRP-conjugated antibody followed by chemiluminescent detection).

  • Data Analysis: Calculate the percentage of kinase bound relative to a DMSO control. Plot the percentage of binding against the compound concentration to determine the dissociation constant (Kd) or the percentage of inhibition at a given concentration.

Tier 2: Orthogonal Biochemical Assays

For promising hits identified in the primary screen, it is crucial to confirm their inhibitory activity using an orthogonal, activity-based assay.

Recommended Assay: Radiometric Kinase Assay

This is a classic and reliable method for measuring the catalytic activity of a kinase.

Principle: This assay measures the transfer of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) by the kinase to a specific substrate (peptide or protein). A decrease in substrate phosphorylation in the presence of the test compound indicates inhibition.

Step-by-Step Methodology:

  • Reaction Mixture Preparation: In a microfuge tube or multi-well plate, prepare a reaction mixture containing the kinase, its specific substrate, ATP (spiked with [γ-³²P]ATP), and the required cofactors (e.g., MgCl2) in a suitable reaction buffer.

  • Inhibitor Addition: Add the test compound at various concentrations to the reaction mixture. Include a positive control (a known inhibitor) and a negative control (DMSO).

  • Initiation and Incubation: Initiate the kinase reaction by adding the ATP mixture. Incubate at a controlled temperature (e.g., 30 °C) for a specific time (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Separation: Spot a portion of the reaction mixture onto a phosphocellulose paper or membrane. Wash the paper extensively to remove unreacted [γ-³²P]ATP, leaving only the radiolabeled substrate bound to the paper.

  • Quantification: Measure the radioactivity on the phosphocellulose paper using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase activity relative to the DMSO control. Plot the percentage of activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Tier 3: Cellular Target Engagement and Functional Assays

Confirming that the compound engages its intended target in a cellular context and elicits the desired functional response is a critical final step.

Recommended Assay: Western Blotting for Phospho-protein Levels

Principle: This assay measures the phosphorylation status of a known downstream substrate of the target kinase in cells treated with the inhibitor. A reduction in the phosphorylation of the substrate indicates target engagement and inhibition.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Plate cells that express the target kinase and are known to have a constitutively active or ligand-stimulated signaling pathway. Treat the cells with the test compound at various concentrations for a defined period.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a nitrocellulose or PVDF membrane.

  • Antibody Incubation: Block the membrane and then incubate it with a primary antibody specific for the phosphorylated form of the downstream substrate. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.

  • Data Analysis: To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the substrate or a housekeeping protein (e.g., β-actin). Quantify the band intensities and normalize the phospho-protein signal to the total protein or housekeeping protein signal.

Visualizing the Path to Selectivity

To better illustrate the concepts discussed, the following diagrams outline a representative signaling pathway that could be targeted by quinoline derivatives and the experimental workflow for assessing selectivity.

Representative Signaling Pathway: EGFR

The Epidermal Growth Factor Receptor (EGFR) is a well-known tyrosine kinase target for many quinoline-based inhibitors.[11] Understanding its downstream signaling is crucial for designing functional assays.

EGFR_Pathway cluster_downstream Downstream Signaling EGF EGF EGFR EGFR Dimerization & Autophosphorylation EGF->EGFR Ligand Binding RAS RAS Activation EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription

Caption: Simplified EGFR signaling pathway.

Experimental Workflow for Selectivity Assessment

The following workflow provides a logical progression from broad screening to in-depth characterization of a novel kinase inhibitor.

Selectivity_Workflow cluster_synthesis Compound Synthesis cluster_screening Primary Screening & Hit Identification cluster_validation Hit Validation & Potency Determination cluster_cellular Cellular & Functional Characterization Compound This compound Derivative Library KinomeScan Broad Kinome Profiling (e.g., KINOMEscan™) Compound->KinomeScan Hit_ID Identify Primary Targets & Off-Targets (Kd values) KinomeScan->Hit_ID Biochemical_Assay Orthogonal Biochemical Assay (e.g., Radiometric Assay) Hit_ID->Biochemical_Assay IC50_Det Determine IC50 Values for Hits Biochemical_Assay->IC50_Det Cellular_Assay Cellular Target Engagement (e.g., Western Blot) IC50_Det->Cellular_Assay Functional_Assay Functional Assays (e.g., Proliferation, Apoptosis) Cellular_Assay->Functional_Assay Lead_Compound Lead Candidate Functional_Assay->Lead_Compound

Caption: Kinase inhibitor selectivity assessment workflow.

Conclusion

The this compound scaffold represents a promising, yet underexplored, platform for the development of novel kinase inhibitors. While direct experimental data on its selectivity is pending, a thorough analysis of the structure-activity relationships of related quinoline and quinazoline-based inhibitors allows for a reasoned prediction of its potential target space. It is anticipated that derivatives of this scaffold will exhibit activity against various tyrosine kinases, with the ultimate selectivity profile being dictated by the specific chemical moieties introduced via the 4-hydrazinyl group.

The experimental workflows detailed in this guide provide a robust framework for researchers to systematically evaluate the selectivity of these and other novel kinase inhibitors. By combining broad kinome profiling with orthogonal biochemical and cellular assays, the true therapeutic potential and potential liabilities of these compounds can be effectively assessed. This structured approach is essential for advancing promising chemical matter from the bench to clinical development.

References

in silico ADMET predictions for novel compounds derived from 4-Hydrazinyl-8-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to in silico ADMET Predictions for Novel Compounds Derived from 4-Hydrazinyl-8-(trifluoromethyl)quinoline

Authored by a Senior Application Scientist

In the relentless pursuit of novel therapeutics, the early identification of promising drug candidates is paramount. The adage "fail early, fail cheap" resonates deeply within the pharmaceutical industry, where the cost of late-stage failures is astronomical.[1] A significant contributor to these failures is unfavorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles.[2] Consequently, the integration of predictive ADMET studies in the early phases of drug discovery has become indispensable.[3] In silico ADMET prediction, leveraging computational models, offers a rapid, cost-effective, and high-throughput alternative to traditional experimental methods, enabling the early de-risking of drug candidates.[1][4]

This guide provides a comprehensive comparison of in silico ADMET predictions for novel compounds derived from the this compound scaffold. This quinoline core is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules.[2][5][6] We will explore the use of two widely accessible and validated web-based platforms, SwissADME and pkCSM , to predict the ADMET profiles of three hypothetical novel derivatives and a reference drug, Mefloquine, which also contains a quinoline core. Through a step-by-step workflow and comparative analysis, this guide will equip researchers with the knowledge to effectively utilize these tools to guide lead optimization and candidate selection.

The Chemical Landscape: Our Compounds of Interest

For this comparative study, we will analyze the parent scaffold and two novel derivatives with varying electronic properties, alongside the established antimalarial drug, Mefloquine.

  • Compound A (Parent Scaffold): this compound

  • Compound B (Electron-Withdrawing Group): (E)-4-(2-(4-nitrobenzylidene)hydrazinyl)-8-(trifluoromethyl)quinoline

  • Compound C (Electron-Donating Group): (E)-4-(2-(4-methoxybenzylidene)hydrazinyl)-8-(trifluoromethyl)quinoline

  • Reference Drug: Mefloquine[7][8]

These compounds will be represented by their SMILES (Simplified Molecular-Input Line-Entry System) strings for easy input into the prediction platforms.

The in silico ADMET Prediction Workflow

The general workflow for obtaining in silico ADMET predictions is straightforward and can be visualized as follows:

ADMET_Workflow cluster_input Input cluster_tools Prediction Tools cluster_output Output & Analysis Compound Select Compounds (SMILES/Structure) SwissADME SwissADME Web Server Compound->SwissADME pkCSM pkCSM Web Server Compound->pkCSM Prediction Generate ADMET Property Predictions SwissADME->Prediction pkCSM->Prediction Comparison Comparative Analysis of Predictions Prediction->Comparison Decision Inform Lead Optimization Decisions Comparison->Decision

Caption: A generalized workflow for in silico ADMET prediction and analysis.

Methodology 1: SwissADME

SwissADME is a popular, free-to-use web server that provides predictions for physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.

Experimental Protocol for SwissADME
  • Navigate to the SwissADME website: Access the web server through a standard web browser.

  • Input Molecular Structures: In the input field, paste the SMILES strings for each of the four compounds, one per line.

    • Compound A: NNC1=CC=C2C(=C1)N=CC=C2C(F)(F)F

    • Compound B: O=--INVALID-LINK--C1=CC=C(C=C1)C=NNC1=CC=C2C(=C1)N=CC=C2C(F)(F)F

    • Compound C: COC1=CC=C(C=C1)C=NNC1=CC=C2C(=C1)N=CC=C2C(F)(F)F

    • Mefloquine: C1CCN--INVALID-LINK----INVALID-LINK--N=C(C=C3)C(F)(F)F)C(F)(F)F)O

  • Run Prediction: Click the "Run" button to initiate the calculations.

  • Analyze Results: The output will be a table containing a wide range of predicted properties for each compound. Focus on the "Pharmacokinetics" and "Drug-likeness" sections for this analysis.

Methodology 2: pkCSM

pkCSM is another powerful, freely accessible web-based tool that predicts a wide range of ADMET properties using graph-based signatures.

Experimental Protocol for pkCSM
  • Navigate to the pkCSM website: Access the web server via a web browser.

  • Input Molecular Structures: Similar to SwissADME, you can input the SMILES strings. Select the "Use SMILES" option and paste the strings into the provided text area.

  • Submit for Prediction: Click the "Submit" button.

  • Interpret the Output: The results will be presented in a series of tables, each corresponding to a different ADMET property (e.g., Absorption, Distribution, Metabolism, Excretion, Toxicity).

Comparative Analysis of Predicted ADMET Properties

The following table summarizes the key ADMET properties predicted by SwissADME and pkCSM for our compounds of interest. This allows for a direct, side-by-side comparison of the outputs from both tools.

PropertyParameterToolCompound ACompound BCompound CMefloquine
Physicochemical Molecular Weight ( g/mol )Both241.18386.29371.32378.31
LogP (Consensus)SwissADME2.853.803.903.95
Water Solubility (logS)pkCSM-3.213-4.508-4.381-4.434
Absorption GI AbsorptionSwissADMEHighHighHighHigh
Caco-2 Permeability (log Papp)pkCSM0.7230.8120.8551.021
P-gp SubstrateSwissADMENoYesYesYes
P-gp SubstratepkCSMYesYesYesYes
Distribution BBB PermeantSwissADMEYesYesYesYes
BBB Permeability (logBB)pkCSM-0.187-0.452-0.398-0.015
Metabolism CYP2D6 InhibitorSwissADMEYesYesYesYes
CYP3A4 InhibitorSwissADMEYesYesYesYes
CYP2D6 InhibitorpkCSMYesYesYesYes
CYP3A4 InhibitorpkCSMNoYesYesYes
Excretion Total Clearance (log ml/min/kg)pkCSM0.3120.1250.1580.453
Toxicity AMES ToxicitypkCSMNoYesNoNo
hERG I InhibitorpkCSMYesYesYesYes
HepatotoxicitypkCSMNoYesNoYes

Discussion: Synthesizing the Data for Actionable Insights

The comparative data reveals several key insights into the potential ADMET profiles of the novel this compound derivatives.

Physicochemical Properties and Absorption

All novel compounds, along with Mefloquine, fall within an acceptable molecular weight range for oral bioavailability. The LogP values, a measure of lipophilicity, are also in a suitable range. Both SwissADME and pkCSM predict high gastrointestinal absorption for all compounds, which is a favorable characteristic.[2] The predicted Caco-2 permeability from pkCSM suggests good passive diffusion across the intestinal epithelium.

Interestingly, there is a discrepancy in the P-glycoprotein (P-gp) substrate prediction for the parent scaffold (Compound A) between the two tools. SwissADME predicts it is not a substrate, while pkCSM predicts it is. P-gp is an efflux transporter that can limit the absorption of drugs. This discordance highlights the importance of using multiple prediction tools to identify potential areas of uncertainty that may warrant experimental validation.[9] For Compounds B, C, and Mefloquine, both tools concur that they are likely P-gp substrates, which could potentially reduce their bioavailability.

Distribution

Both platforms predict that all tested compounds are capable of crossing the blood-brain barrier (BBB). While this can be advantageous for drugs targeting the central nervous system, it can be a liability for peripherally acting drugs due to potential CNS side effects. The predicted logBB values from pkCSM provide a more quantitative measure, with Mefloquine predicted to have the highest BBB permeability.

Metabolism

A significant area of concern for these compounds is their predicted interaction with cytochrome P450 (CYP) enzymes. Both SwissADME and pkCSM consistently predict that all compounds are inhibitors of CYP2D6. Inhibition of CYP enzymes can lead to drug-drug interactions, a major cause of adverse drug reactions.[10] There is a minor disagreement regarding CYP3A4 inhibition for Compound A, with SwissADME predicting inhibition and pkCSM predicting no inhibition. However, for the more complex derivatives (B and C) and Mefloquine, both tools agree on CYP3A4 inhibition. This strong signal for potential CYP inhibition suggests that this is a key area for optimization for this chemical series.

Toxicity

The toxicity predictions from pkCSM raise some red flags. Compound B, with the electron-withdrawing nitro group, is predicted to be mutagenic (AMES positive) and hepatotoxic. This is a significant finding, as mutagenicity is often a deal-breaker in drug development. In contrast, the parent scaffold (A) and the derivative with the electron-donating group (C) are predicted to be non-mutagenic and non-hepatotoxic, similar to the profile of Mefloquine in this prediction.

A concerning prediction across all compounds, including Mefloquine, is the potential for hERG I inhibition. The hERG potassium channel is critical for cardiac repolarization, and its inhibition can lead to life-threatening arrhythmias. This is a known issue for many quinoline-containing compounds and represents a significant safety hurdle that would need to be carefully evaluated experimentally.

The relationship between these key ADMET properties can be visualized in the following diagram:

ADMET_Relationships cluster_properties Physicochemical Properties cluster_admet ADMET Outcomes LogP Lipophilicity (LogP) Absorption Absorption LogP->Absorption influences Distribution Distribution (BBB) LogP->Distribution influences Solubility Solubility Solubility->Absorption influences MW Molecular Weight MW->Absorption influences Metabolism Metabolism (CYP) Absorption->Metabolism affects first-pass Toxicity Toxicity (hERG, etc.) Distribution->Toxicity can cause off-target effects Metabolism->Toxicity can generate toxic metabolites

Caption: Interplay of key physicochemical and ADMET properties.

Conclusion and Future Directions

This comparative guide demonstrates the power of in silico ADMET prediction in the early stages of drug discovery. By using freely available tools like SwissADME and pkCSM, researchers can rapidly assess the potential liabilities of novel compounds and make more informed decisions about which candidates to advance.

For the novel derivatives of this compound, the in silico predictions suggest:

  • Favorable Absorption: Good oral absorption is predicted for this series.

  • Potential Liabilities: Significant concerns are raised regarding CYP inhibition and hERG toxicity for all compounds.

  • Structure-Toxicity Relationship: The introduction of a nitro group (Compound B) is predicted to introduce mutagenicity and hepatotoxicity, highlighting a potential liability to be avoided in future designs.

References

A Comparative Guide to the Efficacy of Trifluoromethylated Quinolines Versus Their Non-Fluorinated Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the quinoline scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents.[1] Its versatility has led to the development of drugs for a wide array of diseases, including malaria and cancer.[2][3] A key strategy in modern drug design is the strategic incorporation of fluorine atoms, particularly as a trifluoromethyl (CF3) group, to enhance the pharmacological properties of a lead compound.[4][5] This guide provides an in-depth comparison of the efficacy of trifluoromethylated quinolines against their non-fluorinated analogs, supported by experimental data and established protocols, to inform researchers and drug development professionals in their quest for more potent and effective therapeutics.

The Strategic Advantage of Trifluoromethylation in Drug Design

The introduction of a trifluoromethyl group into a molecule is a well-established tactic to improve its drug-like properties.[6][7] The CF3 group is often considered a "super-methyl" group, conferring several advantages over its hydrocarbon counterpart.[4] These benefits stem from the unique physicochemical properties of the carbon-fluorine bond and the trifluoromethyl moiety as a whole.[6]

Key among these advantages are:

  • Enhanced Metabolic Stability : The carbon-fluorine bond is one of the strongest in organic chemistry, making the trifluoromethyl group highly resistant to metabolic degradation, particularly by cytochrome P450 enzymes.[4] This often leads to a longer in vivo half-life and improved bioavailability.[8]

  • Increased Lipophilicity : The CF3 group is highly lipophilic, which can enhance a drug's ability to cross biological membranes, such as the cell membrane or the blood-brain barrier.[4][6] This improved permeability can lead to better absorption and distribution to the target site.[4]

  • Modulation of Electronic Properties : As a potent electron-withdrawing group, the trifluoromethyl substituent can significantly alter the electronic distribution within a molecule.[4][6] This can influence the acidity or basicity of nearby functional groups, which in turn can affect drug-receptor interactions and binding affinity.[8][9]

  • Improved Target Binding : The steric and electronic properties of the CF3 group can lead to more favorable interactions with the target protein, potentially increasing binding affinity and selectivity.[6][9]

These properties collectively contribute to the enhanced therapeutic efficacy often observed with trifluoromethylated compounds compared to their non-fluorinated analogs.

cluster_0 Non-Fluorinated Analog cluster_1 Trifluoromethylated Quinoline cluster_2 Physicochemical & Pharmacokinetic Effects of CF3 Group cluster_3 Therapeutic Outcome a CH3 or H b CF3 c Increased Lipophilicity b->c d Enhanced Metabolic Stability b->d e Altered Electronic Properties b->e f Improved Target Binding b->f g Enhanced Efficacy c->g d->g e->g f->g

Caption: Impact of Trifluoromethylation on Drug Properties.

Comparative Efficacy in Antimalarial Drug Development: The Case of Mefloquine

A classic and compelling example of the superior efficacy of a trifluoromethylated quinoline is the antimalarial drug mefloquine. Mefloquine, which contains two trifluoromethyl groups, was developed in response to the growing resistance of Plasmodium falciparum to chloroquine, a non-fluorinated 4-aminoquinoline.

Clinical studies have consistently demonstrated the high efficacy of mefloquine against chloroquine-resistant strains of both P. falciparum and P. vivax.[10][11][12][13] In a study conducted in an area with multidrug-resistant malaria, the prophylactic efficacy of mefloquine was 79% compared to chloroquine.[14] Furthermore, life table analysis showed that 56% of individuals in the mefloquine group remained malaria-free at the end of the 14-week study, compared to only 4% in the chloroquine group.[14]

Another study in Papua, Indonesia, an area with known chloroquine resistance, reported a 28-day curative efficacy for mefloquine of 96% against P. falciparum and 99.6% against P. vivax.[10][11][12][13] In stark contrast, the curative rates for chloroquine were only 26% and 82%, respectively.[10][11][12][13]

DrugStructureKey FeatureEfficacy against Chloroquine-Resistant P. falciparum
Chloroquine Non-fluorinated4-aminoquinolineLow (e.g., 26% cure rate in some studies)[10][11][12][13]
Mefloquine TrifluoromethylatedContains two CF3 groupsHigh (e.g., 96% cure rate in the same studies)[10][11][12][13]

The enhanced efficacy of mefloquine is attributed to the presence of the trifluoromethyl groups, which contribute to its metabolic stability and ability to accumulate in the parasite's food vacuole, where it is thought to interfere with hemoglobin digestion. The lipophilicity imparted by the CF3 groups likely plays a crucial role in its uptake and concentration within the parasite.

Enhanced Potency of Trifluoromethylated Quinolines in Anticancer Research

In the realm of oncology, numerous trifluoromethylated quinoline derivatives have emerged as potent anticancer agents. While direct head-to-head comparisons with their non-fluorinated analogs in the same study are less common than in the antimalarial field, the consistently low IC50 values reported for these compounds underscore the significant contribution of the trifluoromethyl group to their cytotoxic activity.

For instance, a novel class of quinoline-derived trifluoromethyl alcohols was identified as potent growth inhibitors in a zebrafish embryo model, with one compound exhibiting more potent anticancer activity than the established chemotherapeutic agent cisplatin in in-vitro cell proliferation assays.[15] Another study reported a 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinoline as a highly potent antiproliferative agent against human leukemia cell lines HL-60 and U937.[16][17]

The following table summarizes the cytotoxic activity of several trifluoromethylated quinoline derivatives against various cancer cell lines, showcasing their potent anticancer effects.

CompoundCancer Cell LineCancer TypeIC50 (µM)
Quinoline-derived trifluoromethyl alcohol (Compound 2) Not specifiedNot specifiedLC50 of 14.14 µM (in vivo zebrafish model)[15]
4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinoline HL-60Leukemia19.88 ± 3.35 µg/ml[16][17]
U937Leukemia43.95 ± 3.53 µg/ml[16][17]
7-chloro-4-quinolinylhydrazone derivative (for comparison) SF-295CNS Cancer0.314 - 4.65 µg/cm³[17]
HCT-8Colon Cancer0.314 - 4.65 µg/cm³[17]
HL-60Leukemia0.314 - 4.65 µg/cm³[17]

The trifluoromethyl group in these anticancer agents is believed to enhance their activity by improving their ability to penetrate cancer cells and by modulating their interactions with key intracellular targets, such as protein kinases involved in cell proliferation and survival.[18][19]

Experimental Protocols for Efficacy Evaluation

To ensure the rigorous and reproducible evaluation of trifluoromethylated quinolines and their non-fluorinated analogs, standardized experimental protocols are essential. Below are detailed methodologies for assessing anticancer and antimalarial activity in vitro.

In Vitro Anticancer Activity: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[16]

Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[16]

  • Compound Treatment: Prepare serial dilutions of the test compounds (trifluoromethylated and non-fluorinated quinolines) and a vehicle control. Add 100 µL of the compound dilutions to the respective wells and incubate for 48 to 72 hours.[16]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[16]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[16]

cluster_0 MTT Assay Workflow a Seed Cancer Cells in 96-well plate b Treat with Quinoline Compounds a->b c Add MTT Reagent b->c d Solubilize Formazan Crystals c->d e Measure Absorbance at 570 nm d->e f Calculate IC50 Value e->f

Caption: Workflow for the MTT Cell Viability Assay.

In Vitro Antimalarial Activity: SYBR Green I-Based Fluorescence Assay

This assay is a widely used method to determine the in vitro susceptibility of Plasmodium falciparum to antimalarial drugs.

Principle: The SYBR Green I dye intercalates with the DNA of the malaria parasites. The fluorescence intensity is directly proportional to the number of parasites, allowing for the quantification of parasite growth inhibition.

Step-by-Step Protocol:

  • Parasite Culture: Maintain a synchronized culture of P. falciparum (e.g., chloroquine-sensitive D10 strain) in human erythrocytes at a 2% hematocrit in complete RPMI-1640 medium.[20]

  • Drug Plating: Prepare serial dilutions of the test compounds in a 96-well plate.

  • Parasite Addition: Add the synchronized ring-stage parasite culture (1% parasitemia, 2% hematocrit) to each well. Include positive (no drug) and negative (uninfected erythrocytes) controls.

  • Incubation: Incubate the plate for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Lysis and Staining: Add a lysis buffer containing SYBR Green I to each well.

  • Fluorescence Measurement: Incubate the plate in the dark at room temperature for 1 hour and then measure the fluorescence using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis: Calculate the percentage of parasite growth inhibition relative to the positive control and determine the IC50 value from the dose-response curve.

Conclusion

The strategic incorporation of trifluoromethyl groups into the quinoline scaffold represents a powerful and effective strategy for enhancing therapeutic efficacy. The well-documented superiority of mefloquine over chloroquine in treating multidrug-resistant malaria provides a compelling clinical testament to this approach. In the field of oncology, the potent cytotoxic activities of various trifluoromethylated quinolines further underscore the value of this chemical modification. The enhanced metabolic stability, increased lipophilicity, and modulated electronic properties conferred by the CF3 group collectively contribute to improved pharmacokinetic and pharmacodynamic profiles. As researchers continue to explore the vast chemical space of quinoline derivatives, the judicious use of trifluoromethylation will undoubtedly remain a cornerstone of rational drug design, paving the way for the development of next-generation therapeutics with superior efficacy and safety profiles.

References

The Art of the Druggable: A Comparative Guide to Evaluating Drug-Likeness in 4-Hydrazinyl-8-(trifluoromethyl)quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate dance of drug discovery, the synthesis of a novel compound is but the opening move. The true challenge lies in discerning its potential to become a therapeutic reality – a quality colloquially known as "drug-likeness." This guide offers an in-depth, practical framework for evaluating the drug-like properties of compounds derived from the promising scaffold, 4-hydrazinyl-8-(trifluoromethyl)quinoline. We will navigate the essential interplay of computational predictions and rigorous experimental validation, providing not just protocols, but the strategic rationale behind them. Furthermore, we will objectively compare the quinoline scaffold to viable alternatives, equipping you with the insights to make informed decisions in your own drug development endeavors.

The Quinoline Core: A Privileged Scaffold with Caveats

Quinoline, a fused bicyclic heterocycle of benzene and pyridine rings, is a well-established "privileged scaffold" in medicinal chemistry.[1] Its derivatives have given rise to a multitude of approved drugs, from the antimalarial chloroquine to the antibacterial ciprofloxacin.[1] The trifluoromethyl group at the 8-position of our core structure can enhance metabolic stability and membrane permeability, while the hydrazinyl moiety at the 4-position serves as a versatile synthetic handle for generating diverse libraries of compounds.[2]

However, the very aromaticity and planarity that contribute to the quinoline scaffold's binding capabilities can also present drug development hurdles, including potential for poor solubility, metabolic liabilities, and off-target activities. Therefore, a thorough and early assessment of drug-likeness is not just advisable; it is critical to the success of any drug discovery program centered on this scaffold.

The Two Pillars of Drug-Likeness Assessment: In Silico and In Vitro

A robust evaluation of drug-likeness rests on two complementary pillars: computational (in silico) prediction and experimental (in vitro) validation. The former offers a rapid, cost-effective means to prioritize candidates, while the latter provides the ground truth of a compound's behavior in a biological context.

Pillar 1: In Silico Prediction - The First Pass Filter

Computational tools allow us to build a preliminary profile of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. These predictions are indispensable for triaging large numbers of virtual or newly synthesized compounds.

One of the most enduring and widely used filters for oral bioavailability is Lipinski's Rule of Five.[3] It posits that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:

  • Molecular Weight (MW) ≤ 500 Da

  • LogP (an octanol-water partition coefficient) ≤ 5

  • Hydrogen Bond Donors (HBD) ≤ 5

  • Hydrogen Bond Acceptors (HBA) ≤ 10

It is crucial to remember that this is a guideline, not an immutable law. Many successful drugs, particularly natural products and certain classes of inhibitors, lie "beyond the rule of five."[4]

Beyond Lipinski's rules, a suite of computational models can predict a wider range of drug-like properties. Several web-based tools, such as SwissADME and pkCSM, provide free and user-friendly platforms for these analyses.[5] Key parameters to assess include:

  • Aqueous Solubility (logS): Poor solubility is a major cause of compound attrition.

  • Gastrointestinal (GI) Absorption: Predicting the extent to which a compound will be absorbed from the gut.

  • Blood-Brain Barrier (BBB) Permeation: Essential for CNS-targeting drugs, but a liability for peripherally acting agents.

  • Cytochrome P450 (CYP) Inhibition: Predicting potential drug-drug interactions.

  • Toxicity Endpoints: Early flags for potential hepatotoxicity, cardiotoxicity, etc.

dot graph TD { A[Virtual or Synthesized Compound Library] --> B{In Silico Screening}; B --> C[Lipinski's Rule of Five]; B --> D[ADMET Prediction]; C --> E{Prioritized Candidates}; D --> E; }

A high-level overview of the in silico screening workflow.

Pillar 2: In Vitro Validation - The Experimental Ground Truth

While in silico predictions are invaluable for initial screening, they are ultimately predictive models. Experimental validation is non-negotiable to confirm and refine our understanding of a compound's properties.

  • Kinetic Solubility Assay (Nephelometry): This high-throughput assay provides a rapid assessment of a compound's tendency to precipitate out of a solution when diluted from a DMSO stock. It mimics the conditions of many biological assays.

  • Shake-Flask Method for LogP/LogD Determination: This classic method directly measures the partitioning of a compound between n-octanol and an aqueous buffer, providing the gold standard for lipophilicity measurement.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This cell-free assay measures a compound's ability to diffuse across an artificial lipid membrane. It is a rapid and cost-effective way to predict passive permeability.

  • Caco-2 Cell Permeability Assay: This cell-based assay utilizes a monolayer of human colorectal adenocarcinoma cells that differentiate to form a polarized epithelium with tight junctions, mimicking the intestinal barrier. It provides a more biologically relevant measure of permeability, accounting for both passive diffusion and active transport.

  • In Vitro Metabolic Stability Assay (Liver Microsomes): This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes, which are the primary drivers of drug metabolism in the liver. Human liver microsomes are incubated with the test compound, and the rate of its disappearance is monitored over time.

dot graph TD { A[Prioritized Candidates] --> B{Experimental Validation}; B --> C[Solubility Assays]; B --> D[Permeability Assays]; B --> E[Metabolic Stability Assays]; C --> F[Data Analysis & Candidate Selection]; D --> F; E --> F; }

A simplified workflow for the experimental validation of drug-likeness.

Case Study: Evaluating Derivatives of this compound

Let's consider a hypothetical series of arylhydrazone derivatives synthesized from this compound, as described in the literature.[2][6]

Table 1: In Silico ADMET Prediction for Hypothetical Derivatives of this compound

CompoundMW (Da)cLogPHBDHBALipinski ViolationsPredicted GI AbsorptionPredicted BBB Permeant
Parent Scaffold 227.182.5340HighYes
Derivative A (p-Cl) 361.754.2240HighYes
Derivative B (p-OCH3) 357.313.5250HighYes
Derivative C (p-NO2) 372.293.4270HighYes

Note: These are illustrative values and would need to be calculated using appropriate software for actual compounds.

The in silico data suggest that these derivatives are promising, with no violations of Lipinski's Rule of Five and predicted good GI absorption. However, their potential to cross the blood-brain barrier might be a concern for non-CNS targets.

Table 2: Illustrative Experimental Data for Hypothetical Derivatives

CompoundKinetic Solubility (µM)PAMPA Pe (10⁻⁶ cm/s)Caco-2 Papp (A-B) (10⁻⁶ cm/s)Human Liver Microsome t½ (min)
Parent Scaffold >1008.512.245
Derivative A (p-Cl) 5515.118.5>60
Derivative B (p-OCH3) 8010.214.830
Derivative C (p-NO2) 406.89.555

The experimental data largely corroborate the in silico predictions of good permeability. Derivative A shows the highest permeability, which is consistent with its higher lipophilicity. The metabolic stability data reveal that the p-methoxy substitution in Derivative B leads to a shorter half-life, suggesting it may be a site of metabolic attack. This highlights a critical insight that might be missed by in silico models alone. The lower solubility of the nitro-substituted Derivative C underscores the importance of experimental solubility assessment.

Beyond the Quinoline Scaffold: The Power of Bioisosteric Replacement

While optimizing substituents on the quinoline core is a valid strategy, sometimes the scaffold itself is the source of undesirable properties. In such cases, bioisosteric replacement —the substitution of a moiety with another that has similar steric and electronic properties but altered physicochemical characteristics—can be a powerful tool.[7]

Table 3: Comparison of Quinoline with Alternative Heterocyclic Scaffolds

ScaffoldKey FeaturesPotential Advantages over Quinoline
Quinazoline Fused pyrimidine and benzene rings.Can offer different hydrogen bonding patterns and potentially improved solubility.
Thienopyrimidine Fused thiophene and pyrimidine rings.May exhibit reduced basicity and altered metabolic profiles.
Pyrazolopyrimidine Fused pyrazole and pyrimidine rings.Can provide novel intellectual property and different vectoral properties for substituent placement.

For instance, if a quinoline-based compound exhibits poor metabolic stability due to oxidation of the benzene ring, replacing the quinoline with a thienopyrimidine could block this metabolic pathway and improve the compound's half-life. The choice of a bioisostere should be guided by a thorough understanding of the structure-activity and structure-property relationships of the lead compound.

Conclusion: An Integrated Approach to De-risking Drug Discovery

The evaluation of drug-likeness is a multi-faceted and iterative process that is fundamental to modern drug discovery. By judiciously combining the predictive power of in silico tools with the empirical rigor of in vitro assays, researchers can make more informed decisions, prioritize compounds with a higher probability of success, and ultimately, accelerate the journey from a promising molecule to a life-changing medicine. The this compound scaffold represents a fertile starting point for the synthesis of novel compounds, and the principles and protocols outlined in this guide provide a robust framework for assessing their true therapeutic potential.

Experimental Protocols

Kinetic Solubility Assay by Nephelometry
  • Preparation of Compound Stock Solutions: Prepare 10 mM stock solutions of test compounds in 100% DMSO.

  • Plate Preparation: Using a liquid handler, dispense 2 µL of the 10 mM compound stock into the wells of a 96-well microplate.

  • Addition of Aqueous Buffer: Add 198 µL of phosphate-buffered saline (PBS), pH 7.4, to each well to achieve a final compound concentration of 100 µM in 1% DMSO.

  • Incubation: Shake the plate for 2 hours at room temperature.

  • Measurement: Measure the light scattering of each well using a nephelometer. A significant increase in scattered light compared to a blank (1% DMSO in PBS) indicates precipitation and poor solubility.

Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Preparation of Lipid Solution: Prepare a solution of 2% (w/v) lecithin in dodecane.

  • Coating the Donor Plate: Add 5 µL of the lipid solution to each well of a 96-well filter plate (donor plate) and allow the solvent to evaporate.

  • Preparation of Acceptor Plate: Add 300 µL of PBS, pH 7.4, to each well of a 96-well acceptor plate.

  • Preparation of Donor Solutions: Prepare 100 µM solutions of the test compounds in PBS, pH 7.4.

  • Assay Assembly: Add 200 µL of the donor solution to each well of the coated donor plate. Carefully place the donor plate on top of the acceptor plate, ensuring the filter bottoms are in contact with the acceptor solution.

  • Incubation: Incubate the plate assembly for 4-16 hours at room temperature.

  • Analysis: After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS. Calculate the permeability coefficient (Pe).

In Vitro Metabolic Stability in Human Liver Microsomes
  • Preparation of Reagents: Prepare a 1 M potassium phosphate buffer, pH 7.4. Prepare a 10 mM stock solution of NADPH in water.

  • Incubation Mixture: In a microcentrifuge tube, combine human liver microsomes (final concentration 0.5 mg/mL) and the test compound (final concentration 1 µM) in the phosphate buffer. Pre-warm the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Add NADPH to the incubation mixture to a final concentration of 1 mM to start the reaction.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing ice-cold acetonitrile with an internal standard to stop the reaction.

  • Sample Processing: Centrifuge the samples to precipitate the protein.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the line is the elimination rate constant, from which the half-life (t½) can be calculated.

References

Bridging the Gap: A Guide to Cross-Referencing Experimental Findings with Computational Predictions for Novel Drug Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the contemporary landscape of drug discovery, the synergy between computational modeling and experimental validation is not merely advantageous; it is fundamental to accelerating the development of novel therapeutics.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to effectively cross-reference experimental findings with computational predictions for new drug derivatives. By integrating robust in silico techniques with rigorous experimental validation, we can enhance the efficiency of lead identification and optimization, ultimately reducing the time and cost associated with bringing new chemical entities to market.[3][4][5]

The Symbiotic Relationship: Why Integration is Crucial

The drug discovery pipeline has been traditionally characterized by high-throughput screening of vast compound libraries, an expensive and often inefficient process.[4] Computational, or in silico, methods offer a powerful alternative by enabling the rapid screening of virtual libraries and the prediction of molecular properties, thereby prioritizing candidates for experimental testing.[4][5][6] However, computational predictions are theoretical models and require empirical validation to confirm their accuracy and biological relevance.[3][7] A frequent disconnect between computational predictions and clinical efficacy underscores the importance of this integrated approach.[3]

This guide will navigate the intricate process of this essential cross-validation, providing not just the "how" but, more critically, the "why" behind the methodologies. We will explore the causal relationships between computational choices and experimental designs, ensuring a self-validating system that fosters confidence in your research outcomes.

The Computational Gauntlet: Predicting Activity and Toxicity

The initial phase in the evaluation of new derivatives often begins with a battery of computational tests to predict their potential efficacy and safety profiles. This in silico assessment allows for the early filtration of compounds that are unlikely to succeed, conserving valuable resources for more promising candidates.[5]

Key Computational Methodologies: A Comparative Overview

A variety of computational tools are at the disposal of the modern drug discovery scientist. The choice of method depends on the available information about the target and ligands.

Method Principle Strengths Limitations Typical Application
Molecular Docking Predicts the preferred orientation and binding affinity of a ligand to a target protein.[3][7]Provides atomic-level insights into binding interactions; high-throughput screening of large libraries.[3]Scoring functions can be inaccurate; protein flexibility is often simplified.[8]Lead discovery and optimization.
Quantitative Structure-Activity Relationship (QSAR) Correlates the chemical structure of compounds with their biological activity using statistical models.[9][10]Can predict the activity of unsynthesized compounds; computationally inexpensive.Requires a dataset of compounds with known activities; predictive power is limited to the chemical space of the training set.Predicting activity, toxicity, and ADMET properties.[11]
Machine Learning (ML) & Deep Learning (DL) Utilizes algorithms to learn from large datasets of chemical and biological information to make predictions.[1][2][9][11]Can identify complex patterns and relationships; highly accurate with sufficient data.[11]Requires large, high-quality datasets for training; models can be "black boxes," lacking interpretability.[12]Toxicity prediction, ADMET modeling, virtual screening.[9][11]
Molecular Dynamics (MD) Simulations Simulates the dynamic behavior of a biological system over time.[13]Provides insights into the stability of ligand-protein complexes and conformational changes.Computationally expensive; requires significant expertise to set up and analyze.Validating docking poses and understanding binding mechanisms.[8]
Visualizing the In Silico Workflow

The following diagram illustrates a typical computational workflow for the initial screening of new drug derivatives.

computational_workflow cluster_start Initiation cluster_screening Computational Screening cluster_analysis Analysis & Prioritization cluster_output Output start New Derivative Library docking Molecular Docking start->docking qsar QSAR Modeling start->qsar ml Machine Learning (Toxicity/ADMET) start->ml analysis Data Integration & Analysis docking->analysis qsar->analysis ml->analysis prioritization Prioritization of Candidates analysis->prioritization output Top-Ranked Derivatives for Experimental Validation prioritization->output

Caption: A streamlined workflow for the computational screening of new drug derivatives.

The Experimental Crucible: Validating Predictions with Empirical Data

While computational predictions provide a valuable starting point, experimental validation is non-negotiable to confirm the in silico hypotheses.[3][7] This phase involves a series of well-designed experiments to measure the actual biological activity and properties of the prioritized derivatives.

Essential Experimental Validation Techniques

The choice of experimental assays should be guided by the specific therapeutic target and the desired pharmacological effect.

Assay Type Purpose Key Parameters Measured Causality Behind Choice
Biochemical Assays To determine the direct interaction of the compound with the target protein.IC50, Ki, KdProvides a direct measure of target engagement and potency, crucial for validating docking predictions.
Cell-Based Assays To assess the effect of the compound in a more biologically relevant system.EC50, cell viability, biomarker modulationBridges the gap between biochemical potency and cellular activity, indicating if the compound can reach its target in a cellular context.
ADMET Assays To evaluate the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of the compound.Permeability, metabolic stability, cytotoxicityEarly assessment of drug-like properties is critical to avoid late-stage failures.[5]
Biophysical Techniques (e.g., SPR, ITC) To characterize the binding kinetics and thermodynamics of the drug-target interaction.Kon, Koff, ΔH, ΔSProvides a deeper understanding of the binding mechanism, complementing the static picture from docking.
Detailed Protocol: In Vitro Enzyme Inhibition Assay (e.g., Kinase Assay)

This protocol outlines a standard procedure for determining the half-maximal inhibitory concentration (IC50) of a new derivative against a target kinase.

Objective: To quantify the potency of a test compound in inhibiting the activity of a specific kinase enzyme.

Materials:

  • Target kinase enzyme

  • Kinase substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Test compound (dissolved in DMSO)

  • Assay buffer (e.g., Tris-HCl with MgCl2 and DTT)

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • 384-well microplates

  • Plate reader compatible with the detection reagent

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.

  • Assay Plate Preparation: Add 25 nL of each compound dilution to the wells of a 384-well plate. Include positive controls (no inhibitor) and negative controls (no enzyme).

  • Enzyme and Substrate Addition: Prepare a solution of the kinase and its substrate in the assay buffer. Add 5 µL of this solution to each well.

  • Initiation of Reaction: Prepare a solution of ATP in the assay buffer. Add 5 µL of the ATP solution to each well to start the enzymatic reaction. The final ATP concentration should be at or near the Km for the enzyme to ensure accurate IC50 determination.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.

  • Detection: Add the detection reagent according to the manufacturer's instructions. This reagent measures the amount of product formed (or substrate consumed).

  • Data Acquisition: Read the plate on a compatible plate reader.

  • Data Analysis:

    • Normalize the data using the positive and negative controls.

    • Plot the normalized response versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Self-Validation: The inclusion of appropriate controls and the use of a standard reference inhibitor are crucial for validating the results of each assay run. The Z'-factor, a statistical measure of assay quality, should be calculated to ensure the robustness of the data.

The Cross-Referencing Nexus: Correlating Computational and Experimental Data

The ultimate goal is to establish a strong correlation between the predicted and measured data. A good correlation increases confidence in the computational model, allowing it to be used more effectively for future lead optimization.[7]

Visualizing the Integrated Drug Discovery Cycle

This diagram illustrates the iterative nature of cross-referencing computational predictions with experimental findings.

integrated_cycle cluster_comp Computational Phase cluster_exp Experimental Phase cluster_analysis Analysis & Iteration comp_pred Computational Predictions (Docking, QSAR, ML) exp_val Experimental Validation (In Vitro Assays) comp_pred->exp_val Prioritized Candidates cross_ref Cross-Referencing & Correlation Analysis exp_val->cross_ref Experimental Data sar Structure-Activity Relationship (SAR) Analysis cross_ref->sar model_refine Model Refinement sar->model_refine model_refine->comp_pred Iterative Design

Caption: The iterative cycle of computational prediction and experimental validation in drug discovery.

Quantitative Comparison: Establishing Correlation

A key aspect of cross-referencing is the quantitative comparison of computational scores with experimental data. For instance, the docking scores of a series of derivatives can be plotted against their experimentally determined IC50 values. A statistically significant correlation (e.g., a high R² value in a linear regression analysis) would indicate that the docking protocol is predictive for that particular target.

Table of Comparative Metrics:

Computational Metric Experimental Metric Ideal Correlation Interpretation of Strong Correlation
Docking ScoreIC50 / Ki / KdNegative (lower score, higher affinity)The computational model accurately predicts binding affinity.
QSAR Predicted ActivityEC50 / IC50Positive or Negative (depending on descriptor)The structural features captured by the QSAR model are relevant for biological activity.
Predicted ToxicityLD50 / CC50PositiveThe computational model can effectively flag potentially toxic compounds.

It is crucial to acknowledge that a perfect correlation is rare due to the inherent simplifications in computational models and the complexities of biological systems.[3] However, a strong, statistically significant trend is often sufficient to guide the drug discovery process effectively.

Conclusion: A Unified Approach for Accelerated Discovery

The integration of computational predictions and experimental findings is a cornerstone of modern drug discovery.[1][2] By adopting a systematic and iterative approach to cross-referencing, researchers can make more informed decisions, prioritize resources effectively, and ultimately accelerate the journey from a novel derivative to a life-saving therapeutic. This guide provides a foundational framework for this critical process, emphasizing the importance of scientific rigor, logical design, and a deep understanding of the underlying principles of both computational and experimental methodologies.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.